Trpc6-IN-1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-[3-(4-fluorophenyl)-2-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O3/c1-3-29-21(28)25-10-8-14(9-11-25)17-12-18(27)26-20(23-17)19(13(2)24-26)15-4-6-16(22)7-5-15/h4-7,12,14,24H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPMSNBGJOEGSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)C2=CC(=O)N3C(=N2)C(=C(N3)C)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Application of Selective TRPC6 Inhibitors in Preclinical Research
Note: The specific compound "Trpc6-IN-1" could not be identified in the available literature. This guide will focus on the primary research applications of a well-characterized and selective TRPC6 inhibitor, BI 749327 , as a representative tool for studying TRPC6 channel function.
Introduction to TRPC6 and Its Role in Disease
Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective, receptor-operated cation channel that is permeable to Ca²⁺ and Na⁺.[1][2] It is a member of the classical TRPC subfamily and is activated by diacylglycerol (DAG), a product of phospholipase C (PLC) activity, as well as by mechanical stretch.[3][4] TRPC6 is expressed in numerous tissues, including the heart, kidneys, lungs, and smooth muscle, and plays a crucial role in various physiological processes.[1][2]
Dysregulation of TRPC6 activity, either through enhanced gene expression or gain-of-function mutations, is implicated in the pathophysiology of several diseases.[1][5] This has made TRPC6 a significant therapeutic target for drug development professionals. Key disease areas where TRPC6 is actively investigated include:
-
Kidney Disease: Gain-of-function mutations in the TRPC6 gene are linked to familial Focal Segmental Glomerulosclerosis (FSGS), a condition characterized by podocyte injury, proteinuria, and kidney failure.[2] Increased TRPC6 expression and activity in podocytes lead to uncontrolled Ca²⁺ influx, causing cytoskeletal rearrangement, podocyte detachment, and breakdown of the glomerular filtration barrier.[2]
-
Cardiac Disease: TRPC6 is a key mediator of pathological cardiac hypertrophy and fibrosis.[1] In response to stressors like pressure overload, TRPC6 expression is upregulated in the heart.[6] This increased activity contributes to a positive feedback loop with the calcineurin-Nuclear Factor of Activated T-cells (NFAT) signaling pathway, driving pro-hypertrophic gene expression and cardiac remodeling.[1][6]
-
Fibrosis: Beyond specific organs, TRPC6 is involved in the broader process of fibrosis. It plays a role in the transformation of fibroblasts into myofibroblasts, the primary cells responsible for excessive extracellular matrix deposition and scar formation.[1]
Selective inhibitors of TRPC6 are therefore invaluable tools for researchers to probe the channel's function and evaluate its therapeutic potential. This guide focuses on the applications of such inhibitors, with BI 749327 serving as the principal example.
Mechanism of Action of Selective TRPC6 Inhibition
The primary mechanism of a selective TRPC6 inhibitor like BI 749327 is the direct blockade of the TRPC6 ion channel, preventing the influx of cations, particularly Ca²⁺. This targeted inhibition allows for the dissection of signaling pathways directly modulated by TRPC6 activity.
The downstream effects of TRPC6 inhibition are context-dependent but are primarily centered on mitigating pathological calcium signaling. In cardiac and renal disease models, the most prominent pathway affected is the calcineurin-NFAT signaling cascade.[1]
Signaling Pathway: TRPC6-Calcineurin-NFAT Axis
Caption: TRPC6-mediated calcineurin-NFAT signaling pathway and point of inhibition.
Primary Research Applications & Quantitative Data
Selective TRPC6 inhibitors are primarily used to investigate and therapeutically target pathological conditions driven by excessive TRPC6 activity. The main applications are in the study of cardiac hypertrophy, renal dysfunction, and fibrosis.
Investigating Pathological Cardiac Hypertrophy
TRPC6 inhibitors are used to block stress-induced hypertrophic signaling in cardiomyocytes. Studies show that inhibiting TRPC6 can attenuate the expression of genes associated with pathological hypertrophy, such as Nppa (ANP), Nppb (BNP), and Myh7 (β-MHC).[1]
Ameliorating Renal Disease and Fibrosis
In models of kidney disease, TRPC6 inhibitors are applied to prevent podocyte damage and reduce fibrosis.[1] For example, in the unilateral ureteral obstruction (UUO) model of renal fibrosis, BI 749327 has been shown to suppress myofibroblast activation and interstitial collagen deposition.[1]
Quantitative Data for BI 749327
The following tables summarize key quantitative data for the selective TRPC6 inhibitor BI 749327, compiled from preclinical studies.
Table 1: In Vitro Potency and Selectivity of BI 749327
| Target | Species | IC₅₀ (nM) | Selectivity vs. mTRPC6 | Reference |
|---|---|---|---|---|
| TRPC6 | Mouse | 13 | - | [1] |
| TRPC6 | Human | 19 | - | [1] |
| TRPC3 | Mouse | 1,100 | 85-fold | [1] |
| TRPC7 | Mouse | 550 | 42-fold | [1] |
Data derived from whole-cell patch-clamp experiments in HEK293 cells.[1]
Table 2: In Vivo Efficacy of BI 749327
| Disease Model | Species | Dosage | Key Finding | Reference |
|---|---|---|---|---|
| Pressure Overload (TAC) | Mouse | 30 mg/kg/day | Reduced cardiac fibrosis and chamber dilation | [1] |
| Renal Fibrosis (UUO) | Mouse | 10-30 mg/kg/day | Suppressed myofibroblast activation and fibrosis | [1] |
TAC: Transverse Aortic Constriction; UUO: Unilateral Ureteral Obstruction.
Detailed Experimental Protocols
Reproducibility is key in scientific research. The following are detailed methodologies for key experiments used to characterize TRPC6 inhibitors.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to directly measure the inhibitory effect of a compound on TRPC6 channel currents.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the target TRPC channel (e.g., mouse TRPC6).
-
Cell Culture: Cells are cultured to 50-70% confluency on poly-D-lysine coated coverslips.
-
Solutions:
-
External Solution (mM): 140 NaCl, 5 CsCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Pipette Solution (mM): 140 CsCl, 10 HEPES, 5 EGTA (pH 7.2 with CsOH).
-
-
Recording Procedure:
-
Achieve whole-cell configuration using a patch-clamp amplifier.
-
Hold the cell at a potential of -60 mV.
-
Apply a ramp protocol from -100 mV to +100 mV to record baseline current.
-
Activate TRPC6 channels by perfusing the cell with the external solution containing a DAG analog, such as 100 µM 1-oleoyl-2-acetyl-sn-glycerol (OAG).
-
Once a stable current is achieved, apply the TRPC6 inhibitor (e.g., BI 749327) at various concentrations to the perfusion solution.
-
Record the current at each inhibitor concentration to determine the dose-dependent inhibition and calculate the IC₅₀ value.[1]
-
NFAT-Luciferase Reporter Assay
This cell-based assay measures the functional downstream consequence of TRPC6 inhibition on NFAT transcriptional activity.
Caption: Workflow for a TRPC6-dependent NFAT-luciferase reporter assay.
-
Cell Line: HEK293T cells.
-
Reagents:
-
Plasmids: Expression vector for TRPC6 (wild-type or gain-of-function mutant), NFAT-luciferase reporter plasmid, and an internal control plasmid (e.g., Renilla luciferase).
-
Transfection reagent.
-
TRPC6 inhibitor (BI 749327).
-
TRPC6 agonist (e.g., OAG or Angiotensin II if the appropriate receptor is also expressed).
-
Dual-luciferase assay kit.
-
-
Protocol:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect cells with the TRPC6, NFAT-luciferase, and control plasmids.
-
After 24-48 hours, replace the medium with fresh medium containing the TRPC6 inhibitor at desired concentrations.
-
Incubate for 30-60 minutes, then add the agonist to stimulate TRPC6 activity.
-
Incubate for an additional 6-8 hours to allow for reporter gene expression.
-
Lyse the cells and measure both Firefly (from the NFAT reporter) and Renilla (control) luciferase activity using a luminometer.
-
Normalize the Firefly luciferase signal to the Renilla signal for each well. Calculate the percent inhibition relative to the stimulated control (agonist only).[1]
-
Neonatal Rat Ventricular Myocyte (NRVM) Hypertrophy Assay
This protocol assesses the ability of a TRPC6 inhibitor to block pro-hypertrophic gene expression in primary heart cells.
-
Cell Source: Ventricular hearts from 1-2 day old Sprague-Dawley rat pups.
-
Procedure:
-
Isolate NRVMs by enzymatic digestion and pre-plating to remove fibroblasts.
-
Plate NRVMs and culture for 24-48 hours in serum-containing medium.
-
Switch to a serum-free medium for 24 hours to induce quiescence.
-
Pre-treat cells with the TRPC6 inhibitor (e.g., 250-500 nM BI 749327) for 1 hour.
-
Induce hypertrophy by adding a pro-hypertrophic agonist, such as 100 µM Angiotensin II, for 48 hours.
-
Harvest cells and isolate total RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of hypertrophic marker genes (Nppa, Nppb, Myh7) and TRPC6-pathway genes (Rcan1, Trpc6).
-
Normalize gene expression to a housekeeping gene (e.g., Gapdh) and compare the expression levels in inhibitor-treated cells to the agonist-only control.[1]
-
Conclusion
Selective TRPC6 inhibitors, exemplified by compounds like BI 749327, are powerful research tools for elucidating the role of the TRPC6 channel in health and disease. Their primary applications lie in the investigation of cardiac, renal, and fibrotic pathologies where TRPC6-mediated calcium signaling is a key driver. By using the detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can effectively characterize the impact of TRPC6 inhibition and advance the development of novel therapeutics for these debilitating conditions.
References
- 1. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transient Receptor Potential Canonical 6 (TRPC6) Channel in the Pathogenesis of Diseases: A Jack of Many Trades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPC6 - Wikipedia [en.wikipedia.org]
- 4. A common mechanism underlies stretch activation and receptor activation of TRPC6 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential Drug Candidates to Treat TRPC6 Channel Deficiencies in the Pathophysiology of Alzheimer’s Disease and Brain Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRPC6 fulfills a calcineurin signaling circuit during pathologic cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Trpc6-IN-1 in Elucidating Kidney Disease Pathophysiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel critically implicated in the pathogenesis of various kidney diseases, including Focal Segmental Glomerulosclerosis (FSGS) and Diabetic Nephropathy (DN). Gain-of-function mutations and overexpression of TRPC6 in podocytes lead to calcium overload, cytoskeletal damage, and eventual cell death, culminating in proteinuria and progressive renal failure. Pharmacological modulation of TRPC6 is therefore a key strategy in renal disease research. This technical guide focuses on Trpc6-IN-1, a pyrazolopyrimidine compound, and its potential role in studying the pathophysiology of kidney disease. Contrary to what its name might imply, recent research has characterized this compound as a potent agonist of TRPC3/6/7 channels. This guide will clarify its mechanism of action and provide a framework for how this tool compound can be leveraged to model and investigate the consequences of TRPC6 overactivation in kidney disease.
Introduction to TRPC6 in Kidney Disease
TRPC6 is a crucial component of the slit diaphragm, a specialized cell-cell junction between podocytes that forms the final barrier to protein filtration in the glomerulus.[1][2] Its activation, primarily by diacylglycerol (DAG) downstream of G-protein coupled receptors (like the angiotensin II receptor) and receptor tyrosine kinases, leads to an influx of Ca²⁺ and other cations.[3][4] While physiological TRPC6 activity is vital for normal podocyte function, its overactivation is a central pathological event.[5][6]
Pathophysiological consequences of TRPC6 overactivation include:
-
Calcium Overload: Excessive Ca²⁺ influx activates downstream signaling cascades that are detrimental to the podocyte.[5][7]
-
Calcineurin-NFAT Activation: Elevated intracellular Ca²⁺ activates the phosphatase calcineurin, which dephosphorylates the Nuclear Factor of Activated T-cells (NFAT). Activated NFAT translocates to the nucleus and drives the transcription of pro-fibrotic and pro-apoptotic genes.[8]
-
Cytoskeletal Rearrangement: TRPC6-mediated signaling leads to the disorganization of the actin cytoskeleton, causing podocyte foot process effacement, a hallmark of proteinuric kidney diseases.[1][9]
-
Podocyte Apoptosis and Loss: Sustained overactivation of TRPC6 and the resultant cellular stress lead to programmed cell death and detachment of podocytes from the glomerular basement membrane, compromising the filtration barrier.[5][10]
This compound: An Agonist of TRPC6
This compound (also referred to as compound 4o in some literature) is a pyrazolopyrimidine derivative identified through high-throughput screening.[11] It is crucial for researchers to note that despite its nomenclature, this compound is not an inhibitor but a stimulator (agonist) of TRPC3/6/7 channels.
Quantitative Data on this compound Activity
The primary characterization of this compound revealed its potency as a direct agonist for the TRPC3/6/7 subfamily of channels.
| Parameter | Value | Assay Method | Reference |
| TRPC6 EC₅₀ | 4.66 ± 0.03 µM | Whole-cell Patch Clamp | [11][12] |
| TRPC3 EC₅₀ | 0.45 µM | Not Specified | [12] |
| TRPC7 EC₅₀ | 1.13 µM | Not Specified | [12] |
EC₅₀ (Half maximal effective concentration) represents the concentration of a drug that gives half of the maximal response.
This agonist activity means this compound can be used in experimental settings to mimic the pathological overactivation of TRPC6 seen in various nephropathies.
Signaling Pathways and Experimental Workflows
TRPC6 Signaling Pathway in Podocyte Injury
The following diagram illustrates the central signaling cascade initiated by TRPC6 activation in podocytes, which ultimately leads to kidney damage. As an agonist, this compound would directly activate the TRPC6 channel, triggering these downstream events.
Caption: TRPC6 signaling cascade in podocyte injury.
Experimental Workflow for In Vitro Podocyte Injury Model
While no studies have been published using this compound in kidney disease models, its role as an agonist allows us to propose its use in established protocols. The following workflow details a typical experiment to assess podocyte injury in vitro using a TRPC6 agonist.
Caption: In vitro workflow for assessing this compound induced podocyte injury.
Experimental Protocols
Detailed methodologies are provided below for key experiments. These are generalized protocols based on common practices in the field for studying TRPC6 channel function and can be adapted for use with this compound.
In Vitro Podocyte Culture and Treatment
-
Cell Culture: Conditionally immortalized mouse podocytes (MPC5) are cultured under permissive conditions (33°C with 10 U/mL IFN-γ) to promote proliferation. To induce differentiation, cells are transferred to non-permissive conditions (37°C without IFN-γ) for 10-14 days. Differentiated podocytes develop characteristic morphology with foot processes.
-
Treatment: Differentiated podocytes are serum-starved for 24 hours before treatment. Cells are then treated with vehicle (e.g., 0.1% DMSO), this compound (e.g., at its EC₅₀ of ~5 µM, or a dose-response range from 1-10 µM), or co-treated with this compound and a known TRPC6 inhibitor (e.g., 1 µM SAR7334) for desired time points (e.g., 24, 48, or 72 hours).
Intracellular Calcium Measurement
-
Loading: Differentiated podocytes grown on glass coverslips are loaded with the ratiometric calcium indicator Fura-2 AM (e.g., 5 µM) in a buffer solution for 30-60 minutes at 37°C.
-
Imaging: Coverslips are mounted on a perfusion chamber of an inverted fluorescence microscope.
-
Measurement: Cells are alternately excited at 340 nm and 380 nm, and the emission is recorded at 510 nm. After establishing a stable baseline, this compound is added to the perfusion buffer, and the change in the 340/380 nm fluorescence ratio is recorded to quantify the change in intracellular calcium concentration ([Ca²⁺]i).
Western Blot Analysis
-
Lysis: Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis & Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked (e.g., with 5% non-fat milk or BSA) and incubated overnight at 4°C with primary antibodies against proteins of interest (e.g., nephrin, podocin, cleaved caspase-3, and a loading control like GAPDH).
-
Detection: After washing, membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry is used for quantification.
Apoptosis Assay (Flow Cytometry)
-
Cell Preparation: After treatment, both floating and adherent cells are collected.
-
Staining: Cells are washed with PBS and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol, followed by incubation in the dark for 15 minutes.
-
Analysis: The stained cells are analyzed on a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
Application in Animal Models of Kidney Disease
While no in vivo data for this compound exists, it could potentially be used to exacerbate or model disease in animals. For instance, administration of this compound to rodents could be used to study acute TRPC6-mediated podocyte injury and proteinuria. Below are hypothetical quantitative outcomes based on studies using TRPC6 gain-of-function mouse models or other TRPC6 agonists.
Table of Expected Outcomes in an Animal Model of TRPC6 Overactivation
| Parameter | Control Group (Vehicle) | This compound Treated Group | Potential Model | Reference (for concept) |
| Urine Albumin-to-Creatinine Ratio (UACR) | Low / Baseline | Significantly Increased | Acute Proteinuria Model | [13][14] |
| Glomerular Filtration Rate (GFR) | Normal | Decreased | Acute Kidney Injury | [6] |
| Podocyte Number per Glomerulus | Normal | Significantly Decreased | Podocyte Depletion Model | [10] |
| Glomerulosclerosis Index | Minimal / 0 | Increased | FSGS Model | [13] |
| Foot Process Effacement (% of GBM) | < 5% | > 50% | Podocytopathy Model | [5] |
Conclusion
This compound, as a potent agonist of the TRPC6 channel, represents a valuable chemical tool for probing the pathological consequences of TRPC6 overactivation in the kidney. While its name may be misleading, its function as a stimulator allows researchers to directly model the calcium-dependent injury pathways that drive diseases like FSGS and diabetic nephropathy. The experimental protocols and workflows outlined in this guide provide a robust framework for utilizing this compound in both in vitro and, potentially, in vivo systems to further dissect the intricate role of TRPC6 in renal pathophysiology and to screen for potential therapeutic countermeasures. Careful, controlled experiments using this agonist can significantly contribute to our understanding of the mechanisms of podocyte injury and the progression of chronic kidney disease.
References
- 1. A Novel TRPC6 Mutation That Causes Childhood FSGS | PLOS One [journals.plos.org]
- 2. TRPC6 Inactivation Reduces Albuminuria Induced by Protein Overload in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPC6 - Wikipedia [en.wikipedia.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Role of TRPC6 in progression of diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Activation of TRPC6 by AngⅡ Induces Podocyte Injury and Participates in Proteinuria of Nephrotic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TRPC6 mutations associated with focal segmental glomerulosclerosis cause constitutive activation of NFAT-dependent transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Podocyte Injury in Diabetic Kidney Disease in Mouse Models Involves TRPC6-mediated Calpain Activation Impairing Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrazolopyrimidines as Potent Stimulators for Transient Receptor Potential Canonical 3/6/7 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Gain-of-function, focal segmental glomerulosclerosis Trpc6 mutation minimally affects susceptibility to renal injury in several mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. TRPC6 Enhances Angiotensin II-induced Albuminuria - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Neurological Disorders with Trpc6-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Transient Receptor Potential Canonical 6 (TRPC6) channels are non-selective cation channels that have emerged as a critical, albeit complex, therapeutic target in a range of neurological disorders. Their role in modulating intracellular calcium levels places them at the heart of numerous signaling pathways that govern neuronal survival, synaptic plasticity, and excitotoxicity. Dysregulation of TRPC6 function has been implicated in the pathophysiology of conditions such as Alzheimer's disease and ischemic stroke. Pharmacological modulation of these channels, therefore, presents a promising avenue for therapeutic intervention. This technical guide focuses on the investigation of neurological disorders using Trpc6-IN-1, a known inhibitor of the TRPC6 channel. We provide a comprehensive overview of the dual role of TRPC6 modulation, present quantitative data on the effects of TRPC6 modulators, detail experimental protocols for in vitro and in vivo studies, and visualize key signaling pathways. This document serves as a resource for researchers and drug development professionals seeking to explore the therapeutic potential of targeting TRPC6 in the central nervous system.
The Dichotomous Role of TRPC6 in Neurological Disorders
The therapeutic strategy for targeting TRPC6 in neurological disorders is nuanced, with evidence supporting both activation and inhibition of the channel depending on the specific pathological context.[1]
Rationale for TRPC6 Inhibition:
In certain pathological conditions, particularly those involving excessive calcium influx and excitotoxicity, inhibiting TRPC6 is a key strategy. Overactivation of TRPC6 can lead to calcium overload, contributing to neuronal cell death.[1] This is particularly relevant in the context of ischemic stroke, where preventing excessive calcium entry is a primary neuroprotective goal. This compound, as a TRPC6 inhibitor, is a tool to probe these pathological processes.
Rationale for TRPC6 Activation:
Conversely, in neurodegenerative conditions like Alzheimer's disease, a downregulation of TRPC6 function has been observed.[1][2] Positive modulation of TRPC6 can be neuroprotective by promoting the formation of excitatory synapses and upregulating crucial survival pathways like the cAMP-response element-binding protein (CREB) pathway.[1][2] TRPC6 activation has also been shown to negatively regulate NMDA receptor-mediated calcium influx, thereby protecting against excitotoxicity.[1]
Quantitative Data on TRPC6 Modulators
The following tables summarize key quantitative data for this compound and other relevant TRPC6 modulators.
| Compound | Type | Target | EC50 / IC50 | Notes |
| This compound | Inhibitor | TRPC6 | EC50: 4.66 μM | Also shows activity on TRPC3 (EC50: 0.45 μM) and TRPC7 (EC50: 1.13 μM).[3] |
| BI 749327 | Antagonist | TRPC6 | IC50: 13 nM (mouse) | Orally bioavailable with high selectivity over TRPC3 and TRPC7.[4] |
| SAR7334 | Inhibitor | TRPC6 | IC50: 7.9 nM | Potent and specific inhibitor of TRPC6 currents.[5] |
| Hyperforin | Activator | TRPC6 | - | A natural compound that acts as a specific and positive TRPC6 agonist.[6][7] |
| GSK1702934A | Agonist | TRPC3/6 | - | A selective TRPC3/6 agonist. |
| TRPC6-PAM-C20 | Positive Allosteric Modulator | TRPC6 | EC50: 2.37 μM | Enhances channel activation in the presence of endogenous agonists.[6] |
Detailed Methodologies for Key Experiments
The investigation of this compound and other TRPC6 modulators in neurological disorders involves a range of in vitro and in vivo experimental protocols.
In Vitro Assays
-
Cell Culture:
-
HEK293 Cells: Stably or transiently transfected to express human TRPC6 are commonly used for initial screening and characterization of modulators.[4]
-
Primary Neuronal Cultures: Hippocampal or cortical neurons from neonatal rodents are used to study the effects of modulators on neuronal survival, synaptic plasticity, and calcium homeostasis in a more physiologically relevant context.
-
-
Measurement of Intracellular Calcium:
-
Fura-2 AM Loading: Cells are loaded with the ratiometric calcium indicator Fura-2 AM. Changes in intracellular calcium concentration in response to TRPC6 modulators and/or agonists (e.g., OAG) are measured using fluorescence microscopy.
-
-
Electrophysiology:
-
Whole-Cell Patch Clamp: This technique is used to directly measure the ion channel currents in cells expressing TRPC6. The effect of inhibitors like this compound on these currents can be quantified to determine IC50 values.[4]
-
-
Western Blotting:
-
Used to assess the expression levels of TRPC6 and downstream signaling proteins (e.g., phosphorylated CREB) following treatment with TRPC6 modulators.
-
-
Immunocytochemistry:
-
Allows for the visualization of TRPC6 protein localization within neurons and the assessment of morphological changes, such as dendritic spine density.
-
In Vivo Models
-
Ischemic Stroke Models:
-
Transient Middle Cerebral Artery Occlusion (tMCAO): A common rodent model to induce focal cerebral ischemia. The efficacy of this compound can be assessed by administering the compound before or after the ischemic insult and measuring infarct volume, neurological deficits, and behavioral outcomes.[8]
-
-
Alzheimer's Disease Models:
-
Transgenic Mouse Models (e.g., 5XFAD): These mice overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1) with mutations associated with familial Alzheimer's disease, leading to amyloid plaque deposition and cognitive deficits. The effects of long-term treatment with TRPC6 modulators on cognitive function can be evaluated using behavioral tests.
-
-
Behavioral Testing:
-
Histology and Immunohistochemistry:
-
Following in vivo studies, brain tissue is collected to analyze neuronal damage, apoptosis (e.g., TUNEL staining), and the expression of relevant proteins by immunohistochemistry.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving TRPC6 and a typical experimental workflow for screening TRPC6 modulators.
Conclusion
The investigation of neurological disorders through the modulation of TRPC6 channels is a rapidly evolving field. This compound provides a valuable chemical tool to probe the consequences of TRPC6 inhibition, particularly in models of excitotoxicity and ischemic injury. However, a comprehensive understanding of TRPC6's role necessitates a dual approach, also considering the therapeutic potential of channel activation in neurodegenerative contexts. The data and protocols outlined in this guide offer a framework for researchers and drug development professionals to design and execute studies aimed at harnessing the therapeutic potential of targeting TRPC6. Further research into the development of highly selective and bioavailable TRPC6 modulators will be crucial in translating these promising preclinical findings into effective therapies for a range of debilitating neurological disorders.
References
- 1. Potential Drug Candidates to Treat TRPC6 Channel Deficiencies in the Pathophysiology of Alzheimer’s Disease and Brain Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Neuronal TRPC6 Channels in Synapse Development, Memory Formation and Animal Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adooq.com [adooq.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Novel Targets for Stroke Therapy: Special Focus on TRPC Channels and TRPC6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles of TRP Channels in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Trpc6-IN-1: A Technical Guide for Cardiovascular Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel that plays a significant role in the pathophysiology of various cardiovascular diseases.[1] Its activation, often triggered by neurohormonal and mechanical stress, leads to an influx of Ca2+, initiating signaling cascades that contribute to pathological cardiac hypertrophy and fibrosis.[2][3] This makes TRPC6 an attractive therapeutic target for the development of novel treatments for heart disease. This technical guide focuses on Trpc6-IN-1, a tool compound for investigating the role of TRPC6 in cardiovascular disease research. While specific research on this compound in cardiovascular models is emerging, this document provides a comprehensive overview of its known properties, relevant experimental protocols adapted from established methodologies, and the broader context of TRPC6 inhibition in cardiac research.
This compound: Properties and Activity
This compound is a known inhibitor of the TRPC6 channel. However, it is important for researchers to consider its selectivity profile when designing and interpreting experiments.
Quantitative Data on Inhibitor Activity
| Compound | Target(s) | EC50/IC50 | Selectivity | Reference |
| This compound | TRPC6 | 4.66 μM (EC50) | Also inhibits TRPC3 (EC50 = 0.45 μM) and TRPC7 (EC50 = 1.13 μM) | [4] |
| BI-749327 | TRPC6 | 13 nM (IC50, mouse) | 85-fold vs. TRPC3, 42-fold vs. TRPC7 | [5][6] |
| SAR7334 | TRPC6 | 7.9 nM (IC50) | 30-fold vs. TRPC3, 24-fold vs. TRPC7 | [7] |
| GSK2332255B | TRPC3/TRPC6 | 3-21 nM (IC50) | Dual inhibitor | [8] |
| GSK2833503A | TRPC3/TRPC6 | 3-21 nM (IC50) | Dual inhibitor | [8] |
| SH045 | TRPC6 | Not specified | Selective vs. TRPC4/5 | [9][10] |
Note: The EC50 value for this compound suggests it acts as an inhibitor, though the specific assay conditions for this determination are not extensively detailed in the available public information. Researchers should perform their own dose-response experiments to confirm its inhibitory activity in their specific experimental setup. The lower EC50 values for TRPC3 and TRPC7 indicate that this compound is not highly selective for TRPC6.[4]
TRPC6 Signaling in the Cardiovascular System
TRPC6 is a critical component of the signaling pathways that drive pathological cardiac remodeling. Its activation, often downstream of G-protein coupled receptors (GPCRs) stimulated by agonists like angiotensin II (Ang II) and endothelin-1 (ET-1), leads to the production of diacylglycerol (DAG). DAG directly activates TRPC6, resulting in Ca2+ influx. This increase in intracellular calcium activates the calmodulin-dependent phosphatase calcineurin, which in turn dephosphorylates the nuclear factor of activated T-cells (NFAT).[2][3] Dephosphorylated NFAT translocates to the nucleus and activates the transcription of genes associated with cardiac hypertrophy and fibrosis.[2][3]
Experimental Protocols
The following protocols are adapted from established methods in cardiovascular research and can serve as a starting point for investigating the effects of this compound. It is crucial to optimize concentrations, incubation times, and other parameters for each specific experimental system.
In Vitro Cardiomyocyte Hypertrophy Assay
This assay assesses the ability of this compound to inhibit agonist-induced cardiomyocyte hypertrophy.
Methodology:
-
Cell Culture: Isolate neonatal rat ventricular myocytes (NRVMs) and culture them in appropriate media.
-
Hypertrophic Stimulation: After 24-48 hours, starve the cells in serum-free media for 12-24 hours. Then, stimulate the cells with a hypertrophic agonist such as Angiotensin II (1 µM) or Endothelin-1 (100 nM) in the presence or absence of varying concentrations of this compound (e.g., 0.1 - 10 µM). A vehicle control (e.g., DMSO) should be included.
-
Incubation: Incubate the cells for 48-72 hours.
-
Analysis:
-
Cell Size Measurement: Fix the cells and stain with an antibody against a cardiomyocyte marker (e.g., α-actinin). Capture images using fluorescence microscopy and measure the cell surface area using image analysis software (e.g., ImageJ).
-
Protein Synthesis: Measure protein synthesis by incorporating a labeled amino acid (e.g., 3H-leucine) during the last 24 hours of incubation.
-
Gene Expression Analysis: Isolate RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of hypertrophic markers such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC).
-
In Vitro Cardiac Fibroblast Activation Assay
This protocol evaluates the effect of this compound on the differentiation of cardiac fibroblasts into myofibroblasts, a key process in cardiac fibrosis.[11]
Methodology:
-
Cell Culture: Isolate primary cardiac fibroblasts from adult rat ventricles and culture them in appropriate media.
-
Myofibroblast Differentiation: Once confluent, treat the cells with a profibrotic stimulus such as Transforming Growth Factor-β1 (TGF-β1; 10 ng/mL) with or without different concentrations of this compound (e.g., 0.1 - 10 µM).
-
Incubation: Incubate for 24-48 hours.
-
Analysis:
-
Western Blot: Lyse the cells and perform western blotting to detect the expression of myofibroblast markers, such as α-smooth muscle actin (α-SMA) and collagen type I.
-
Immunofluorescence: Fix and permeabilize the cells, then stain for α-SMA to visualize its incorporation into stress fibers.
-
Collagen Gel Contraction Assay: Embed fibroblasts in a collagen gel matrix. After treatment with TGF-β1 and this compound, monitor the contraction of the gel over time as a measure of myofibroblast contractile function.
-
Electrophysiology (Patch-Clamp)
This technique can be used to directly measure the effect of this compound on TRPC6 channel currents.
Methodology:
-
Cell Preparation: Use a cell line stably expressing human or rodent TRPC6 (e.g., HEK293 cells).
-
Recording Configuration: Perform whole-cell patch-clamp recordings.
-
Channel Activation: Activate TRPC6 channels using a direct agonist like 1-oleoyl-2-acetyl-sn-glycerol (OAG; 100 µM) or through receptor stimulation with an agonist like Ang II or ET-1.
-
Inhibitor Application: Apply this compound at various concentrations to the bath solution and record the changes in the TRPC6-mediated currents.
-
Data Analysis: Analyze the current-voltage (I-V) relationship and the percentage of current inhibition to determine the IC50 of this compound.
Calcium Imaging
This method allows for the measurement of intracellular calcium changes in response to TRPC6 activation and inhibition.
Methodology:
-
Cell Loading: Load cultured cardiomyocytes or TRPC6-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Stimulation and Inhibition: Perfuse the cells with a buffer containing a TRPC6 agonist (e.g., OAG or Ang II) in the presence or absence of this compound.
-
Image Acquisition: Record the changes in fluorescence intensity over time using a fluorescence microscope equipped with a ratiometric imaging system (for Fura-2) or a standard fluorescence imaging system (for Fluo-4).
-
Data Analysis: Quantify the changes in intracellular calcium concentration or fluorescence ratio to assess the inhibitory effect of this compound.
In Vivo Models of Cardiac Disease
While no in vivo studies using this compound have been reported, researchers can adapt established animal models of cardiac hypertrophy and fibrosis to investigate its potential therapeutic effects.
-
Transverse Aortic Constriction (TAC): This surgical model induces pressure overload hypertrophy. This compound could be administered to animals (e.g., via oral gavage or osmotic mini-pumps) starting before or after the surgery. Cardiac function can be assessed by echocardiography, and histological and molecular analyses can be performed at the end of the study.
-
Angiotensin II Infusion: Continuous infusion of Ang II via osmotic mini-pumps induces hypertension, hypertrophy, and fibrosis. The effects of co-administering this compound can be evaluated.
Conclusion and Future Directions
This compound represents a readily available tool for the initial exploration of TRPC6 function in cardiovascular research. Its primary limitation is its lack of high selectivity, which necessitates careful experimental design and interpretation, including the use of appropriate controls and potentially comparing its effects with more selective inhibitors.
Future research should focus on:
-
Comprehensive Selectivity Profiling: A thorough characterization of this compound's activity against a broad panel of ion channels and receptors is needed.
-
In Vitro Cardiovascular Studies: Detailed investigations into its effects on isolated cardiomyocytes and cardiac fibroblasts are required to validate its utility in these cell types.
-
In Vivo Proof-of-Concept Studies: Preclinical studies in animal models of heart failure are essential to determine its potential as a therapeutic lead.
-
Pharmacokinetic and Pharmacodynamic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its application in vivo.
By addressing these knowledge gaps, the scientific community can better ascertain the value of this compound as a research tool and pave the way for the development of more potent and selective TRPC6 inhibitors for the treatment of cardiovascular diseases.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. TRPC6 fulfills a calcineurin signaling circuit during pathologic cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. annualreviews.org [annualreviews.org]
- 8. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Pharmacokinetic and Metabolism Study of the TRPC6 Inhibitor SH045 in Mice by LC-MS/MS [mdpi.com]
- 10. A Pharmacokinetic and Metabolism Study of the TRPC6 Inhibitor SH045 in Mice by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Emerging role of transient receptor potential (TRP) ion channels in cardiac fibroblast pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
The Function of Trpc6-IN-1 in Cellular Calcium Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel that plays a crucial role in regulating intracellular calcium concentration.[1][2] As a receptor-operated channel, its activation is intrinsically linked to G-protein coupled receptor (GPCR) and receptor tyrosine kinase (RTK) signaling pathways, primarily through the action of diacylglycerol (DAG).[1] The influx of Ca2+ through TRPC6 channels modulates a myriad of cellular processes, and its dysregulation has been implicated in the pathophysiology of numerous diseases, including cardiac hypertrophy, renal disorders, and cancer.[1][3] Consequently, the development of specific inhibitors for TRPC6 has become a significant area of interest for therapeutic intervention. This technical guide focuses on Trpc6-IN-1, a notable inhibitor of the TRPC6 channel, and its role in cellular calcium signaling pathways.
This compound: A Molecular Inhibitor of TRPC6
This compound is a small molecule inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel. While sometimes ambiguously described with an EC50 value, it functions as an antagonist of TRPC6 activity.[4][5][6] Understanding its mechanism of action and effects on cellular signaling is paramount for its application as a research tool and its potential as a therapeutic agent.
Quantitative Data: Potency and Selectivity
The inhibitory potency of this compound and other relevant TRPC6 modulators is summarized in the table below. This data is crucial for designing experiments and interpreting results.
| Compound | Target(s) | Potency (IC50/EC50) | Notes | Reference |
| This compound | TRPC6, TRPC3, TRPC7 | EC50: 4.66 μM (for inhibition) | Also shows activity against TRPC3 (EC50: 0.45 μM) and TRPC7 (EC50: 1.13 μM). The use of EC50 for an inhibitor is unconventional but reported by suppliers. | [5] |
| SAR7334 | TRPC6 | IC50: 7.9 nM | A potent and specific TRPC6 inhibitor. | [6] |
| BI 749327 | TRPC6 | IC50: 13 nM (mouse) | Orally bioavailable with high selectivity over TRPC3 and TRPC7. | |
| Larixyl acetate | TRPC6, TRPC3 | IC50: 0.58 μM (hTRPC6), 6.83 μM (hTRPC3) | A selective TRPC6 inhibitor. | [6] |
| DS88790512 | TRPC6 | IC50: 11 nM | A potent, selective, and orally bioavailable TRPC6 inhibitor. | [6] |
Core Signaling Pathways Modulated by this compound
TRPC6-mediated calcium influx is a critical node in several key signaling cascades. By inhibiting TRPC6, this compound can effectively modulate these pathways.
The Calcineurin-NFAT Signaling Pathway
Activation of TRPC6 leads to a sustained increase in intracellular calcium, which in turn activates the calcium-dependent phosphatase, calcineurin.[3][7] Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), leading to its translocation to the nucleus and the subsequent transcription of target genes involved in processes like cardiac hypertrophy.[3][7] this compound, by blocking the initial calcium influx through TRPC6, is expected to inhibit the activation of the calcineurin-NFAT pathway.
References
- 1. Transient Receptor Potential Canonical 6 (TRPC6) Channel in the Pathogenesis of Diseases: A Jack of Many Trades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPC6 - Wikipedia [en.wikipedia.org]
- 3. TRPC6 fulfills a calcineurin signaling circuit during pathologic cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adooq.com [adooq.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
The Multifaceted Activity of Trpc6-IN-1: An In-depth Technical Guide on its Effects on TRPC3 and TRPC7 Channels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the small molecule Trpc6-IN-1, focusing on its pharmacological effects on the Transient Receptor Potential Canonical (TRPC) channels TRPC3 and TRPC7. While the nomenclature "this compound" suggests an inhibitory action on TRPC6, publicly available data reveals a more complex and non-selective profile, demonstrating stimulatory effects on the closely related TRPC3 and TRPC7 channels. This document will delve into the quantitative data, relevant experimental methodologies, and the underlying signaling pathways to provide a clear understanding of this compound's activity.
Core Data Presentation: Potency of this compound on TRPC3, TRPC6, and TRPC7
The in vitro efficacy of this compound has been quantified, revealing its activity as a stimulator (agonist) of TRPC3, TRPC6, and TRPC7 channels. The half-maximal effective concentrations (EC50) are summarized in the table below for clear comparison.
| Channel | EC50 (μM) | Reported Effect |
| TRPC3 | 0.45 | Agonist activity, induction of membrane depolarization[1] |
| TRPC7 | 1.13 | Elicits concentration-dependent current increases[1] |
| TRPC6 | 4.66 | Stimulator[1][2] |
Note: The data indicates that this compound is most potent on TRPC3, followed by TRPC7, and is least potent on its nominal target, TRPC6.
Signaling Pathways and Mechanism of Action
TRPC3, TRPC6, and TRPC7 are members of the same subfamily of TRP channels and share significant sequence homology. They are known to be activated by diacylglycerol (DAG), a second messenger produced by the activation of phospholipase C (PLC) downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). This compound appears to act as a direct or allosteric activator of these channels, mimicking or enhancing the effect of endogenous DAG.
Experimental Protocols
The characterization of this compound's effect on TRPC3 and TRPC7 channels typically involves two key experimental techniques: patch-clamp electrophysiology and calcium imaging. The following are detailed methodologies for these experiments.
Electrophysiological Recordings
Objective: To measure the direct effect of this compound on ion channel activity.
Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently expressing human TRPC3 or TRPC7 channels.
Methodology:
-
Cell Culture: HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection (for transient expression): Cells are transfected with a plasmid containing the full-length human TRPC3 or TRPC7 cDNA using a suitable transfection reagent. A fluorescent reporter (e.g., GFP) can be co-transfected to identify successfully transfected cells.
-
Whole-Cell Patch-Clamp:
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH adjusted to 7.2 with CsOH).
-
-
Recording:
-
Borosilicate glass pipettes with a resistance of 3-5 MΩ are used.
-
Cells are voltage-clamped at a holding potential of -60 mV.
-
Current-voltage (I-V) relationships are determined using voltage ramps from -100 mV to +100 mV over 400 ms.
-
This compound is applied at various concentrations via a perfusion system to determine the concentration-response relationship and EC50 value.
-
Data is acquired and analyzed using appropriate software (e.g., pCLAMP, AxoGraph).
-
-
Calcium Imaging
Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) as a functional readout of channel activation.
Cell Line: HEK293 cells stably expressing human TRPC3 or TRPC7 channels.
Methodology:
-
Cell Plating: Cells are seeded onto glass-bottom dishes or 96-well plates suitable for fluorescence microscopy.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM (5 µM) or Fluo-4 AM (2 µM), in a physiological salt solution (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C.
-
Imaging:
-
The cells are washed to remove excess dye and then imaged using a fluorescence microscope equipped with a calcium imaging system.
-
For Fura-2, cells are alternately excited at 340 nm and 380 nm, and the ratio of the emitted fluorescence at 510 nm is used to calculate the intracellular calcium concentration. For Fluo-4, excitation is at ~490 nm and emission is measured at ~520 nm.
-
A baseline fluorescence is established before the addition of this compound.
-
This compound is added at various concentrations, and the change in fluorescence is recorded over time.
-
The peak change in fluorescence is used to determine the concentration-response curve and calculate the EC50 value.
-
Experimental Workflow Visualization
The logical progression for characterizing a novel compound like this compound is outlined below. This workflow ensures a systematic evaluation from initial screening to detailed mechanistic studies.
Conclusion
This compound, despite its name, is a non-selective stimulator of the TRPC3/6/7 subfamily of cation channels. Quantitative analysis demonstrates its highest potency for TRPC3, followed by TRPC7 and TRPC6. Researchers and drug development professionals should be aware of this activity profile when using this compound as a pharmacological tool. The experimental protocols and signaling pathway information provided in this guide offer a framework for further investigation into the nuanced effects of this and other small molecules on TRP channel function.
References
Preliminary Studies on TRPC6 Inhibition in Animal Models: A Technical Guide
A comprehensive search for preliminary in-vivo studies specifically utilizing the inhibitor Trpc6-IN-1 in animal models did not yield any publicly available data. The following guide, therefore, provides an in-depth overview of the current understanding of TRPC6 channel function and the effects of its inhibition in animal models, drawing from studies on genetic knockout models and other pharmacological inhibitors. This information serves as a crucial foundation for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting TRPC6.
Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel with significant permeability to Ca2+.[1] Its expression in various tissues, including the kidney, heart, and smooth muscle, implicates it in a wide range of physiological and pathological processes.[1][2] Dysregulation of TRPC6 activity, often through gain-of-function mutations or increased expression, is associated with several diseases, making it a compelling target for therapeutic intervention.[3]
TRPC6 in Animal Models of Kidney Disease
A substantial body of research has focused on the role of TRPC6 in the pathogenesis of kidney diseases, particularly focal segmental glomerulosclerosis (FSGS) and diabetic nephropathy. Studies utilizing Trpc6 knockout (Trpc6-/-) or genetically modified rats (Trpc6del/del) have provided significant insights.
In models of acquired nephrotic syndromes, such as chronic puromycin aminonucleoside (PAN) nephrosis, inactivation of TRPC6 in rats led to reduced albuminuria, glomerulosclerosis, and tubulointerstitial fibrosis in the chronic phase. Furthermore, Trpc6 knockout has been shown to lessen the glomerular manifestations of disease in several models and reduces renal fibrosis resulting from urinary tract obstruction.[1] However, the effectiveness of TRPC6 knockout in mitigating diabetic nephropathy in mouse and rat models has been less consistent.[1]
One study on Sprague Dawley rats with protein overload-induced albuminuria demonstrated that daily injections of bovine serum albumin (BSA) led to a marked increase in the abundance of TRPC6 and TRPC3 channels in the renal cortex of wild-type rats.[4]
Quantitative Data from TRPC6 Knockout/Knockdown Studies in Kidney Disease Models
| Animal Model | Key Findings | Reference |
| Sprague-Dawley Rats (Trpc6del/del) with Chronic PAN Nephrosis | Reduced urine albumin excretion, serum cholesterol, and triglycerides; improved azotemia; markedly reduced glomerulosclerosis and tubulointerstitial fibrosis compared to wild-type. | [4] |
| Sprague Dawley Rats (Trpc6del/del) with Protein Overload | Marked increase in TRPC6 and TRPC3 abundance in the renal cortex of wild-type rats after BSA injections. | [4] |
| TRPC6 Knockout Mice with Unilateral Ureteral Obstruction | Reduced renal fibrosis compared to wild-type mice. | [1] |
| TRPC6 Knockout Mice and Rats with Diabetic Nephropathy | Less effective at reducing diabetic nephropathy compared to other kidney disease models. | [1] |
| TRPC4/TRPC6 Double Knockout Mice | Carbachol-induced currents in ileal smooth muscle cells were hardly detectable, suggesting TRPC4 and TRPC6 are essential for muscarinic receptor-induced channel activities. | [5] |
TRPC6 in Animal Models of Cardiac Disease
TRPC6 has been identified as a critical mediator of pathological cardiac remodeling and hypertrophy. Increased expression of TRPC6 is observed in pressure-overloaded hearts, and its genetic overexpression in cardiomyocytes can induce heart failure.[6] The channel's activity is linked to the calcineurin-NFAT signaling pathway, which drives pathological cardiac growth.[7]
Pharmacological inhibition of TRPC6 with the selective antagonist BI 749327 has shown therapeutic potential in animal models. In a mouse model of Duchenne muscular dystrophy, both genetic deletion and small-molecule inhibition of TRPC6 improved muscle morphology and function.[6] Studies using combined genetic deletion of TRPC3 and TRPC6 have demonstrated a redundant role for these channels in pathological cardiac hypertrophy, where the combined knockout provided protection against pressure overload that was not seen with individual knockouts.[8]
TRPC6 in Vascular Smooth Muscle and the Nervous System
In vascular smooth muscle, TRPC6 plays a role in regulating vasoconstriction. Studies in aging rat aortas have shown a significant decrease in TRPC1 protein levels, while TRPC6 levels were drastically elevated, suggesting a potential link to age-related vasospastic disorders.[2] Interestingly, TRPC6 deficient mice exhibited elevated blood pressure and enhanced agonist-induced contractility of isolated aortic rings, which was attributed to the upregulation of the closely related, constitutively active TRPC3 channel.[9]
In the nervous system, TRPC6 is implicated in neuronal survival and synapse development.[10][11] Positive regulation of TRPC6 has been shown to improve learning and memory in animal models.[10] TRPC6-mediated activation of ERK1/2 has been shown to regulate neuronal excitability in the rat hippocampus.[12]
Experimental Protocols
Generation of TRPC6 Knockout/Knockdown Animals
-
TRPC4/TRPC6 Double Knockout Mice: These mice were generated by intercrossing TRPC4-/- and TRPC6-/- mice. Genotyping methods were used to confirm the knockout.[5]
-
shRNA-mediated knockdown of TRPC6: Adenovirus expressing shRNA specific for TRPC6 was used to transduce human umbilical vein endothelial cells (HUVECs). This method achieved a knockdown of over 50% of TRPC6 protein.[13]
-
TRPC6 Antisense Oligodeoxynucleotides (ODN): In a study on pain models, rats were treated with TRPC6 antisense ODN, which markedly reduced the number of flinches induced by an intradermal injection of a hypotonic solution.[14]
Disease Model Induction
-
Protein Overload-Induced Albuminuria: Sprague Dawley rats were given daily intraperitoneal injections of bovine serum albumin (BSA) at a dose of 1.7 g/day for 28 days to induce a proteinuric state.[4]
-
Inflammatory and Neuropathic Pain Models: Mechanical hyperalgesia was induced in rats by injecting carrageenan or an "inflammatory soup" containing various inflammatory mediators into the hind paw.[14]
Signaling Pathways and Visualizations
The function of TRPC6 is intricately linked to several key signaling pathways. The calcineurin-NFAT pathway is a well-established downstream effector of TRPC6-mediated calcium influx in both cardiac and renal cells.[7] Additionally, TRPC6 has been shown to activate the ERK1/2 pathway, influencing neuronal excitability.[12]
Calcineurin-NFAT Signaling Pathway in Cardiac Hypertrophy
Caption: Calcineurin-NFAT signaling activated by TRPC6 in cardiac hypertrophy.
Experimental Workflow for Studying Leukocyte Transendothelial Migration
Caption: Workflow for assessing the role of endothelial TRPC6 in neutrophil TEM.
Conclusion
While direct in-vivo data for the specific inhibitor this compound is not currently available in the public domain, the extensive research on TRPC6 function through genetic models and other pharmacological tools provides a strong rationale for its investigation as a therapeutic target. The data consistently points to the involvement of TRPC6 in the pathophysiology of renal and cardiac diseases characterized by fibrosis and hypertrophy. Further preclinical studies with specific and potent inhibitors are warranted to translate these findings into novel therapeutic strategies. Researchers investigating this compound can leverage the existing knowledge of TRPC6 biology and the established animal models and experimental protocols to design rigorous and informative preclinical studies.
References
- 1. The Effects of TRPC6 Knockout in Animal Models of Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression levels of TRPC1 and TRPC6 ion channels are reciprocally altered in aging rat aorta: implications for age-related vasospastic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPC6 Inactivation Reduces Albuminuria Induced by Protein Overload in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deletion of TRPC4 and TRPC6 in mice impairs smooth muscle contraction and intestinal motility in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological TRPC6 inhibition improves survival and muscle function in mice with Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRPC6 fulfills a calcineurin signaling circuit during pathologic cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Increased Vascular Smooth Muscle Contractility in TRPC6−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. TRPC Channels in Neuronal Survival - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. TRPC6-mediated ERK1/2 Activation Regulates Neuronal Excitability via Subcellular Kv4.3 Localization in the Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TRPC6 is the endothelial calcium channel that regulates leukocyte transendothelial migration during the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TRPC1 and TRPC6 Channels Cooperate with TRPV4 to Mediate Mechanical Hyperalgesia and Nociceptor Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
The Role of TRPC6 Channels in Disease and the Therapeutic Potential of Trpc6-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Transient Receptor Potential Canonical 6 (TRPC6) channels are non-selective cation channels that play a pivotal role in cellular calcium signaling. Dysregulation of TRPC6 function has been implicated in a wide array of pathologies, including chronic kidney disease, cardiac hypertrophy, and various cancers. This technical guide provides an in-depth overview of the role of TRPC6 in disease pathogenesis and explores the utility of Trpc6-IN-1, a known inhibitor, as a potential therapeutic agent. This document details key experimental protocols for studying TRPC6, presents quantitative data on channel inhibition, and visualizes the core signaling pathways involved.
The Role of TRPC6 Channels in Disease
TRPC6 channels are integral membrane proteins that mediate the influx of Ca2+ and other cations in response to various stimuli, including G-protein coupled receptor (GPCR) activation and mechanical stress.[1][2] Their dysregulation is a key factor in the progression of several diseases.
Kidney Disease
In the kidney, TRPC6 is a crucial component of the glomerular slit diaphragm, a specialized cell-cell junction between podocytes that forms the final barrier to protein filtration.[3] Gain-of-function mutations in the TRPC6 gene are linked to familial focal segmental glomerulosclerosis (FSGS), a condition characterized by severe proteinuria and progressive kidney failure.[3] Furthermore, increased TRPC6 expression is observed in acquired proteinuric kidney diseases, such as membranous nephropathy.[3] The resulting calcium overload in podocytes leads to cytoskeletal rearrangements, effacement of foot processes, and eventual podocyte detachment and loss, compromising the integrity of the glomerular filtration barrier.[3]
Cardiac Hypertrophy
TRPC6 channels are implicated in the development of pathological cardiac hypertrophy, a major risk factor for heart failure.[2] In cardiomyocytes, TRPC6 is activated downstream of GPCRs, such as the angiotensin II receptor, leading to the activation of the calcineurin-NFAT signaling pathway.[2] This pathway promotes the expression of pro-hypertrophic genes.[2] Studies have shown that cardiac-specific overexpression of TRPC6 in mice leads to an increased sensitivity to pressure overload and the development of cardiac hypertrophy and heart failure.[2]
Cancer
Emerging evidence points to a significant role for TRPC6 in the progression of various cancers. TRPC6 is overexpressed in several cancer types, including breast, prostate, and glioblastoma.[4][5][6] Increased TRPC6-mediated calcium influx has been shown to promote cancer cell proliferation, migration, and invasion.[5][7] In triple-negative breast cancer, TRPC6 has been implicated in maintaining a cancer stem cell-like state and contributing to chemotherapy resistance.[4] Inhibition of TRPC6 has been shown to suppress tumor growth in preclinical cancer models.[6]
This compound: A Pharmacological Tool for TRPC6 Inhibition
This compound is a small molecule inhibitor of the TRPC6 channel. While its precise in vivo efficacy is still under extensive investigation, it serves as a valuable tool for studying the physiological and pathological roles of TRPC6 in vitro.
Quantitative Data on TRPC6 Inhibitors
The following table summarizes the available quantitative data for this compound and a well-characterized, selective TRPC6 inhibitor, BI-749327, for comparison.
| Compound | Target | Assay | Species | IC50 / EC50 | Selectivity | Reference |
| This compound | TRPC6 | Calcium Influx | - | EC50: 4.66 µM | TRPC3 (EC50: 0.45 µM), TRPC7 (EC50: 1.13 µM) | [4] |
| BI-749327 | TRPC6 | Whole-cell patch clamp | Mouse | IC50: 13 nM | 85-fold vs TRPC3 (IC50: 1,100 nM), 42-fold vs TRPC7 (IC50: 550 nM) | [1][8] |
| BI-749327 | TRPC6 | Whole-cell patch clamp | Human | IC50: 19 nM | - | [1] |
Note: The EC50 value for this compound indicates its concentration for 50% of maximal effect, while the IC50 values for BI-749327 represent the concentration for 50% inhibition. The selectivity data for this compound suggests it is more potent against TRPC3 and TRPC7 than TRPC6.
Key Signaling Pathways Involving TRPC6
TRPC6 activation is a critical node in several signaling cascades that drive cellular responses in both physiological and pathological contexts.
PLC/DAG Signaling Pathway
The canonical activation pathway for TRPC6 involves the activation of Phospholipase C (PLC) by G-protein coupled receptors (GPCRs). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). DAG directly binds to and activates the TRPC6 channel, leading to cation influx.
Calcineurin/NFAT Signaling Pathway
The influx of calcium through activated TRPC6 channels leads to the activation of the calcium-dependent phosphatase, calcineurin. Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing its translocation to the nucleus where it acts as a transcription factor for pro-hypertrophic and pro-fibrotic genes.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study TRPC6 channels and the effects of inhibitors like this compound.
Whole-Cell Patch-Clamp Recording of TRPC6 Currents
This protocol is used to directly measure the ion currents flowing through TRPC6 channels in the cell membrane.
Materials:
-
HEK293 cells stably expressing TRPC6
-
Patch-clamp rig with amplifier, digitizer, and software
-
Borosilicate glass capillaries
-
Microforge
-
Pipette solution (in mM): 140 CsCl, 1 MgCl2, 1.5 CaCl2, 2 ATP-Mg, 5 EGTA, 10 HEPES (pH 7.2 with CsOH)
-
Bath solution (in mM): 140 NaCl, 0.5 EGTA, 10 HEPES, 10 glucose, 10 mannitol (pH 7.4 with NaOH)
-
TRPC6 agonist (e.g., 100 µM OAG)
-
This compound or other inhibitors
Procedure:
-
Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with pipette solution.
-
Plate TRPC6-expressing HEK293 cells on glass coverslips.
-
Mount the coverslip in the recording chamber on the microscope stage and perfuse with bath solution.
-
Approach a single cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 400 ms) to elicit currents.
-
To activate TRPC6, perfuse the cell with bath solution containing the agonist (OAG).
-
To test the effect of an inhibitor, pre-incubate the cell with the inhibitor (e.g., this compound) for a specified time before co-applying it with the agonist.
-
Record and analyze the resulting currents using appropriate software.
Intracellular Calcium Imaging
This technique allows for the measurement of changes in intracellular calcium concentration in response to TRPC6 activation and inhibition.
Materials:
-
Cells expressing TRPC6
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microscope with an appropriate filter set and a camera
-
Image analysis software
-
TRPC6 agonist and inhibitor
Procedure:
-
Plate cells on glass-bottom dishes.
-
Prepare a loading solution of the calcium indicator dye in HBSS. For Fura-2 AM, a typical concentration is 2-5 µM with 0.02% Pluronic F-127.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Mount the dish on the fluorescence microscope.
-
Acquire baseline fluorescence images. For Fura-2, excite at 340 nm and 380 nm and measure emission at 510 nm. For Fluo-4, excite at ~490 nm and measure emission at ~520 nm.
-
Add the TRPC6 agonist to the bath and record the change in fluorescence over time.
-
To test an inhibitor, pre-incubate the cells with the inhibitor before adding the agonist.
-
Calculate the ratio of fluorescence intensities (for Fura-2) or the change in fluorescence intensity (for Fluo-4) to determine the relative change in intracellular calcium.
Western Blot Analysis of TRPC6 Expression
This method is used to detect and quantify the amount of TRPC6 protein in cell or tissue lysates.
Materials:
-
Cell or tissue samples
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against TRPC6
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells or tissues in lysis buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-TRPC6 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Experimental Workflow for TRPC6 Inhibitor Screening
Identifying novel and selective TRPC6 inhibitors is a key objective in drug discovery. A typical high-throughput screening (HTS) workflow is outlined below.
Conclusion and Future Directions
TRPC6 channels have emerged as critical players in the pathophysiology of a range of diseases, making them attractive targets for therapeutic intervention. While inhibitors like this compound are valuable research tools, the development of more potent and selective inhibitors with favorable pharmacokinetic profiles, such as BI-749327, holds significant promise for clinical applications. Further research is warranted to fully elucidate the in vivo efficacy and safety of targeting TRPC6 in various disease contexts. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate these future investigations and accelerate the translation of basic research findings into novel therapies for TRPC6-mediated diseases.
References
- 1. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPC6 fulfills a calcineurin signaling circuit during pathologic cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of TRPC6 channel in acquired forms of proteinuric kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The calcium channel TRPC6 promotes chemotherapy-induced persistence by regulating integrin α6 mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRP Channels Interactome as a Novel Therapeutic Target in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | PCC0208057 as a small molecule inhibitor of TRPC6 in the treatment of prostate cancer [frontiersin.org]
- 7. TRPC6 Channels Are Required for Proliferation, Migration and Invasion of Breast Cancer Cell Lines by Modulation of Orai1 and Orai3 Surface Exposure [mdpi.com]
- 8. The Effects of TRPC6 Knockout in Animal Models of Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on Trpc6-IN-1: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Modulator of Transient Receptor Potential Canonical 6 (TRPC6) Channels
Introduction
Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel that plays a crucial role in calcium signaling pathways. Its involvement in a variety of physiological processes, including smooth muscle contraction, immune cell activation, and neuronal function, has made it a significant target for drug discovery. Dysregulation of TRPC6 activity has been implicated in the pathophysiology of numerous diseases, such as focal segmental glomerulosclerosis, pulmonary hypertension, and cardiac hypertrophy. This technical guide provides a comprehensive overview of the foundational research on Trpc6-IN-1, a small molecule modulator of TRPC6, to support researchers, scientists, and drug development professionals in their exploration of TRPC6-targeted therapeutics.
Core Compound Profile: this compound (Compound 4o)
This compound, identified as compound 4o in the primary literature, is a pyrazolopyrimidine derivative that has been characterized as a potent stimulator of TRPC3, TRPC6, and TRPC7 channels.[1] Contrary to its nomenclature on some commercial platforms, foundational research demonstrates that this compound functions as an agonist, activating these channels to induce membrane depolarization and intracellular calcium influx.[1]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the potency of this compound (Compound 4o) on various TRPC channels as determined by fluorescence-based calcium assays and whole-cell patch-clamp recordings.
| Channel | Assay Type | Parameter | Value (µM) |
| TRPC6 | Calcium Assay | EC50 | 4.66 ± 0.03 |
| TRPC3 | Membrane Potential Assay (0.5 mM extracellular Ca2+) | EC50 | 0.45 ± 0.09 |
| TRPC7 | Calcium Assay | EC50 | 1.13 ± 0.12 |
| TRPC4β | Calcium Assay | Activity | No significant activation |
Table 1: Potency of this compound (Compound 4o) on TRPC Channels.[1]
Signaling Pathways and Mechanism of Action
TRPC6 is a key component of the Gq/11-phospholipase C (PLC) signaling pathway. Upon activation of G-protein coupled receptors (GPCRs), PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). DAG directly activates TRPC6, leading to an influx of Ca2+ and Na+, which in turn depolarizes the cell membrane and modulates various downstream cellular responses. This compound acts as a direct agonist of TRPC6, mimicking the effect of DAG to induce channel opening.
Experimental Protocols
Calcium Imaging Assay for Agonist Activity
This protocol is adapted from the methodology used in the foundational study of this compound.[1]
Objective: To determine the potency (EC50) of this compound in activating TRPC6 channels by measuring changes in intracellular calcium concentration ([Ca2+]i).
Materials:
-
HEK293 cells stably expressing human TRPC6.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
This compound stock solution in DMSO.
-
96-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with automated liquid handling.
Procedure:
-
Cell Plating: Seed HEK293-TRPC6 cells into 96-well plates at a density of 50,000 cells/well and culture for 24-48 hours.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM (2 µM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove culture medium and add 100 µL of loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Compound Preparation: Prepare serial dilutions of this compound in HBSS. The final DMSO concentration should be kept below 0.1%.
-
Assay:
-
Wash the cells twice with HBSS.
-
Place the plate in the fluorescence plate reader and record baseline fluorescence (Excitation: 488 nm, Emission: 520 nm).
-
Add the this compound dilutions to the respective wells.
-
Continuously record the fluorescence signal for 5 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the maximum response.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for characterizing the electrophysiological effects of this compound on TRPC6-expressing cells.[1]
Objective: To directly measure the ion currents elicited by this compound through TRPC6 channels.
Materials:
-
HEK293 cells expressing human TRPC6.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
Micromanipulator.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (pipette) solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP (pH 7.2 with CsOH).
-
This compound stock solution in DMSO.
Procedure:
-
Cell Preparation: Plate HEK293-TRPC6 cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.
-
Establish a gigaohm seal between the patch pipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply voltage ramps (e.g., -100 mV to +100 mV over 200 ms) every 5 seconds to measure the current-voltage (I-V) relationship.
-
Obtain a stable baseline current.
-
Perfuse the cell with the external solution containing various concentrations of this compound.
-
Record the changes in holding current and the I-V relationship.
-
-
Data Analysis:
-
Measure the peak inward and outward currents at specific voltages (e.g., -80 mV and +80 mV).
-
Subtract the baseline current from the current elicited by this compound.
-
Plot the current density (pA/pF) against the this compound concentration to generate a dose-response curve and calculate the EC50.
-
Conclusion
This compound (Compound 4o) is a valuable research tool for investigating the roles of TRPC3, TRPC6, and TRPC7 channels. Its characterization as a potent agonist provides a means to selectively activate these channels and probe their downstream signaling pathways and physiological functions. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of modulating TRPC6 and related channels. It is imperative to acknowledge the agonistic nature of this compound to ensure its appropriate application in experimental designs. Further research into the structure-activity relationship of the pyrazolopyrimidine scaffold may lead to the development of selective inhibitors or modulators with therapeutic utility.
References
Methodological & Application
Application Notes and Protocols for Trpc6-IN-1 in Patch-Clamp Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Canonical 6 (TRPC6) channels are non-selective cation channels that play a crucial role in various physiological processes, including calcium signaling, smooth muscle contraction, and neuronal function. Dysregulation of TRPC6 activity has been implicated in several pathologies, making it an important target for drug discovery. This document provides detailed application notes and protocols for the use of Trpc6-IN-1, a modulator of TRPC6 channels, in patch-clamp electrophysiology experiments.
Note on the Mechanism of Action of this compound: It is critical to note that while the identifier "IN-1" typically suggests an inhibitor, the primary scientific literature characterizes the compound designated as this compound (also referred to as compound 4o in its discovery paper) as a potent agonist of TRPC3, TRPC6, and TRPC7 channels.[1] This document will proceed based on its characterization as an agonist. Researchers should be aware of the conflicting information from some commercial suppliers who may label it as an inhibitor.
This compound: A Pyrazolopyrimidine-Based TRPC Channel Agonist
This compound is a small molecule belonging to the pyrazolopyrimidine class. It was identified through high-throughput screening as a potent stimulator of TRPC6 and its close homologs, TRPC3 and TRPC7.
Quantitative Data Summary
The following table summarizes the reported potency of this compound on different TRPC channels.
| Target | Reported Activity | EC50 (µM) | Reference |
| TRPC6 | Agonist | 4.66 ± 0.03 | [1] |
| TRPC3 | Agonist | 0.45 | [1] |
| TRPC7 | Agonist | 1.13 | [1] |
Signaling Pathways Involving TRPC6
TRPC6 channels are activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs) that engage phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). DAG is the endogenous activator of TRPC6. This compound, as an agonist, is believed to directly activate the TRPC6 channel, mimicking the effect of DAG.
Experimental Protocols: Whole-Cell Patch-Clamp
This protocol is designed for characterizing the effects of this compound on TRPC6 channels expressed heterologously in cell lines (e.g., HEK293 or CHO cells) or on endogenous TRPC6 channels in primary cells.
Materials and Reagents
-
Cell Culture: HEK293 or CHO cells stably or transiently expressing human TRPC6.
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C.
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH. (Note: Cesium is used to block most potassium channels).
-
Patch Pipettes: Borosilicate glass, pulled to a resistance of 3-5 MΩ when filled with internal solution.
-
Patch-Clamp Amplifier and Data Acquisition System.
Experimental Workflow
Step-by-Step Protocol
-
Cell Preparation: Plate cells expressing TRPC6 onto glass coverslips 24-48 hours before the experiment. If using transient transfection, co-transfect with a fluorescent marker (e.g., GFP) to identify positive cells.
-
Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Pipette Preparation: Fill a patch pipette with the internal solution and mount it on the headstage.
-
Cell Approach and Sealing: Under visual control, approach a target cell with the pipette tip while applying positive pressure. Once the pipette touches the cell membrane, release the positive pressure to facilitate seal formation. Apply gentle suction if necessary to achieve a gigaohm seal (>1 GΩ).
-
Whole-Cell Configuration: After achieving a stable gigaohm seal, apply a brief pulse of suction to rupture the cell membrane under the pipette tip. This establishes the whole-cell recording configuration.
-
Baseline Recording: Clamp the cell membrane potential at a holding potential of -60 mV. Apply a voltage protocol to elicit currents. A typical protocol is a voltage ramp from -100 mV to +100 mV over 200 ms, applied every 5-10 seconds. Record stable baseline currents for at least 2-3 minutes.
-
Application of this compound: Prepare the desired concentration of this compound in the external solution. A starting concentration in the range of the reported EC50 (e.g., 5 µM) is recommended. Perfuse the recording chamber with the this compound containing solution.
-
Recording of Drug Effect: Continuously record the whole-cell currents during the application of this compound. The activation of TRPC6 channels should result in an increase in both inward and outward currents, with a characteristic outwardly rectifying current-voltage (I-V) relationship.
-
Dose-Response (Optional): To determine the EC50, apply increasing concentrations of this compound in a stepwise manner, allowing the current to reach a steady state at each concentration.
-
Washout: After recording the effect, perfuse the chamber with the control external solution to wash out the compound and observe for reversal of the effect.
-
Data Analysis:
-
Subtract the leak current recorded before drug application.
-
Plot the current amplitude as a function of voltage to generate I-V curves.
-
Normalize the current amplitude to the cell capacitance to obtain current density (pA/pF).
-
For dose-response experiments, plot the normalized current as a function of the this compound concentration and fit the data with a Hill equation to determine the EC50.
-
Expected Results
Application of this compound to cells expressing functional TRPC6 channels is expected to induce a non-selective cation current. The I-V curve of the induced current should exhibit outward rectification, a hallmark of TRPC6 channels. The magnitude of the current will be dependent on the concentration of this compound and the expression level of TRPC6 channels in the cell.
Troubleshooting
-
No response to this compound:
-
Verify TRPC6 expression in the cells (e.g., via Western blot or qPCR).
-
Confirm the activity of the this compound stock solution.
-
Ensure the integrity of the whole-cell configuration (stable seal and series resistance).
-
TRPC6 channels can be activated by DAG. If the baseline activity is already high due to endogenous PLC activation, the effect of an exogenous agonist might be less pronounced.
-
-
High baseline currents:
-
This could be due to constitutive activity of the expressed TRPC6 or activation of other endogenous channels. Use appropriate channel blockers if necessary.
-
-
Run-down of the current:
-
TRPC channel activity can decrease over time in the whole-cell configuration due to the dialysis of essential intracellular components. Perforated patch-clamp can be an alternative to mitigate this issue.
-
Conclusion
This compound is a valuable pharmacological tool for studying the function of TRPC6 channels. This document provides a comprehensive guide for its application in patch-clamp experiments. Given the discrepancy in its reported function, it is crucial for researchers to empirically verify its agonistic activity in their specific experimental system. Careful experimental design and data analysis will ensure reliable and reproducible results, contributing to a better understanding of TRPC6 physiology and pathophysiology.
References
Application Notes and Protocols for Calcium Imaging Assays with Trpc6-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel that plays a crucial role in calcium signaling across various cell types. Its involvement in numerous physiological processes and pathological conditions, including cardiac hypertrophy, renal disease, and cancer, has made it a significant target for drug discovery.[1][2][3][4] Trpc6-IN-1 is a potent agonist of TRPC6, eliciting concentration-dependent increases in intracellular calcium. This document provides detailed protocols for utilizing this compound in calcium imaging assays to investigate TRPC6 function and screen for novel modulators.
Data Presentation
A summary of the quantitative data for this compound and other relevant TRPC6 modulators is presented below.
| Compound | Action | Target(s) | EC50 / IC50 | Solubility | Notes |
| This compound | Agonist | TRPC6, TRPC3, TRPC7 | EC50: 4.66 µM (TRPC6) , 0.45 µM (TRPC3), 1.13 µM (TRPC7)[5] | DMSO: 100 mg/mL (250.99 mM)[5] | Elicits concentration-dependent current increases.[5] |
| OAG (1-oleoyl-2-acetyl-sn-glycerol) | Agonist | TRPC3, TRPC6, TRPC7 | - | - | A commonly used diacylglycerol analog to activate TRPC3/6/7 channels.[6] |
| BI 749327 | Antagonist | TRPC6 | IC50: 13 nM (mouse), 19 nM (human)[7] | - | Orally bioavailable and selective TRPC6 inhibitor.[7] |
| SAR7334 | Antagonist | TRPC6 | - | - | Selective TRPC6 antagonist.[7] |
| SKF-96365 | Antagonist | TRPC channels | - | DMSO | A non-selective TRPC channel blocker.[8] |
Signaling Pathway
The activation of TRPC6 is intricately linked to the phospholipase C (PLC) signaling cascade. Upon stimulation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), PLC is activated, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). DAG directly activates TRPC6, resulting in an influx of Ca²⁺ and Na⁺ ions.[1] This increase in intracellular calcium can then trigger various downstream signaling pathways, including the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, which is implicated in cardiac remodeling and other cellular processes.[3]
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution : this compound is readily soluble in dimethyl sulfoxide (DMSO).[5] To prepare a 10 mM stock solution, dissolve 3.98 mg of this compound (MW: 398.43 g/mol ) in 1 mL of anhydrous DMSO.
-
Storage : Store the stock solution at -20°C for long-term storage (up to 1 year) or at -80°C (up to 2 years).[5] For short-term use, the solution can be stored at 4°C for up to 2 years.[5] Avoid repeated freeze-thaw cycles.
-
Working Dilutions : On the day of the experiment, thaw the stock solution and prepare fresh dilutions in the appropriate assay buffer. Note that high concentrations of DMSO can affect cell viability and assay performance; it is recommended to keep the final DMSO concentration in the cell culture medium below 0.5%.[9]
Calcium Imaging Assay using a Fluorescent Plate Reader (FLIPR)
This protocol is suitable for high-throughput screening of compounds that modulate TRPC6 activity.
Materials:
-
Cells expressing TRPC6 (e.g., HEK293-TRPC6 stable cell line)
-
Black-walled, clear-bottom 96- or 384-well microplates
-
FLIPR Calcium 6 Assay Kit (or similar)
-
This compound stock solution (10 mM in DMSO)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Fluorescent plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation)
Experimental Workflow:
Procedure:
-
Cell Plating : Seed TRPC6-expressing cells in black-walled, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Dye Loading :
-
Prepare the dye loading solution according to the manufacturer's instructions (e.g., FLIPR Calcium 6 Assay Kit).
-
Remove the cell culture medium from the plates and add the dye loading solution to each well.
-
Incubate the plates for 1-2 hours at 37°C, protected from light.
-
-
Compound Preparation : Prepare a dilution series of this compound in the assay buffer. Also, prepare a vehicle control (assay buffer with the same final concentration of DMSO as the highest this compound concentration).
-
Assay Measurement :
-
Place the cell plate and the compound plate into the fluorescent plate reader.
-
Set the instrument to measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Program the instrument to add the this compound dilutions (or test compounds) to the cell plate.
-
Continue to measure the fluorescence intensity for a defined period (e.g., 2-5 minutes) to capture the calcium influx kinetics.
-
-
Data Analysis :
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Plot the ΔF against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Single-Cell Calcium Imaging using Fura-2 AM
This protocol allows for the detailed analysis of calcium dynamics in individual cells.
Materials:
-
Cells expressing TRPC6 cultured on glass coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
This compound stock solution (10 mM in DMSO)
-
Inverted fluorescence microscope equipped with a calcium imaging system (e.g., filter wheel for 340 nm and 380 nm excitation, and an emission filter around 510 nm) and a perfusion system.
Procedure:
-
Cell Preparation : Grow cells on glass coverslips to 50-70% confluency.
-
Fura-2 AM Loading :
-
Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in assay buffer).
-
Wash the cells once with assay buffer.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark.
-
Wash the cells 2-3 times with assay buffer to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 30 minutes.
-
-
Imaging :
-
Mount the coverslip onto the microscope stage in a perfusion chamber.
-
Continuously perfuse the cells with assay buffer.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring the emission at ~510 nm.
-
Apply this compound at the desired concentration through the perfusion system.
-
Record the changes in fluorescence intensity over time.
-
-
Data Analysis :
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) for each time point in selected regions of interest (individual cells).
-
The change in the F340/F380 ratio is proportional to the change in intracellular calcium concentration.
-
Conclusion
These protocols provide a framework for utilizing this compound in calcium imaging assays to study the function and modulation of the TRPC6 channel. The choice between a high-throughput plate reader-based assay and single-cell imaging will depend on the specific research question. Careful optimization of cell type, dye loading conditions, and compound concentrations is crucial for obtaining reliable and reproducible data.
References
- 1. Transient Receptor Potential Canonical 6 (TRPC6) Channel in the Pathogenesis of Diseases: A Jack of Many Trades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPC6 transient receptor potential cation channel subfamily C member 6 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. TRPC6 fulfills a calcineurin signaling circuit during pathologic cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPC6 - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A common mechanism underlies stretch activation and receptor activation of TRPC6 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Muscarinic acetylcholine receptors activate TRPC6 channels in PC12D cells via Ca2+ store-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Novel TRPC6 Inhibitor (Trpc6-IN-1)
Disclaimer: As of the latest literature review, "Trpc6-IN-1" is not a publicly documented specific chemical entity. Therefore, this document provides a generalized framework and recommended protocols for the in vitro characterization of any novel selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel, referred to herein as this compound. The concentrations and specific conditions provided are starting points and must be optimized for each specific compound and cell system.
Application Notes
Introduction to TRPC6
The Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel that primarily conducts calcium (Ca²⁺) and sodium (Na⁺) ions.[1] It is a member of the TRP superfamily of ion channels and is expressed in various tissues, including the kidneys, heart, lungs, and brain.[1] TRPC6 is activated by diacylglycerol (DAG), a product of phospholipase C (PLC) activity, downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases.[2] Dysregulation of TRPC6 activity, often through gain-of-function mutations or overexpression, has been implicated in a wide range of pathologies.[1]
Rationale for TRPC6 Inhibition
Elevated TRPC6 activity is linked to several diseases, making it a compelling therapeutic target:
-
Kidney Disease: Gain-of-function mutations in TRPC6 are associated with familial focal segmental glomerulosclerosis (FSGS). The resulting calcium overload in podocytes leads to cell injury, disruption of the glomerular filtration barrier, and proteinuria.[3]
-
Cardiac and Pulmonary Conditions: TRPC6 is involved in pathological cardiac hypertrophy and fibrosis.[4] Its upregulation contributes to pulmonary hypertension and lung edema.[5]
-
Cancer: Aberrant TRPC6 expression has been observed in various cancers, including breast, lung, and stomach adenocarcinoma, where it promotes proliferation, migration, and invasion.[6][7]
Pharmacological inhibition of TRPC6 is a promising strategy to mitigate the pathological signaling cascades driven by excessive Ca²⁺ influx in these conditions.[4][7]
In Vitro Characterization Principles
To determine the effective concentration of a novel TRPC6 inhibitor like this compound, a tiered approach is recommended. This workflow begins with assessing the compound's toxicity to establish a non-lethal working concentration range. Subsequently, primary functional assays, such as fluorescence-based calcium imaging, are used to determine the half-maximal inhibitory concentration (IC₅₀). The "gold standard" electrophysiological patch-clamp technique is then employed for confirmation and detailed mechanistic studies. Finally, downstream functional assays, like reporter gene assays for NFAT activation, confirm the compound's efficacy in blocking the biological consequences of TRPC6 activity.
Quantitative Data Summary
The following table summarizes the key quantitative parameters to be determined for this compound. The values provided are illustrative examples and must be determined experimentally.
| Parameter | Assay Type | Cell Line | Typical Concentration Range | Key Endpoint | Example Value |
| Cytotoxicity | CCK8 / MTT Assay | HEK293-TRPC6 | 0.1 - 100 µM | CC₅₀ (50% cytotoxic concentration) | > 50 µM |
| Primary Efficacy | Calcium Influx Assay | HEK293-TRPC6 | 1 nM - 10 µM | IC₅₀ vs. Agonist (e.g., OAG) | 15 nM |
| Confirmatory Efficacy | Whole-Cell Patch Clamp | HEK293-TRPC6 | 1 nM - 10 µM | IC₅₀ vs. Agonist-induced current | 13 nM[4] |
| Functional Efficacy | NFAT Reporter Assay | HEK293-TRPC6 | 1 nM - 10 µM | IC₅₀ vs. NFAT activation | 50 nM |
| Selectivity | Calcium Influx / Patch Clamp | Cells expressing TRPC3/7 | 1 nM - 10 µM | IC₅₀ vs. related channels | >1 µM |
Signaling Pathway and Experimental Workflow
TRPC6 Signaling Pathway
Caption: Simplified TRPC6 signaling cascade leading to NFAT activation.
Experimental Workflow for Inhibitor Characterization
Caption: Step-by-step workflow for in vitro characterization of this compound.
Experimental Protocols
Cell Culture
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human TRPC6 (HEK293-TRPC6) are recommended. A parental HEK293 cell line should be used as a negative control.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Puromycin) to maintain TRPC6 expression.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
Protocol: Cytotoxicity Assay (CCK8)
-
Cell Seeding: Seed HEK293-TRPC6 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Preparation: Prepare a 2x concentration series of this compound (e.g., 0.2 µM to 200 µM) in culture medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium and add 100 µL of the compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Assay: Add 10 µL of CCK8 reagent to each well and incubate for 1-4 hours until the color develops.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot cell viability (%) against compound concentration to determine the CC₅₀.
Protocol: Calcium Influx Assay
-
Cell Seeding: Seed HEK293-TRPC6 cells into a black, clear-bottom 96-well plate at 40,000-60,000 cells/well. Incubate for 24-48 hours.
-
Dye Loading: Wash cells with Hank's Balanced Salt Solution (HBSS). Load cells with a calcium indicator dye (e.g., 2 µM Fura-2 AM or 4 µM Fluo-4 AM) in HBSS for 30-60 minutes at 37°C.[6]
-
Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
Compound Incubation: Add 100 µL of HBSS containing various concentrations of this compound or vehicle control. Incubate for 10-20 minutes.
-
Baseline Reading: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation) and record baseline fluorescence for 30-60 seconds.
-
Agonist Stimulation: Add a TRPC6 agonist, such as 1-oleoyl-2-acetyl-sn-glycerol (OAG) (final concentration 50-100 µM), to stimulate calcium influx.
-
Measurement: Record the change in fluorescence intensity for 3-5 minutes.
-
Analysis: Calculate the percentage of inhibition for each concentration relative to the agonist-only response. Plot the data to determine the IC₅₀ value.
Protocol: Whole-Cell Patch Clamp Electrophysiology
This protocol requires specialized equipment and expertise.
-
Cell Preparation: Plate HEK293-TRPC6 cells on glass coverslips at a low density.
-
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).
-
Internal (Pipette) Solution (in mM): 140 Cs-glutamate, 8 NaCl, 1 MgCl₂, 10 HEPES (pH 7.2).
-
-
Recording:
-
Obtain a high-resistance (>1 GΩ) seal between the patch pipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents.
-
-
Compound Application:
-
Activate TRPC6 channels by perfusing the cell with the external solution containing an agonist (e.g., 100 µM OAG).
-
Once a stable current is achieved, co-apply the agonist with varying concentrations of this compound.[4]
-
Record the resulting inhibition of the TRPC6 current.
-
-
Analysis: Measure the current amplitude at a specific voltage (e.g., +80 mV). Calculate the percentage of inhibition and plot against concentration to determine the IC₅₀.
Protocol: NFAT Reporter Assay
-
Transfection: Co-transfect HEK293-TRPC6 cells in a 24-well plate with an NFAT-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).
-
Incubation: Allow cells to express the plasmids for 24 hours.
-
Treatment: Pre-incubate the cells with different concentrations of this compound for 30 minutes.
-
Stimulation: Add a TRPC6 agonist (e.g., OAG or carbachol) to stimulate the signaling pathway. Incubate for 6-8 hours.
-
Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Measurement: Use a dual-luciferase reporter assay system to measure both firefly (NFAT-driven) and Renilla (control) luciferase activity.
-
Analysis: Normalize the firefly luciferase activity to the Renilla activity. Calculate the percent inhibition of agonist-induced NFAT activation for each concentration and determine the IC₅₀.[4]
References
- 1. Transient Receptor Potential Canonical 6 (TRPC6) Channel in the Pathogenesis of Diseases: A Jack of Many Trades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPC6 - Wikipedia [en.wikipedia.org]
- 3. TRPC6 Inhibitor BI 764198 in Focal Segmental Glomerulosclerosis: Phase 2 Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PCC0208057 as a small molecule inhibitor of TRPC6 in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing TRPC6-IN-1 Efficacy in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various cell culture models for evaluating the efficacy of TRPC6-IN-1, a selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel. This document outlines relevant cell lines, detailed experimental protocols, and data presentation strategies to facilitate reproducible and robust preclinical assessment of this compound.
Introduction to TRPC6 and this compound
Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel that primarily mediates calcium (Ca²⁺) and sodium (Na⁺) influx.[1] It is activated by diacylglycerol (DAG), a product of phospholipase C (PLC) activity, and is also implicated in mechanosensation.[2][3] Dysregulation of TRPC6 activity is associated with a range of pathologies, including kidney disease (focal segmental glomerulosclerosis), cardiovascular diseases like cardiac hypertrophy, and various cancers.[4][5] TRPC6 activation triggers several downstream signaling cascades, most notably the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, which plays a crucial role in gene transcription related to cell growth, differentiation, and stress responses.[3]
This compound is a small molecule inhibitor designed to selectively block the activity of the TRPC6 channel. Evaluating its efficacy requires robust cell-based assays that can quantify its impact on TRPC6-mediated Ca²⁺ influx and downstream cellular processes.
Recommended Cell Culture Models
The choice of cell culture model is critical for assessing the therapeutic potential of this compound and should be guided by the intended clinical application.
| Disease Area | Recommended Cell Lines | Key Features | Primary Application for this compound Testing |
| Kidney Disease | Human Podocytes (immortalized) | Express endogenous TRPC6; exhibit characteristic podocyte morphology and markers (e.g., synaptopodin, nephrin).[6] | Assessing the ability of this compound to mitigate podocyte injury, reduce apoptosis, and preserve cytoskeletal integrity.[7] |
| Mouse Podocyte Cell Line (MPC5) | Well-characterized model for studying podocyte biology and injury mechanisms.[7] | Evaluating the effect of this compound on angiotensin II-induced Ca²⁺ influx and apoptosis.[7] | |
| Cancer | A549 (Human Non-Small Cell Lung Cancer) | High TRPC6 expression is associated with proliferation and invasion.[8][9] | Determining the anti-proliferative and anti-invasive efficacy of this compound.[8][9] |
| DU145, PC3 (Human Prostate Cancer) | TRPC6 is involved in HGF-induced proliferation. | Assessing the inhibition of growth factor-mediated cancer cell proliferation. | |
| MCF-7, MDA-MB-231 (Human Breast Cancer) | TRPC6 expression is linked to proliferation, migration, and invasion.[10] | Evaluating the impact of this compound on breast cancer cell motility and growth.[10] | |
| Cardiovascular Disease | H9c2 (Rat Cardiomyoblast) | Model for studying cardiac hypertrophy and cardiomyocyte injury. | Investigating the potential of this compound to prevent hypertrophic signaling and cell death. |
| A7r5 (Rat Vascular Smooth Muscle) | Expresses endogenous TRPC6 and is used to study vascular tone and proliferation.[11] | Assessing the effect of this compound on vascular smooth muscle cell signaling and proliferation. |
Signaling Pathways and Experimental Workflows
TRPC6 Signaling Pathway
Activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) leads to the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). DAG directly activates TRPC6, leading to an influx of Ca²⁺. The subsequent increase in intracellular Ca²⁺ activates calcineurin, which dephosphorylates NFAT, allowing its translocation to the nucleus to regulate gene transcription.
Experimental Workflow for Efficacy Testing
A generalized workflow for testing the efficacy of this compound involves a multi-step process from cell culture to functional and downstream assays.
Experimental Protocols
Calcium Imaging Assay
This protocol measures changes in intracellular Ca²⁺ concentration following TRPC6 activation and inhibition.
Materials:
-
Selected cell line cultured on glass-bottom dishes.
-
Fluorescent Ca²⁺ indicator dye (e.g., Fluo-4 AM, Fura-2 AM, or Rhod-3 AM).[12][13]
-
Pluronic F-127.
-
HEPES-buffered saline solution (HBSS).
-
TRPC6 agonist (e.g., 1-oleoyl-2-acetyl-sn-glycerol [OAG] or hyperforin).[13]
-
This compound.
-
Fluorescence microscope with live-cell imaging capabilities.
Procedure:
-
Cell Plating: Plate cells on glass-bottom dishes and culture until they reach 70-80% confluency. For podocytes, allow differentiation for 10-14 days.[12]
-
Dye Loading:
-
Prepare a loading solution of 2-5 µM Ca²⁺ indicator dye and 0.02% Pluronic F-127 in HBSS.
-
Wash cells once with HBSS.
-
Incubate cells with the loading solution for 30-60 minutes at 37°C in the dark.
-
-
Washing: Wash cells three times with HBSS to remove excess dye.
-
Inhibitor Incubation: Incubate cells with various concentrations of this compound in HBSS for 15-30 minutes. Include a vehicle control (e.g., DMSO).
-
Imaging:
-
Mount the dish on the microscope stage.
-
Acquire a baseline fluorescence signal for 1-2 minutes.
-
Add the TRPC6 agonist (e.g., 100 µM OAG) and continue recording the fluorescence intensity for 5-10 minutes.
-
-
Data Analysis:
-
Measure the change in fluorescence intensity over time.
-
Quantify the peak fluorescence intensity in response to the agonist.
-
Normalize the response to the baseline fluorescence (F/F₀).
-
Compare the Ca²⁺ influx in this compound treated cells to the vehicle control.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion currents through TRPC6 channels.
Materials:
-
Cells cultured on glass coverslips.
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system).
-
Borosilicate glass capillaries for pipette fabrication.
-
Intracellular (pipette) solution: e.g., 140 mM CsCl, 10 mM HEPES, 10 mM BAPTA, 4 mM Mg-ATP, pH 7.2 with CsOH.
-
Extracellular (bath) solution: e.g., 140 mM NaCl, 5 mM CsCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4 with NaOH.
-
TRPC6 agonist and this compound.
Procedure:
-
Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Cell Preparation: Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.
-
Gigaseal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip.
-
Recording:
-
Clamp the cell membrane potential at a holding potential of -60 mV.[14]
-
Apply voltage ramps (e.g., -100 mV to +100 mV over 200 ms) to elicit currents.
-
Record a baseline current.
-
Perfuse the cell with the TRPC6 agonist to activate TRPC6 channels and record the current.
-
Apply this compound followed by the agonist to measure the extent of inhibition.
-
-
Data Analysis:
-
Measure the current amplitude at specific voltages (e.g., -80 mV and +80 mV).
-
Construct current-voltage (I-V) relationship plots.
-
Calculate the percentage of current inhibition by this compound.
-
Western Blotting for Downstream Signaling
This protocol is for detecting the phosphorylation status of downstream targets like NFAT or other signaling proteins.
Materials:
-
Cells cultured in multi-well plates.
-
TRPC6 agonist and this compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running and transfer buffers.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[15]
-
Primary antibodies (e.g., anti-TRPC6, anti-phospho-NFAT, anti-total-NFAT, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Seed cells and treat with the TRPC6 agonist in the presence or absence of this compound for the desired time.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis:
-
Perform densitometric analysis of the protein bands using software like ImageJ.
-
Normalize the phosphorylated protein signal to the total protein signal.
-
Normalize to a loading control (e.g., β-actin).
-
Cell Proliferation/Viability Assay (MTS/MTT Assay)
This assay assesses the effect of this compound on cell proliferation and viability.
Materials:
-
Cells cultured in 96-well plates.
-
This compound.
-
Solubilization solution (for MTT).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the assay period.
-
Treatment: After 24 hours, treat the cells with a range of this compound concentrations. Include a vehicle control.
-
Incubation: Incubate the cells for 24, 48, or 72 hours.
-
Reagent Addition:
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Express the results as a percentage of the vehicle control.
-
Plot the percentage of viability against the log concentration of this compound to determine the IC₅₀ value.
-
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Dose-Response of this compound on TRPC6 Channel Activity
| Cell Line | Agonist (Concentration) | This compound Conc. (µM) | % Inhibition of Ca²⁺ Influx (Mean ± SD) | IC₅₀ (µM) |
| Human Podocytes | OAG (100 µM) | 0.1 | ||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| A549 | Hyperforin (10 µM) | 0.1 | ||
| 1 | ||||
| 10 | ||||
| 50 |
Table 2: Effect of this compound on Cell Proliferation
| Cell Line | This compound Conc. (µM) | % Inhibition of Proliferation (48h, Mean ± SD) | IC₅₀ (µM) |
| A549 | 1 | ||
| 5 | |||
| 10 | |||
| 25 | |||
| MDA-MB-231 | 1 | ||
| 5 | |||
| 10 | |||
| 25 |
Table 3: Effect of this compound on Downstream Signaling
| Cell Line | Treatment | Fold Change in p-NFAT/Total NFAT (Mean ± SD) |
| Human Podocytes | Vehicle Control | 1.0 ± 0.0 |
| Angiotensin II (1 µM) | ||
| Angiotensin II + this compound (10 µM) |
Conclusion
The protocols and cell culture models described in these application notes provide a robust framework for the preclinical evaluation of this compound. By systematically assessing its impact on channel activity, downstream signaling, and cellular functions, researchers can effectively determine its therapeutic potential across various disease contexts. Consistent data presentation and adherence to detailed protocols are essential for generating high-quality, reproducible results.
References
- 1. promega.de [promega.de]
- 2. A common mechanism underlies stretch activation and receptor activation of TRPC6 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPC6 - Wikipedia [en.wikipedia.org]
- 4. Transient Receptor Potential Canonical 6 (TRPC6) Channel in the Pathogenesis of Diseases: A Jack of Many Trades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [scholarship.miami.edu]
- 6. Klotho Ameliorates Podocyte Injury through Targeting TRPC6 Channel in Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of TRPC6 by AngⅡ Induces Podocyte Injury and Participates in Proteinuria of Nephrotic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of TRPC6 reduces non-small cell lung cancer cell proliferation and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. TRPC6 Channels Are Required for Proliferation, Migration and Invasion of Breast Cancer Cell Lines by Modulation of Orai1 and Orai3 Surface Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. TRPC6 Binds to and Activates Calpain, Independent of Its Channel Activity, and Regulates Podocyte Cytoskeleton, Cell Adhesion, and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Canonical Transient Receptor Potential 6 (TRPC6), a Redox-regulated Cation Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. physiology.elte.hu [physiology.elte.hu]
- 18. broadpharm.com [broadpharm.com]
Application Notes and Protocols for High-Throughput Screening Assays Using Trpc6-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel that plays a crucial role in calcium signaling pathways.[1] It is activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs) through a mechanism involving phospholipase C (PLC) and diacylglycerol (DAG).[2] Dysregulation of TRPC6 function has been implicated in various pathological conditions, including kidney disease, cardiac hypertrophy, and pulmonary hypertension, making it an attractive target for drug discovery.
Trpc6-IN-1 (also known as M085 or compound 4o) has been identified as a potent activator of TRPC6 channels.[3] It also exhibits activity towards the closely related TRPC3 and TRPC7 channels.[4] This document provides detailed application notes and protocols for utilizing this compound in high-throughput screening (HTS) assays to identify novel modulators of TRPC6 activity. The protocols described herein are based on established fluorescence-based methods for monitoring ion channel function.
TRPC6 Signaling Pathway
The activation of TRPC6 is a key event in cellular calcium homeostasis. The signaling cascade is initiated by the activation of cell surface receptors, leading to the generation of DAG, which directly gates the TRPC6 channel, allowing the influx of Ca²⁺ and other cations. This increase in intracellular calcium triggers a variety of downstream cellular responses.
Figure 1: Simplified TRPC6 signaling pathway.
Quantitative Data for this compound
This compound has been characterized as a potent activator of several TRPC channels. The following table summarizes its known potency.
| Compound | Target | Assay Type | Potency (EC₅₀) | Reference |
| This compound | TRPC6 | Electrophysiology | 4.66 ± 0.03 µM | [3] |
| (M085 / 4o) | mTRPC6 | Electrophysiology | 3.80 ± 0.67 µM | [3] |
| TRPC3 | Not Specified | 0.45 µM | [4] | |
| TRPC7 | Not Specified | 1.13 µM | [4] |
Note: The EC₅₀ value represents the concentration of the compound that elicits a half-maximal response.
High-Throughput Screening (HTS) Assays
Two primary types of fluorescence-based HTS assays are suitable for identifying modulators of TRPC6 activity: membrane potential assays and intracellular calcium flux assays. These assays are amenable to automation in 96-well or 384-well formats.[5] A typical Z' factor for these types of assays is expected to be in the range of 0.5 to 0.6, indicating a robust and reliable assay.[5]
Experimental Workflow for HTS
The general workflow for a high-throughput screen to identify TRPC6 modulators involves several key steps from cell preparation to data analysis.
Figure 2: General experimental workflow for a TRPC6 HTS assay.
Protocol 1: Membrane Potential Assay for TRPC6 Activators
This protocol is designed to identify activators of TRPC6 by measuring changes in cell membrane potential using a fluorescent dye.
Materials:
-
HEK293 cells stably expressing human TRPC6
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
FLIPR Membrane Potential (FMP) Assay Kit
-
This compound (positive control)
-
Test compounds
-
384-well black-walled, clear-bottom assay plates
Procedure:
-
Cell Plating:
-
Culture HEK293-TRPC6 cells to ~80-90% confluency.
-
Harvest cells and resuspend in culture medium to a final concentration of 300,000 cells/mL.[5]
-
Dispense 50 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate at 37°C in a 5% CO₂ incubator overnight.
-
-
Dye Loading:
-
On the day of the assay, prepare the FMP dye solution according to the manufacturer's instructions in assay buffer.
-
Carefully remove the culture medium from the cell plate.
-
Add 20 µL of the FMP dye solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Addition and Signal Detection:
-
Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) and test compounds in assay buffer.
-
Using a fluorescence plate reader (e.g., FLIPR), establish a baseline fluorescence reading for 10-20 seconds.
-
Add 10 µL of the compound solutions to the respective wells.
-
Immediately begin recording the fluorescence signal for 3-5 minutes. An increase in fluorescence indicates membrane depolarization and channel activation.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) for each well.
-
Normalize the data to the positive control (e.g., a high concentration of this compound) and negative control (vehicle).
-
Determine the EC₅₀ values for active compounds by fitting the dose-response data to a four-parameter logistic equation.
-
Calculate the Z' factor to assess assay quality using the formula: Z' = 1 – (3σ_p + 3σ_n) / |μ_p – μ_n|, where p is the positive control and n is the negative control.[5]
-
Protocol 2: Intracellular Calcium Flux Assay for TRPC6 Activators
This protocol identifies TRPC6 activators by measuring the increase in intracellular calcium concentration using a calcium-sensitive fluorescent dye.
Materials:
-
HEK293 cells stably expressing human TRPC6
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Fluo-4 AM or another suitable calcium indicator dye
-
Pluronic F-127
-
This compound (positive control)
-
Test compounds
-
384-well black-walled, clear-bottom assay plates
Procedure:
-
Cell Plating:
-
Follow the same procedure as in Protocol 1 for cell plating.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Remove the culture medium and add 20 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash the cells twice with assay buffer to remove excess dye. Add 20 µL of assay buffer to each well after the final wash.
-
-
Compound Addition and Signal Detection:
-
Prepare compound dilutions as described in Protocol 1.
-
Using a fluorescence plate reader, establish a baseline fluorescence reading.
-
Add 10 µL of the compound solutions to the wells.
-
Immediately measure the fluorescence signal over time (e.g., for 3-5 minutes). An increase in fluorescence corresponds to an increase in intracellular calcium.
-
-
Data Analysis:
-
Analyze the data as described in Protocol 1 to determine the potency of the activating compounds.
-
Concluding Remarks
The provided application notes and protocols offer a robust framework for conducting high-throughput screening campaigns to identify and characterize novel modulators of the TRPC6 ion channel using this compound as a reference activator. The choice between a membrane potential assay and a calcium flux assay will depend on the specific research goals and available instrumentation. Both methods are well-established and can provide reliable and reproducible data for drug discovery efforts targeting TRPC6.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSK1702934A and M085 directly activate TRPC6 via a mechanism of stimulating the extracellular cavity formed by the pore helix and transmembrane helix S6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. High-Throughput Screening of TRPC Channel Ligands Using Cell-Based Assays - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of Trpc6-IN-1 in Podocyte Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Canonical 6 (TRPC6) channels are crucial regulators of calcium influx in podocytes, the specialized cells of the kidney glomerulus responsible for blood filtration. Dysregulation of TRPC6 activity is strongly implicated in the pathogenesis of various kidney diseases, including Focal Segmental Glomerulosclerosis (FSGS) and diabetic nephropathy.[1][2] Increased TRPC6 expression and/or gain-of-function mutations lead to excessive calcium entry into podocytes, triggering a cascade of events that includes cytoskeletal rearrangement, apoptosis, and eventual podocyte loss, culminating in proteinuria and progressive renal damage.[1][2]
Trpc6-IN-1 is a potent and specific chemical inhibitor of the TRPC6 channel, with a reported EC50 of 4.66 μM. This compound serves as a valuable tool for investigating the precise role of TRPC6 in podocyte biology and pathology. By selectively blocking TRPC6-mediated calcium influx, researchers can dissect its downstream signaling pathways and evaluate the therapeutic potential of TRPC6 inhibition in models of podocyte injury. These application notes provide detailed protocols for the use of this compound in podocyte research, along with a summary of expected quantitative outcomes and visualizations of the relevant signaling pathways.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of TRPC6 inhibition on various parameters of podocyte function and injury. While data for this compound is emerging, findings from other specific TRPC6 inhibitors like SAR7334 and from TRPC6 knockdown studies provide valuable insights into the expected outcomes.
Table 1: Effect of TRPC6 Inhibition on Podocyte Protein Expression
| Protein | Treatment/Model | Change in Expression | Reference |
| Nephrin | TGF-β1-treated podocytes with TRPC6 knockdown | Increased (reversal of TGF-β1 induced decrease) | [3] |
| Desmin | TGF-β1-treated podocytes with TRPC6 knockdown | Decreased (reversal of TGF-β1 induced increase) | [3] |
| Caspase-9 | TGF-β1-treated podocytes with TRPC6 knockdown | Decreased (reversal of TGF-β1 induced increase) | [3] |
| TRPC6 | Doxorubicin-treated podocytes with ARB | Decreased | [4] |
Table 2: Effect of TRPC6 Inhibition on Podocyte Apoptosis
| Treatment/Model | Assay | Quantitative Change | Reference |
| TGF-β1-treated podocytes | Flow Cytometry | Decrease in apoptosis rate from 14±2% to 10±1% with TRPC6 knockdown | [5] |
| Angiotensin II-treated podocytes | Flow Cytometry | SAR7334 attenuated the increase in apoptosis | [6] |
| TRPC6 activation (72h) | Western Blot (Cleaved Caspase-3) | SAR-7334 blocked the increase in cleaved caspase-3 | [7] |
Table 3: Effect of TRPC6 Inhibition on Podocyte Calcium Influx and Function
| Parameter | Treatment/Model | Quantitative Change | Reference |
| Intracellular Calcium ([Ca2+]i) | Angiotensin II-treated podocytes | SAR7334 inhibited the fluorescence intensity of intracellular calcium | [6] |
| Albuminuria | Angiotensin II-induced mouse model | TRPC6 deficiency reduced albuminuria | [8] |
| Nephrin Shedding | TRPC6 activation (24h) | SAR-7334 blocked the increase in soluble nephrin |
Experimental Protocols
Podocyte Cell Culture and Treatment with this compound
Objective: To treat cultured podocytes with this compound to investigate its effects on cellular processes.
Materials:
-
Conditionally immortalized mouse or human podocytes
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant mouse γ-interferon (for proliferation of mouse podocytes)
-
This compound (EC50 = 4.66 μM)
-
Dimethyl sulfoxide (DMSO, as vehicle control)
-
Cell culture plates/flasks
Protocol:
-
Podocyte Culture:
-
For proliferation, culture mouse podocytes at 33°C in RPMI 1640 supplemented with 10% FBS, 100 U/mL penicillin-streptomycin, and 10 U/mL γ-interferon.
-
To induce differentiation, transfer the cells to 37°C and culture in media without γ-interferon for 10-14 days. Differentiated podocytes will exhibit a characteristic arborized morphology.
-
Human podocytes can be cultured according to supplier recommendations.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution. Store at -20°C.
-
-
Cell Treatment:
-
Seed differentiated podocytes in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or on coverslips) and allow them to adhere overnight.
-
On the day of the experiment, replace the medium with fresh RPMI 1640 containing the desired final concentration of this compound. A typical starting concentration range to test is 1-10 μM.
-
For the vehicle control group, add an equivalent volume of DMSO to the culture medium.
-
The incubation time will vary depending on the downstream assay:
-
Short-term (minutes to hours): For calcium imaging or analysis of rapid signaling events.
-
Long-term (24-72 hours): For apoptosis assays or analysis of changes in protein expression.
-
-
Western Blot Analysis of Podocyte Protein Expression
Objective: To quantify changes in the expression of key podocyte proteins following treatment with this compound.
Protocol:
-
Cell Lysis: After treatment, wash podocytes with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies and dilutions:
-
Anti-Nephrin (1:1000)
-
Anti-Podocin (1:1000)
-
Anti-Caspase-3 (total and cleaved) (1:1000)
-
Anti-TRPC6 (1:500)
-
Anti-β-actin or Anti-GAPDH (1:5000, as a loading control)
-
-
-
Secondary Antibody and Detection:
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Quantification: Densitometrically quantify the band intensities using image analysis software and normalize to the loading control.
Immunofluorescence Staining of Podocytes
Objective: To visualize the localization and expression of proteins within podocytes after this compound treatment.
Protocol:
-
Cell Seeding and Treatment: Seed differentiated podocytes on glass coverslips and treat with this compound as described in Protocol 1.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-Nephrin, anti-Podocin) overnight at 4°C.
-
-
Secondary Antibody and Counterstaining:
-
Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
-
Mounting and Imaging: Mount the coverslips onto glass slides using an anti-fade mounting medium and visualize using a fluorescence or confocal microscope.
Podocyte Apoptosis Assay (Flow Cytometry)
Objective: To quantify the rate of apoptosis in podocytes treated with this compound.
Protocol:
-
Cell Seeding and Treatment: Seed podocytes in 6-well plates and treat with this compound (and/or an apoptosis-inducing agent like Angiotensin II) for the desired duration (e.g., 48-72 hours).
-
Cell Harvesting:
-
Collect the culture supernatant (containing detached apoptotic cells).
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the detached cells with the supernatant and centrifuge to pellet the cells.
-
-
Annexin V and Propidium Iodide (PI) Staining:
-
Resuspend the cell pellet in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Intracellular Calcium Imaging
Objective: To measure changes in intracellular calcium concentration in response to stimuli in the presence or absence of this compound.
Protocol:
-
Cell Seeding and Dye Loading:
-
Seed podocytes on glass-bottom dishes.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-3/AM or Fura-2/AM) in a buffer solution for 30-60 minutes at 37°C.
-
-
This compound Pre-incubation: Pre-incubate the cells with this compound (e.g., 10 μM) for a short period (e.g., 15-30 minutes) before stimulation.
-
Imaging and Stimulation:
-
Mount the dish on a fluorescence microscope equipped for live-cell imaging.
-
Establish a baseline fluorescence reading.
-
Add a known TRPC6 agonist (e.g., Angiotensin II or a diacylglycerol analog) to the cells.
-
-
Data Analysis: Record the changes in fluorescence intensity over time. A decrease in the agonist-induced fluorescence peak in the presence of this compound indicates inhibition of TRPC6-mediated calcium influx.
Visualization of Signaling Pathways and Workflows
Caption: Signaling pathway of TRPC6-mediated podocyte injury and the inhibitory action of this compound.
Caption: Experimental workflow for assessing podocyte apoptosis using flow cytometry.
Conclusion
This compound is a powerful research tool for elucidating the role of the TRPC6 channel in podocyte pathophysiology. The protocols outlined above provide a framework for investigating the effects of TRPC6 inhibition on key aspects of podocyte injury, including protein expression, apoptosis, and calcium signaling. By utilizing this compound in these experimental models, researchers can gain deeper insights into the mechanisms of glomerular diseases and accelerate the development of novel therapeutic strategies targeting the TRPC6 channel.
References
- 1. TRPC6 channel as an emerging determinant of the podocyte injury susceptibility in kidney diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPC6 channel as an emerging determinant of the podocyte injury susceptibility in kidney diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of TRPC6 Signal Pathway Alleviates Podocyte Injury Induced by TGF-β1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Frontiers | Activation of TRPC6 by AngⅡ Induces Podocyte Injury and Participates in Proteinuria of Nephrotic Syndrome [frontiersin.org]
- 6. TRPC6 effects on albumin permeation, nephrin shedding, and apoptosis in podocytes: Role of calcineurin and metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes: Assessing the Proliferative Effects of Trpc6-IN-1
Introduction
The Transient Receptor Potential Canonical 6 (TRPC6) channel, a non-selective cation channel, is increasingly recognized for its role in tumorigenesis and cell proliferation.[1][2] Elevated expression of TRPC6 has been observed in various cancer cell lines, including breast, prostate, and non-small cell lung cancer.[1][3][4] The channel's activity, primarily by mediating Ca²⁺ influx, can trigger downstream signaling pathways, such as the calcineurin-NFAT pathway, which are crucial for cell cycle progression and proliferation.[3][5] Consequently, TRPC6 has emerged as a promising therapeutic target for cancer treatment.
Trpc6-IN-1 is a chemical probe used to investigate the function of the TRPC6 channel. As a potent inhibitor, it provides a valuable tool for studying the consequences of TRPC6 blockade on cellular processes. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the anti-proliferative effects of this compound using established cell-based assays. The protocols herein detail methods for quantifying cell viability, DNA synthesis, and cell cycle distribution, as well as for analyzing protein expression changes.
TRPC6 Signaling Pathway in Cell Proliferation
The TRPC6 channel is a key component in the regulation of intracellular calcium ([Ca²⁺]i), which is a critical secondary messenger for cell proliferation.[3] Its activation can be triggered by Diacylglycerol (DAG) following the stimulation of G-protein coupled receptors (GPCRs) and Phospholipase C (PLC) activation. The resulting Ca²⁺ influx through TRPC6 can contribute to a positive feedback loop, further activating calcium-dependent signaling pathways like the Calcineurin-NFAT pathway, ultimately promoting the transcription of genes involved in proliferation.[5] TRPC6 also plays a role in store-operated calcium entry (SOCE), a process essential for sustained Ca²⁺ signaling.[1] this compound acts by blocking this channel, thereby inhibiting the downstream proliferative signals.
Caption: TRPC6 signaling pathway leading to cell proliferation and its inhibition by this compound.
General Experimental Workflow
A systematic approach is essential for accurately determining the effect of this compound on cell proliferation. The workflow begins with cell culture and treatment, followed by a series of assays to measure different aspects of proliferation. Results from multiple assays provide a more complete and robust assessment.
Caption: General workflow for assessing the anti-proliferative effects of this compound.
Experimental Protocols
MTT Assay for Cell Viability and Proliferation
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[6] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[7][8] The amount of formazan is directly proportional to the number of living cells.
Materials:
-
96-well flat-bottom plates
-
Selected cancer cell line (e.g., A549, MCF7, DU145)[1][3][4]
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[8]
-
Solubilization solution (e.g., 0.01 M HCl in 10% SDS, or acidified isopropanol)[8][9]
-
Microplate reader (absorbance at 570-590 nm)[7]
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[8]
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO concentration matched to the highest this compound dose) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well (final concentration ~0.5 mg/mL).[6][10]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[10]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7] Measure the absorbance at 570 nm or 590 nm using a microplate reader.[7]
BrdU Assay for DNA Synthesis
The BrdU (5-bromo-2'-deoxyuridine) assay directly measures DNA synthesis during the S-phase of the cell cycle, providing a specific assessment of cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA and can be detected with a specific anti-BrdU antibody.[11][12]
Materials:
-
96-well plate
-
BrdU Labeling Solution (10 µM in culture medium)[13]
-
Fixing/Denaturing Solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution
-
Microplate reader (absorbance at 450 nm)[14]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT protocol (Steps 1-3).
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours (or up to 24 hours for slow-growing cells) at 37°C.[14]
-
Fixation and Denaturation: Remove the labeling solution. Add Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature to fix the cells and denature the DNA, exposing the incorporated BrdU.[14]
-
Antibody Incubation: Wash the wells with PBS or a provided wash buffer. Add the diluted anti-BrdU primary antibody and incubate for 1 hour at room temperature.[14]
-
Secondary Antibody: Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.[14]
-
Detection: Wash the wells and add TMB substrate. Incubate until color develops (5-30 minutes). Add Stop Solution to terminate the reaction.[14]
-
Absorbance Measurement: Measure the absorbance at 450 nm. The intensity of the color is proportional to the amount of BrdU incorporated.[14]
Cell Cycle Analysis by Flow Cytometry
This technique quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M). Inhibition of proliferation is often associated with cell cycle arrest at a specific checkpoint. Propidium Iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA, allowing for this analysis.[15]
Materials:
-
6-well plates
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Ice-cold 70% Ethanol
-
Propidium Iodide (PI) Staining Solution (containing RNase A)[15]
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at ~300 x g for 5 minutes.
-
Fixation: Discard the supernatant. Resuspend the cell pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[16][17] Incubate on ice for at least 30 minutes or at -20°C for longer storage.[16]
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.
-
Resuspend the cell pellet in 0.5 mL of PI Staining Solution.[15]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[17]
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect data from at least 10,000 single-cell events.[15]
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[16] An accumulation of cells in a particular phase suggests cell cycle arrest.[3][4]
Western Blot for Protein Expression Analysis
Western blotting can be used to assess the expression levels of TRPC6 to confirm its presence in the cell model or to analyze the levels of key cell cycle regulatory proteins (e.g., cyclins, CDKs) that may be altered by this compound treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-TRPC6, anti-Cyclin B1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Protein Extraction: Treat cells with this compound as desired. Lyse the cells using ice-cold lysis buffer.[18][19]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[20]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[18]
-
Washing and Secondary Antibody: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: Wash the membrane again. Apply the chemiluminescent substrate and capture the signal using an imaging system.[19] The intensity of the bands corresponds to the level of protein expression. Use a loading control like β-actin to normalize the data.
Data Presentation and Interpretation
Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| This compound Conc. (µM) | Absorbance (570 nm) ± SD | % Cell Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100% |
| 1 | 1.10 ± 0.06 | 88% |
| 5 | 0.85 ± 0.05 | 68% |
| 10 | 0.55 ± 0.04 | 44% |
| 25 | 0.30 ± 0.03 | 24% |
-
Interpretation: A dose-dependent decrease in absorbance and % cell viability indicates that this compound inhibits cell proliferation or induces cytotoxicity.
Table 2: Effect of this compound on DNA Synthesis (BrdU Assay)
| This compound Conc. (µM) | Absorbance (450 nm) ± SD | % Proliferation |
| 0 (Vehicle Control) | 1.50 ± 0.10 | 100% |
| 1 | 1.32 ± 0.09 | 88% |
| 5 | 0.98 ± 0.07 | 65% |
| 10 | 0.60 ± 0.05 | 40% |
| 25 | 0.38 ± 0.04 | 25% |
-
Interpretation: A dose-dependent decrease in BrdU incorporation confirms that this compound inhibits DNA synthesis, a hallmark of reduced proliferation.
Table 3: Effect of this compound on Cell Cycle Distribution
| This compound Conc. (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| 0 (Vehicle Control) | 55% | 30% | 15% |
| 10 | 35% | 25% | 40% |
-
Interpretation: Treatment with this compound leads to a decrease in the G0/G1 population and a significant increase in the G2/M population, suggesting the inhibitor causes cell cycle arrest at the G2/M checkpoint.[3][4]
References
- 1. TRPC6 Channels Are Required for Proliferation, Migration and Invasion of Breast Cancer Cell Lines by Modulation of Orai1 and Orai3 Surface Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transient Receptor Potential Canonical 6 (TRPC6) Channel in the Pathogenesis of Diseases: A Jack of Many Trades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of TRPC6 in HGF-induced cell proliferation of human prostate cancer DU145 and PC3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. TRPC6 fulfills a calcineurin signaling circuit during pathologic cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - NO [thermofisher.com]
- 12. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. cohesionbio.com [cohesionbio.com]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. wp.uthscsa.edu [wp.uthscsa.edu]
- 17. corefacilities.iss.it [corefacilities.iss.it]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. bio-rad.com [bio-rad.com]
- 20. Western Blot Protocol | Proteintech Group [ptglab.com]
In Vivo Delivery Strategies for TRPC6-IN-1 in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo delivery of Trpc6-IN-1, a potent inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel, in mouse models. These guidelines are intended to facilitate research into the therapeutic potential of TRPC6 inhibition in various disease contexts.
Introduction to TRPC6 and this compound
The TRPC6 channel is a non-selective cation channel that plays a crucial role in calcium signaling in numerous cell types.[1][2][3] Dysregulation of TRPC6 activity has been implicated in the pathophysiology of a range of diseases, including kidney disease, cardiac hypertrophy, and pulmonary hypertension.[1][2][4][5] As a result, TRPC6 has emerged as a promising therapeutic target. This compound is a small molecule inhibitor of TRPC6 with an EC50 of 4.66 μM.[6][7] While specific in vivo delivery and pharmacokinetic data for this compound are limited, this document provides generalized protocols based on data from other TRPC6 inhibitors and common practices for small molecule administration in mice.
Formulation of this compound for In Vivo Administration
Proper formulation is critical for ensuring the bioavailability and efficacy of this compound in vivo. Due to its likely hydrophobic nature, similar to other small molecule inhibitors, a multi-step solubilization process is recommended.
Protocol 1: Vehicle Preparation for Intraperitoneal (IP) and Oral (PO) Administration
This protocol is adapted from common practices for formulating poorly soluble compounds for in vivo use.[6]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
(2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a 20% (w/v) solution of HP-β-CD or SBE-β-CD in saline. Warm the solution slightly and sonicate until the cyclodextrin is fully dissolved.
-
Accurately weigh the required amount of this compound.
-
First, dissolve the this compound powder in a minimal amount of DMSO. A common starting point is to use 10% of the final volume as DMSO.
-
Slowly add the 20% cyclodextrin solution to the DMSO/Trpc6-IN-1 mixture while vortexing to bring the solution to the final desired volume and concentration.
-
If the solution is not clear, sonicate in a water bath until it becomes a clear solution or a fine, homogenous suspension. A final concentration of 2.08 mg/mL has been reported for a suspended solution of a similar compound.[6]
Note: The final concentration of DMSO should be kept as low as possible (ideally ≤10%) to minimize potential toxicity. The suitability of the formulation should be confirmed by a small pilot study in a few animals to observe for any adverse reactions.
In Vivo Delivery Methods
The choice of administration route depends on the experimental design, the required pharmacokinetic profile, and the target organ. Common routes for small molecule inhibitors in mice include intraperitoneal (IP) injection, oral gavage (PO), and subcutaneous (SC) injection.
Protocol 2: Intraperitoneal (IP) Injection
IP injection is a common method for systemic drug delivery in mice, offering rapid absorption.
Materials:
-
Prepared this compound formulation
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
70% ethanol for disinfection
-
Appropriate animal restraint device
Procedure:
-
Gently restrain the mouse, ensuring the abdomen is accessible.
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid injuring the bladder or cecum.
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle. Aspirate briefly to ensure no fluid (urine or blood) is drawn, indicating incorrect placement.
-
Slowly inject the this compound formulation. The typical injection volume for a mouse is 100-200 µL.
-
Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress.
Protocol 3: Oral Gavage (PO)
Oral gavage ensures a precise dose is delivered directly to the stomach. This route is relevant for assessing the oral bioavailability of the compound.
Materials:
-
Prepared this compound formulation
-
Sterile oral gavage needles (flexible or rigid, appropriate size for mice)
-
Sterile syringes
-
Appropriate animal restraint device
Procedure:
-
Gently restrain the mouse, holding it in an upright position.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth to reach the stomach.
-
Gently insert the gavage needle into the mouth, allowing the mouse to swallow the tip. Advance the needle along the esophagus until the pre-measured depth is reached.
-
Slowly administer the this compound formulation. The typical gavage volume for a mouse is 100-200 µL.
-
Carefully withdraw the gavage needle and return the mouse to its cage. Monitor for any signs of respiratory distress.
Protocol 4: Subcutaneous (SC) Injection
Subcutaneous injection provides a slower, more sustained release of the compound compared to IP injection.
Materials:
-
Prepared this compound formulation
-
Sterile syringes
-
Sterile needles (e.g., 25-27 gauge)
-
70% ethanol for disinfection
-
Appropriate animal restraint device
Procedure:
-
Gently restrain the mouse.
-
Lift a fold of skin on the back, between the shoulder blades, to create a "tent."
-
Swab the injection site with 70% ethanol.
-
Insert the needle into the base of the skin tent, parallel to the body.
-
Inject the this compound formulation.
-
Withdraw the needle and gently massage the area to help disperse the solution. Return the mouse to its cage.
Quantitative Data Summary
Table 1: In Vivo Efficacy and Dosing of TRPC6 Inhibitors in Mice
| Inhibitor | Disease Model | Administration Route | Dosage | Key Findings |
| BI 749327 | Sustained Pressure Overload (Cardiac) | Oral | 30 mg/kg/day | Improved left heart function, reduced fibrosis.[8] |
| BI 749327 | Unilateral Ureteral Obstruction (Renal) | Oral | Dose-dependent | Reduced renal fibrosis and associated gene expression.[8] |
| BI 749327 | Duchenne Muscular Dystrophy | Subcutaneous | Not specified | Prolonged survival, improved skeletal and cardiac muscle function.[9][10] |
| SH045 | Obesity Model of Metabolic Syndrome | Not specified | 20 mg/kg BW | Reduced renal fibrosis.[11] |
Table 2: Pharmacokinetic Parameters of TRPC6 Inhibitors in Mice
| Inhibitor | Administration Route | Dose | Half-life (t1/2) | Key Observations |
| BI 749327 | Oral | 30 mg/kg/day | 8.5-13.5 hours | Orally bioavailable with suitable pharmacokinetics for in vivo studies.[8] |
| SH045 | Intravenous (i.v.) | 20 mg/kg BW | Short | Measurable up to 24 hours post-administration.[12][13][14] |
| SH045 | Oral | 20 mg/kg BW | Short | Low oral bioavailability; measurable up to 6 hours post-administration.[12][13][14] |
Signaling Pathways and Experimental Workflows
TRPC6 Signaling Pathway in Pathological Conditions
The following diagram illustrates a simplified signaling cascade involving TRPC6 that is often implicated in pathological conditions such as cardiac hypertrophy and renal fibrosis. Activation of G-protein coupled receptors (GPCRs) leads to the production of diacylglycerol (DAG), which in turn activates TRPC6. The resulting calcium influx activates downstream signaling pathways, including the calcineurin-NFAT pathway, leading to gene transcription changes that promote disease progression.[5]
Caption: TRPC6 signaling cascade in disease.
Experimental Workflow for In Vivo Efficacy Study of this compound
This diagram outlines a typical workflow for evaluating the efficacy of this compound in a mouse model of disease.
Caption: In vivo efficacy study workflow.
Important Considerations
-
Dose-Response Studies: It is crucial to perform a dose-response study to determine the optimal therapeutic dose of this compound for the specific disease model.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: A preliminary PK/PD study will help to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and to correlate drug exposure with the biological response.
-
Toxicity: Monitor animals closely for any signs of toxicity, such as weight loss, behavioral changes, or organ damage. A maximum tolerated dose (MTD) study may be warranted.
-
Animal Welfare: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
By following these guidelines and adapting them to specific experimental needs, researchers can effectively investigate the in vivo effects of this compound and further elucidate the therapeutic potential of TRPC6 inhibition.
References
- 1. Transient Receptor Potential Canonical 6 (TRPC6) Channel in the Pathogenesis of Diseases: A Jack of Many Trades [scholarworks.indianapolis.iu.edu]
- 2. Transient Receptor Potential Canonical 6 (TRPC6) Channel in the Pathogenesis of Diseases: A Jack of Many Trades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TRPC6 in glomerular health and disease: what we know and what we believe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPC6 fulfills a calcineurin signaling circuit during pathologic cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological TRPC6 inhibition improves survival and muscle function in mice with Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI Insight - Pharmacological TRPC6 inhibition improves survival and muscle function in mice with Duchenne muscular dystrophy [insight.jci.org]
- 11. The Effects of TRPC6 Knockout in Animal Models of Kidney Disease [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. A Pharmacokinetic and Metabolism Study of the TRPC6 Inhibitor SH045 in Mice by LC-MS/MS [ouci.dntb.gov.ua]
- 14. A Pharmacokinetic and Metabolism Study of the TRPC6 Inhibitor SH045 in Mice by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiology Recording of TRPC6 Channels using BI-749327
These application notes provide detailed protocols for utilizing the selective TRPC6 inhibitor, BI-749327, in electrophysiological studies. The information is intended for researchers, scientists, and drug development professionals investigating the function and modulation of TRPC6 channels.
Introduction to TRPC6 and BI-749327
Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel that plays a crucial role in calcium signaling in various cell types.[1] It is activated by diacylglycerol (DAG) and mechanical stretch, and its dysregulation has been implicated in a range of pathologies, including cardiac hypertrophy, renal diseases, and pulmonary hypertension.[1][2][3] The TRPC6 channel is a key component of the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway, which is a critical regulator of gene expression in response to calcium signals.[2]
BI-749327 is a potent and selective antagonist of the TRPC6 channel.[4][5][6] Its high selectivity for TRPC6 over other closely related TRP channels, such as TRPC3 and TRPC7, makes it an excellent pharmacological tool for isolating and studying the specific contributions of TRPC6 to cellular physiology and pathophysiology.[4][6]
Quantitative Data
The following tables summarize the inhibitory potency and selectivity of BI-749327 on TRPC6 channels from different species.
Table 1: Inhibitory Potency (IC50) of BI-749327 on TRPC6 Channels
| Species | IC50 (nM) |
| Mouse | 13 |
| Human | 19 |
| Guinea Pig | 15 |
Data sourced from Lin B.L., et al. (2019).[4]
Table 2: Selectivity of BI-749327 for Mouse TRPC Isoforms
| Channel | IC50 (nM) | Selectivity Fold (vs. mTRPC6) |
| TRPC6 | 13 | - |
| TRPC3 | 1,100 | 85 |
| TRPC7 | 550 | 42 |
Data sourced from Lin B.L., et al. (2019).[4]
Signaling Pathway
The following diagram illustrates the role of TRPC6 in the calcineurin-NFAT signaling pathway and the inhibitory action of BI-749327.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed for recording TRPC6 currents in a heterologous expression system (e.g., HEK293 cells) and assessing the inhibitory effect of BI-749327.
Materials:
-
HEK293 cells transiently or stably expressing the TRPC6 channel of interest.
-
Patch-clamp rig with an amplifier (e.g., Axopatch 200B), digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
Cell culture reagents.
-
BI-749327 (solubilized in DMSO).
-
1-oleoyl-2-acetyl-sn-glycerol (OAG) (TRPC6 activator, solubilized in DMSO).
Solutions:
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 5 CsCl, 1 MgCl2, 10 HEPES, 10 Glucose, 2 CaCl2. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 D-Glucose, 1 EGTA. Adjust pH to 7.2 with CsOH.
Procedure:
-
Cell Preparation: Plate TRPC6-expressing HEK293 cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Recording Setup:
-
Place a coverslip with adherent cells into the recording chamber on the microscope stage.
-
Perfuse the chamber with the extracellular solution.
-
Approach a single, healthy-looking cell with the patch pipette.
-
-
Seal Formation and Whole-Cell Configuration:
-
Apply gentle positive pressure to the pipette as it approaches the cell.
-
Upon touching the cell membrane, release the positive pressure to form a gigaohm seal ( >1 GΩ).
-
Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the cell at a holding potential of -60 mV.
-
Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) every 10 seconds to elicit currents and generate I-V curves.
-
Record baseline currents for a stable period.
-
-
Channel Activation and Inhibition:
-
Perfuse the cell with the extracellular solution containing a TRPC6 activator, such as 100 µM OAG, to induce a robust TRPC6 current.
-
Once a stable activated current is achieved, co-perfuse with varying concentrations of BI-749327 (e.g., 1 nM to 1 µM) to determine the dose-dependent inhibition.
-
Allow sufficient time at each concentration for the inhibitory effect to reach a steady state.
-
-
Data Analysis:
-
Measure the current amplitude at specific voltages (e.g., -80 mV and +80 mV) before and after drug application.
-
Construct dose-response curves to calculate the IC50 of BI-749327.
-
Plot I-V curves to visualize the characteristics of the recorded currents.
-
Experimental Workflow Diagram
The following diagram outlines the workflow for a typical whole-cell patch-clamp experiment to test the effect of BI-749327 on TRPC6 channels.
Concluding Remarks
BI-749327 is a valuable tool for the specific inhibition of TRPC6 channels in electrophysiological and other functional assays. The provided protocols offer a starting point for researchers to investigate the role of TRPC6 in their systems of interest. As with any experimental procedure, optimization of parameters such as cell type, agonist concentration, and incubation times may be necessary to achieve optimal results.
References
- 1. Transient Receptor Potential Canonical 6 (TRPC6) Channel in the Pathogenesis of Diseases: A Jack of Many Trades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPC6 fulfills a calcineurin signaling circuit during pathologic cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPC6 - Wikipedia [en.wikipedia.org]
- 4. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Generating a Dose-Response Curve for Trpc6-IN-1
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for generating a dose-response curve for Trpc6-IN-1, a representative inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel. These protocols are designed to enable researchers to determine the half-maximal inhibitory concentration (IC50) of the compound, a critical parameter in drug discovery and development.
Introduction to TRPC6
Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel that allows the influx of calcium (Ca²⁺) and sodium (Na⁺) into cells.[1] It is activated by diacylglycerol (DAG), a product of phospholipase C (PLC) activity, which is often triggered by G-protein coupled receptors (GPCRs) or receptor tyrosine kinases.[2][3][4] TRPC6 is expressed in various tissues, including the heart, kidneys, and smooth muscle, and plays a role in numerous physiological processes.[3][5][6]
Dysregulation of TRPC6 activity, either through gain-of-function mutations or enhanced expression, is implicated in the pathophysiology of several diseases, including cardiac hypertrophy, fibrosis, and kidney diseases like focal segmental glomerulosclerosis.[1][7][8] The influx of Ca²⁺ through TRPC6 can activate the calcineurin-NFAT signaling pathway, a key transducer of pathological cardiac remodeling.[7][8] Consequently, selective inhibitors of TRPC6 are valuable tools for research and potential therapeutic agents.
TRPC6 Signaling Pathway
The activation of TRPC6 is a crucial step in a complex signaling cascade. The process is typically initiated by an external stimulus binding to a cell surface receptor, leading to the generation of DAG and subsequent channel opening. This influx of cations triggers downstream cellular responses.
Caption: The TRPC6 signaling pathway, from receptor activation to gene expression.
Application Note: Dose-Response Analysis of this compound
Determining the potency of an inhibitor is fundamental to its characterization. This is achieved by generating a dose-response curve, which plots the measured biological response against a range of inhibitor concentrations. From this curve, the IC50 value is calculated, representing the concentration of the inhibitor required to reduce the biological response by 50%.
Data Presentation
The following table summarizes representative data from a calcium influx assay performed in HEK293 cells stably expressing human TRPC6. The channel was activated using the DAG analog, OAG (1-oleoyl-2-acetyl-sn-glycerol), in the presence of varying concentrations of this compound.
| This compound Conc. (nM) | Log [Conc. (M)] | % Inhibition |
| 0.1 | -10.0 | 5.2 |
| 0.5 | -9.3 | 15.8 |
| 2.0 | -8.7 | 30.1 |
| 10.0 | -8.0 | 48.5 |
| 25.0 | -7.6 | 65.3 |
| 100.0 | -7.0 | 85.9 |
| 500.0 | -6.3 | 95.1 |
| 2000.0 | -5.7 | 98.8 |
Note: This data is illustrative. Based on published data for the potent TRPC6 inhibitor BI 749327, an IC50 of approximately 13-19 nM is expected for an effective inhibitor against mouse or human TRPC6.[8]
Experimental Protocols
A detailed protocol for determining the IC50 of this compound using a cell-based calcium influx assay is provided below. This method is suitable for high-throughput screening.
Protocol 1: IC50 Determination using a Fluorescent Calcium Influx Assay
This protocol measures TRPC6 channel activity by detecting changes in intracellular calcium concentration using a fluorescent indicator.
A. Materials and Reagents
-
Cell Line: HEK293 cells stably expressing human TRPC6.
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plate: Black-walled, clear-bottom 96-well or 384-well microplates.
-
Reagents:
-
This compound (stock solution in DMSO).
-
OAG (TRPC6 agonist, stock solution in DMSO).
-
Calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127 (for dye solubilization).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
-
Equipment:
-
Fluorescence plate reader with kinetic reading capability and automated injectors (e.g., FLIPR, FlexStation).
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.).
-
Caption: High-level workflow for the calcium influx assay to determine IC50.
B. Experimental Procedure
-
Cell Plating:
-
One to two days prior to the assay, seed the HEK-TRPC6 cells into black-walled, clear-bottom microplates at a density that will yield a confluent monolayer on the day of the experiment.[9]
-
Incubate at 37°C, 5% CO₂.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in Assay Buffer. Typically, an 8- to 12-point, 3-fold or 5-fold dilution series is created, starting from a high concentration (e.g., 10 µM).
-
Include "vehicle only" (DMSO) controls for 0% inhibition and a control with a known saturating inhibitor concentration for 100% inhibition.
-
-
Dye Loading:
-
Prepare the calcium dye loading solution according to the manufacturer's instructions (e.g., Fluo-4 AM with Pluronic F-127 in Assay Buffer).
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate for 45-60 minutes at 37°C, protected from light.
-
-
Inhibitor Incubation:
-
Gently wash the cells with Assay Buffer to remove excess dye.
-
Add the prepared this compound dilutions to the respective wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Calcium Influx Measurement:
-
Place the microplate into the fluorescence plate reader.
-
Set the instrument to measure fluorescence at the appropriate wavelengths for the chosen dye (e.g., Ex/Em ~494/516 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for 15-30 seconds.
-
Program the instrument to automatically inject a solution of the agonist OAG (final concentration typically 50-100 µM) into each well.
-
Immediately continue kinetic fluorescence readings for another 2-3 minutes to capture the peak calcium response.
-
Protocol 2: Data Analysis and IC50 Calculation
Proper analysis of the raw data is crucial for an accurate IC50 determination.
Caption: Logical workflow for dose-response data analysis.
-
Calculate Response: For each well, determine the maximum fluorescence signal after agonist addition and subtract the baseline fluorescence to get the response amplitude.
-
Normalize Data: Convert the response amplitudes to percent inhibition using the vehicle (0% inhibition) and maximal inhibition (100% inhibition) controls.
-
% Inhibition = 100 * (1 - (Response_Sample - Response_100%_Inh) / (Response_0%_Inh - Response_100%_Inh))
-
-
Plot the Curve: Create a scatter plot of % Inhibition (Y-axis) versus the logarithm of the inhibitor concentration (X-axis).[10]
-
Non-Linear Regression: Fit the data using a four-parameter logistic (4PL) equation, also known as a sigmoidal dose-response model.[10][11] Software like GraphPad Prism is commonly used for this analysis.[12]
-
The equation is typically: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
-
The software will calculate the best-fit values for the parameters, including the LogIC50.
-
-
Determine IC50: The IC50 is the concentration of this compound that corresponds to the 50% inhibition point on the fitted sigmoidal curve.[13] The analysis software will provide this value directly.
References
- 1. Transient Receptor Potential Canonical 6 (TRPC6) Channel in the Pathogenesis of Diseases: A Jack of Many Trades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPC6 - Wikipedia [en.wikipedia.org]
- 3. Canonical Transient Receptor Potential 6 (TRPC6), a Redox-regulated Cation Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple Mechanisms of TRPC Activation - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A common mechanism underlies stretch activation and receptor activation of TRPC6 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Permeation and Rectification in Canonical Transient Receptor Potential-6 (TRPC6) Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRPC6 fulfills a calcineurin signaling circuit during pathologic cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 12. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. azurebiosystems.com [azurebiosystems.com]
Application Notes and Protocols for Studying Trpc6-IN-1 in Cardiac Hypertrophy Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pathological cardiac hypertrophy is a maladaptive response of the heart to various stresses, such as pressure overload and neurohormonal stimulation, and is a major risk factor for heart failure. The transient receptor potential canonical 6 (TRPC6) channel, a non-selective cation channel, has emerged as a critical mediator in the development of cardiac hypertrophy.[1][2][3] Upregulation and activation of TRPC6 in cardiomyocytes lead to an influx of Ca2+, which in turn activates the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway.[4] This cascade promotes the expression of hypertrophic genes, contributing to the pathological remodeling of the heart. Therefore, selective inhibition of TRPC6 presents a promising therapeutic strategy for cardiac hypertrophy.
Trpc6-IN-1 is a small molecule inhibitor of TRPC6 with a reported EC50 of 4.66 μM.[5][6] Notably, it also exhibits activity towards other TRPC channels, with EC50 values of 0.45 μM for TRPC3 and 1.13 μM for TRPC7.[6] This multi-target profile should be taken into consideration when interpreting experimental results. These application notes provide detailed protocols for utilizing this compound to study its effects on in vitro and in vivo models of cardiac hypertrophy.
Signaling Pathway of TRPC6 in Cardiac Hypertrophy
Caption: TRPC6 signaling cascade in cardiac hypertrophy.
Experimental Protocols
In Vitro Model: Agonist-Induced Hypertrophy in Cardiomyocytes
This protocol describes the induction of hypertrophy in primary neonatal rat ventricular myocytes (NRVMs) or a cardiomyocyte cell line (e.g., H9c2) using pro-hypertrophic agonists, followed by treatment with this compound.
Materials:
-
Primary NRVMs or H9c2 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Serum-free medium
-
Angiotensin II (Ang II) or Phenylephrine (PE)
-
This compound (Solubilized in DMSO)[5]
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA)
-
Fluorescently labeled phalloidin (for cell size measurement)
-
DAPI (for nuclear staining)
-
Reagents for RNA extraction, cDNA synthesis, and qPCR
-
Reagents for protein extraction and Western blotting
Procedure:
-
Cell Culture and Plating:
-
Culture NRVMs or H9c2 cells in standard growth medium.
-
Seed cells onto appropriate culture plates (e.g., 24-well plates for immunofluorescence, 6-well plates for RNA/protein extraction) at a suitable density to achieve 70-80% confluency.
-
-
Serum Starvation:
-
Once cells reach the desired confluency, replace the growth medium with serum-free medium and incubate for 12-24 hours.
-
-
Induction of Hypertrophy and this compound Treatment:
-
Prepare working solutions of Ang II (e.g., 1 µM) or PE (e.g., 50 µM) and this compound in serum-free medium.
-
Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
Add the hypertrophic agonist (Ang II or PE) to the wells containing this compound.
-
Incubate for 24-48 hours.
-
-
Assessment of Hypertrophy:
-
Cell Size Measurement:
-
Fix cells with 4% PFA, permeabilize, and stain with fluorescently labeled phalloidin and DAPI.
-
Capture images using a fluorescence microscope and quantify cell surface area using image analysis software (e.g., ImageJ).
-
-
Gene Expression Analysis:
-
Extract total RNA and perform reverse transcription to generate cDNA.
-
Perform qPCR to analyze the expression of hypertrophic markers such as Atrial Natriuretic Peptide (Nppa), Brain Natriuretic Peptide (Nppb), and beta-myosin heavy chain (Myh7).
-
-
Protein Analysis:
-
Extract total protein and perform Western blotting to analyze the levels of hypertrophic signaling proteins (e.g., phosphorylated NFAT).
-
-
Data Presentation:
| Treatment Group | Cell Surface Area (µm²) | Nppa mRNA (Fold Change) | Nppb mRNA (Fold Change) | Myh7 mRNA (Fold Change) | p-NFAT/Total NFAT Ratio |
| Control (Vehicle) | 1.0 | 1.0 | 1.0 | ||
| Agonist (e.g., Ang II 1 µM) | |||||
| Agonist + this compound (1 µM) | |||||
| Agonist + this compound (5 µM) | |||||
| Agonist + this compound (10 µM) | |||||
| Agonist + this compound (25 µM) |
In Vivo Model: Pressure Overload-Induced Hypertrophy
This protocol details the induction of cardiac hypertrophy in mice using transverse aortic constriction (TAC) and subsequent treatment with this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetics (e.g., isoflurane or ketamine/xylazine)
-
Surgical instruments for TAC surgery
-
Suture material
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Echocardiography system
-
Histology reagents (formalin, paraffin, hematoxylin and eosin, Masson's trichrome or Picrosirius red stain)
Procedure:
-
Transverse Aortic Constriction (TAC) Surgery:
-
Anesthetize the mouse and perform a thoracotomy to expose the aortic arch.
-
Ligate the transverse aorta between the innominate and left common carotid arteries with a suture tied around a blunt needle (e.g., 27-gauge) to create a standardized constriction.
-
Remove the needle, close the chest and skin incisions.
-
Sham-operated animals will undergo the same procedure without aortic ligation.
-
-
This compound Administration:
-
One week post-TAC, randomize mice into treatment groups (Sham + Vehicle, TAC + Vehicle, TAC + this compound).
-
Administer this compound (e.g., 30 mg/kg/day) or vehicle daily via oral gavage for a specified duration (e.g., 4 weeks). The dosage may need to be optimized based on the specific properties of this compound. A selective TRPC6 antagonist, BI 749327, has been shown to be effective at this dose.[2]
-
-
Assessment of Cardiac Hypertrophy and Function:
-
Echocardiography:
-
Perform echocardiography at baseline (before TAC), one week post-TAC (before treatment), and at the end of the treatment period.
-
Measure parameters such as left ventricular (LV) wall thickness (anterior and posterior), LV internal dimensions, fractional shortening (FS), and ejection fraction (EF).
-
-
Hemodynamic and Gravimetric Analysis:
-
At the end of the study, measure heart weight (HW), body weight (BW), and tibia length (TL) to calculate HW/BW and HW/TL ratios.
-
-
Histological Analysis:
-
Harvest hearts, fix in formalin, and embed in paraffin.
-
Perform Hematoxylin and Eosin (H&E) staining on cross-sections to measure cardiomyocyte cross-sectional area.
-
Use Masson's trichrome or Picrosirius red staining to assess the degree of cardiac fibrosis.
-
-
Data Presentation:
| Group | HW/BW (mg/g) | HW/TL (mg/mm) | LVAWd (mm) | LVPWd (mm) | FS (%) | EF (%) | Cardiomyocyte Area (µm²) | Fibrosis (%) |
| Sham + Vehicle | ||||||||
| TAC + Vehicle | ||||||||
| TAC + this compound |
Experimental Workflow Diagrams
References
- 1. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPC6 fulfills a calcineurin signaling circuit during pathologic cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Utilizing Trpc6-IN-1 in Ion Channel Trafficking Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Trpc6-IN-1 to investigate the trafficking of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel. This document outlines the underlying signaling pathways, detailed experimental protocols, and data presentation strategies to facilitate research in ion channel biology and drug development.
Introduction to TRPC6 and Ion Channel Trafficking
The Transient Receptor Potential Canonical 6 (TRPC6) channel is a non-selective cation channel that plays a crucial role in calcium signaling in various cell types.[1][2] Its activity is implicated in a wide range of physiological and pathological processes, including smooth muscle contraction, kidney function, and cardiac hypertrophy.[2][3] The function of TRPC6 is not only regulated by its activation by second messengers like diacylglycerol (DAG) but also by its dynamic trafficking to and from the plasma membrane.[1][4] This trafficking determines the number of functional channels at the cell surface, thereby modulating the overall cellular response to stimuli. Understanding the mechanisms that govern TRPC6 trafficking is therefore a critical area of research for developing novel therapeutic strategies.
This compound is a chemical modulator of TRPC6. While initially identified as an inhibitor with an EC50 of 4.66 μM, other evidence suggests it may act as an activator or a modulator of TRPC3, TRPC6, and TRPC7 channels. This dual nature necessitates careful experimental design to elucidate its precise effects on TRPC6 channel activity and trafficking.
Signaling Pathways Involving TRPC6
TRPC6 is a key component of signaling pathways initiated by G-protein coupled receptors (GPCRs) and receptor tyrosine kinases. Activation of these receptors leads to the activation of phospholipase C (PLC), which in turn produces diacylglycerol (DAG) and inositol trisphosphate (IP3). DAG directly activates TRPC6 channels, leading to an influx of Ca2+ and Na+ ions. This calcium influx can then trigger a cascade of downstream signaling events, including the activation of transcription factors like NFAT (Nuclear Factor of Activated T-cells), which is involved in gene expression changes associated with various disease states.
Quantitative Data for TRPC6 Modulators
The following table summarizes the potency of this compound and other commonly used TRPC6 modulators. It is important to note the conflicting reports on the action of this compound.
| Compound | Action | Target(s) | Reported Potency (IC50/EC50) | Reference |
| This compound | Inhibitor/Modulator | TRPC6, TRPC3, TRPC7 | EC50: 4.66 μM (TRPC6) | |
| BI 749327 | Antagonist | TRPC6 | IC50: 13 nM (mouse), 19 nM (human) | |
| SAR7334 | Inhibitor | TRPC6, TRPC3, TRPC7 | IC50: 9.5 nM (TRPC6) | |
| Hyperforin | Activator | TRPC6 | - | [5] |
| AM-0883 | Agonist | TRPC6 | EC50: 45.5 ± 10 nM | [4] |
| AM-1473 | Antagonist | TRPC6 | IC50: 0.22 ± 0.05 nM | [4] |
Experimental Protocols
The following protocols provide a framework for investigating the effect of this compound on TRPC6 trafficking.
Experimental Workflow
Protocol 1: Cell Culture and Transfection
-
Cell Line Maintenance:
-
Culture Human Embryonic Kidney (HEK293) cells or other suitable cell lines in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Transfection:
-
For trafficking studies, transiently transfect cells with a plasmid encoding a tagged version of TRPC6 (e.g., TRPC6-GFP or HA-TRPC6) using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow 24-48 hours for protein expression before proceeding with experiments.
-
Protocol 2: Treatment with this compound
-
Preparation of Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution.
-
-
Cell Treatment:
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentrations.
-
Replace the existing medium of the transfected cells with the medium containing this compound.
-
Incubate the cells for the desired period (e.g., 30 minutes, 1 hour, 4 hours) to assess both short-term and long-term effects on TRPC6 trafficking.
-
Include a vehicle control (medium with the same concentration of DMSO) in all experiments.
-
Protocol 3: Cell Surface Biotinylation Assay
This assay quantifies the amount of TRPC6 present on the cell surface.
-
Cell Preparation: After treatment with this compound, wash the cells twice with ice-cold PBS.
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Biotinylation: Incubate the cells with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) in PBS for 30 minutes at 4°C with gentle agitation.
-
Quenching: Quench the biotinylation reaction by washing the cells with a quenching buffer (e.g., PBS containing glycine or Tris).
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Streptavidin Pulldown: Incubate the cell lysates with streptavidin-agarose beads to capture biotinylated (cell surface) proteins.
-
Elution and Western Blotting:
-
Elute the captured proteins from the beads.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against the TRPC6 tag (e.g., anti-GFP or anti-HA) and a suitable secondary antibody.
-
Detect the protein bands using an appropriate detection system.
-
Analyze the total amount of TRPC6 in the cell lysates (input) to normalize the surface expression levels.[4][6][7][8]
-
Protocol 4: Immunofluorescence and Confocal Microscopy
This method allows for the visualization of the subcellular localization of TRPC6.
-
Cell Seeding: Seed transfected cells on glass coverslips in a multi-well plate.
-
Treatment: Treat the cells with this compound as described in Protocol 2.
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
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Permeabilization (for intracellular staining): If staining intracellular TRPC6, permeabilize the cells with a detergent such as 0.1% Triton X-100 in PBS for 10 minutes. For visualizing only surface protein, this step should be omitted.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 5% bovine serum albumin) for 1 hour.
-
Antibody Staining:
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Incubate the cells with a primary antibody against the TRPC6 tag overnight at 4°C.
-
Wash the cells three times with PBS.
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Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
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Image Acquisition: Acquire images using a confocal microscope. Analyze the images to determine the subcellular distribution of TRPC6 (e.g., plasma membrane vs. intracellular compartments).[9][10][11]
Logical Framework for Data Interpretation
The following diagram illustrates the logical steps to interpret the experimental outcomes when studying the effect of this compound on TRPC6 trafficking.
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to dissect the complex mechanisms of TRPC6 ion channel trafficking, contributing to a deeper understanding of its physiological and pathophysiological roles.
References
- 1. TRPC6 transient receptor potential cation channel subfamily C member 6 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Transient Receptor Potential Canonical 6 (TRPC6) Channel in the Pathogenesis of Diseases: A Jack of Many Trades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Structural basis for pharmacological modulation of the TRPC6 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPC6-mediated ERK1/2 Activation Regulates Neuronal Excitability via Subcellular Kv4.3 Localization in the Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. TRPC6 is the endothelial calcium channel that regulates leukocyte transendothelial migration during the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to solve Trpc6-IN-1 solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues and other common challenges encountered when working with Trpc6-IN-1 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[1][2][3] TRPC6 is a non-selective cation channel that allows the influx of calcium (Ca²⁺) and other cations into the cell upon activation.[4][5] this compound exerts its effects by blocking this channel, thereby inhibiting the downstream signaling pathways that are dependent on TRPC6-mediated cation influx. It has a reported half-maximal effective concentration (EC₅₀) of 4.66 μM for the inhibition of TRPC6.[1][2][3]
Q2: I am having trouble dissolving this compound in my aqueous buffer. What are the recommended solvents?
This compound has poor aqueous solubility. The recommended solvent for creating a stock solution is dimethyl sulfoxide (DMSO).[1][2] It is highly soluble in DMSO, with reported solubilities of 90 mg/mL to 100 mg/mL.[1][2] For final experimental concentrations in aqueous solutions, the DMSO stock should be serially diluted. It is crucial to ensure the final concentration of DMSO in your experimental setup is compatible with your cells or assay system, typically below 0.5%.
Q3: Can I prepare a stock solution of this compound in an aqueous buffer like PBS?
Directly dissolving this compound in aqueous buffers like Phosphate-Buffered Saline (PBS) is not recommended due to its low water solubility. This can lead to precipitation and inaccurate concentrations. The standard procedure is to first prepare a high-concentration stock solution in 100% DMSO and then dilute this stock into your aqueous experimental buffer to the final desired concentration immediately before use.
Q4: My this compound precipitated out of solution after I diluted my DMSO stock into my cell culture medium. How can I prevent this?
Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
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Final DMSO Concentration: Ensure the final DMSO concentration in your culture medium is as low as possible, ideally 0.1% or lower, and does not exceed a level that is toxic to your cells.
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Vortexing During Dilution: When preparing your final working solution, add the DMSO stock to the aqueous buffer while vortexing or stirring to ensure rapid and uniform mixing. This can help to prevent localized high concentrations of the compound that can lead to precipitation.
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Sonication: Gentle sonication of the final solution in a water bath sonicator for a few minutes can sometimes help to redissolve small amounts of precipitate.
-
Use of Pluronic F-127: For some poorly soluble compounds, the addition of a small amount of a non-ionic surfactant like Pluronic F-127 to the final aqueous solution can help to maintain solubility. However, the compatibility of such additives with your specific assay should be validated.
-
Fresh Preparations: Prepare the final aqueous solution of this compound fresh for each experiment and use it immediately. Avoid storing diluted aqueous solutions.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibitory Effect in Cell-Based Assays
Possible Cause 1: Compound Precipitation If this compound precipitates in the cell culture medium, the actual concentration of the inhibitor in solution will be lower than intended, leading to a reduced or absent effect.
-
Solution: Visually inspect your culture wells for any signs of precipitation after adding this compound. If precipitation is observed, refer to the troubleshooting steps in FAQ Q4 . Consider preparing a fresh, lower concentration of the inhibitor.
Possible Cause 2: Inactive Compound Improper storage or handling can lead to the degradation of the compound.
-
Solution: Store the solid compound and DMSO stock solutions at -20°C or -80°C as recommended by the supplier. Avoid repeated freeze-thaw cycles.
Possible Cause 3: Low Expression of TRPC6 in the Cell Line The inhibitory effect of this compound will be minimal if the target, the TRPC6 channel, is not expressed at sufficient levels in your chosen cell line.
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Solution: Confirm the expression of TRPC6 in your cell line using techniques such as Western blotting, qPCR, or immunofluorescence.
Issue 2: Preparing this compound for In Vivo Studies
For animal studies, a simple aqueous solution is often not feasible due to the poor solubility of this compound. Formulations using co-solvents are typically required.
-
Recommended Formulation: A common approach for in vivo delivery of poorly soluble compounds involves a mixture of solvents. One such formulation includes:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
To prepare this, first dissolve this compound in DMSO, then add PEG300 and Tween-80, and finally, add saline. This should be prepared fresh before each administration.
-
Quantitative Data Summary
| Parameter | Value | Solvent | Source |
| Solubility | 100 mg/mL (approx. 251 mM) | DMSO | MedChemExpress[2] |
| Solubility | 90 mg/mL | DMSO | AbMole BioScience[1] |
| EC₅₀ | 4.66 μM | - | MedChemExpress, AbMole BioScience[1][2][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound
-
Materials:
-
This compound (Molecular Weight: 398.43 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.98 mg of the compound.
-
Add the appropriate volume of DMSO to the powder to achieve a final concentration of 10 mM. For 3.98 mg, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
-
Materials:
-
10 mM this compound DMSO stock solution
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Pre-warmed cell culture medium
-
-
Procedure:
-
Perform a serial dilution of the 10 mM DMSO stock solution. For example, to make a 10 µM working solution, you can perform a 1:1000 dilution.
-
To a sterile tube containing 999 µL of pre-warmed cell culture medium, add 1 µL of the 10 mM DMSO stock solution.
-
Immediately vortex the solution to ensure rapid mixing and prevent precipitation.
-
Use this 10 µM working solution for your experiments. The final DMSO concentration in this example is 0.1%.
-
Visualizations
TRPC6 Signaling Pathway
References
Technical Support Center: Optimizing Trpc6-IN-1 Incubation Time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incubation time of Trpc6-IN-1 for maximal inhibition of the Transient Receptor Potential Canonical 6 (TRPC6) channel in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel. TRPC6 is a non-selective cation channel that allows the influx of ions like calcium (Ca²⁺) and sodium (Na⁺) into the cell. This influx is a key step in various signaling pathways that regulate processes such as cell growth, proliferation, and fibrosis. This compound exerts its inhibitory effect by blocking this channel, thereby preventing the downstream signaling events. It has a reported half-maximal effective concentration (EC₅₀) of 4.66 μM.
Q2: What is the recommended starting incubation time for this compound?
A2: Based on studies of similar small molecule TRPC6 inhibitors, a pre-incubation time of 10 to 30 minutes is a good starting point for experiments measuring rapid cellular responses like calcium influx. For longer-term assays, such as gene expression or cell proliferation studies, the inhibitor should be present for the duration of the stimulus. However, the optimal incubation time can vary depending on the cell type, experimental conditions, and the specific biological question being addressed. We strongly recommend performing a pilot time-course experiment to determine the optimal incubation time for your specific setup.
Q3: How can I determine the optimal incubation time for my experiment?
A3: To determine the optimal incubation time, you can perform a time-course experiment. This involves pre-incubating your cells with this compound for varying durations (e.g., 10 min, 30 min, 1 hr, 2 hrs, 4 hrs) before stimulating TRPC6 activity. You can then measure the level of inhibition at each time point using a suitable assay, such as calcium imaging or an NFAT reporter assay. The time point that yields the maximal inhibition with minimal off-target effects should be chosen for subsequent experiments.
Q4: What are the downstream effects of TRPC6 inhibition by this compound?
A4: Inhibition of TRPC6 by this compound blocks Ca²⁺ influx, which in turn can inhibit several downstream signaling pathways. A primary pathway affected is the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway.[1] Reduced intracellular Ca²⁺ levels prevent the activation of calcineurin, a phosphatase that dephosphorylates NFAT, leading to its retention in the cytoplasm and preventing the transcription of target genes involved in hypertrophy and fibrosis. Other pathways that may be affected include those involving transforming growth factor-beta (TGF-β) and mitogen-activated protein kinases (MAPK).[2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibition observed | 1. Suboptimal incubation time: The inhibitor may not have had enough time to reach its target and exert its effect. 2. Incorrect inhibitor concentration: The concentration of this compound may be too low. 3. Cell permeability issues: The inhibitor may not be effectively entering the cells. 4. Inhibitor degradation: this compound may be unstable under the experimental conditions. | 1. Perform a time-course experiment to determine the optimal incubation time (see FAQ Q3). 2. Perform a dose-response experiment to determine the optimal concentration. Start with the reported EC₅₀ of 4.66 μM and test a range of concentrations above and below this value. 3. Ensure proper vehicle (e.g., DMSO) concentration and consider using a cell line with known good permeability to small molecules for initial experiments. 4. Prepare fresh stock solutions of this compound for each experiment and avoid repeated freeze-thaw cycles. |
| High background signal | 1. Basal TRPC6 activity: Some cell types may have a high level of basal TRPC6 activity. 2. Off-target effects of the inhibitor. | 1. Measure the baseline signal before adding the inhibitor and subtract it from your measurements. 2. Test the effect of the inhibitor in a cell line that does not express TRPC6 or use a TRPC6 knockout/knockdown model to confirm the specificity of the observed effects. |
| Inconsistent results | 1. Variability in cell culture: Differences in cell passage number, density, or health can affect the response. 2. Inconsistent incubation times or temperatures. 3. Pipetting errors. | 1. Use cells within a consistent passage number range and ensure they are healthy and at a consistent density for each experiment. 2. Use a calibrated incubator and a timer to ensure consistent incubation conditions. 3. Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent reagent delivery. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of various small molecule inhibitors of TRPC6, including this compound. This data can be used as a reference for designing dose-response experiments.
| Inhibitor | Target | IC₅₀ / EC₅₀ | Assay Type |
| This compound | TRPC6 | 4.66 µM (EC₅₀) | Not specified |
| BI 749327 | mouse TRPC6 | 13 nM (IC₅₀) | Whole-cell patch clamp |
| SAR7334 | TRPC6 | 9.5 nM (IC₅₀) | Ca²⁺ influx |
| GSK417651A | TRPC6 | ~0.04 µM (IC₅₀) | Whole-cell patch clamp |
| GSK2293017A | TRPC6 | ~0.01 µM (IC₅₀) | Whole-cell patch clamp |
Experimental Protocols
NFAT Reporter Assay for TRPC6 Inhibition
This protocol is used to measure the inhibition of TRPC6-mediated NFAT activation.
Materials:
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HEK293 cells stably expressing TRPC6 and an NFAT-luciferase reporter construct
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This compound
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TRPC6 agonist (e.g., OAG - 1-oleoyl-2-acetyl-sn-glycerol)
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Luciferase assay reagent
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96-well white, clear-bottom plates
Procedure:
-
Seed the HEK293-TRPC6-NFAT-luciferase cells in a 96-well plate and grow to 80-90% confluency.
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Prepare a stock solution of this compound in DMSO.
-
Dilute this compound to the desired concentrations in cell culture medium.
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Remove the growth medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control (DMSO).
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Pre-incubate the cells for the desired amount of time (e.g., 30 minutes).
-
Add the TRPC6 agonist (e.g., OAG at a final concentration of 100 µM) to the wells.
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After incubation, lyse the cells and measure luciferase activity according to the manufacturer's instructions.
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Normalize the luciferase activity to a control (e.g., Renilla luciferase) if using a dual-luciferase system.
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Calculate the percentage of inhibition for each concentration of this compound relative to the agonist-only control.
Calcium Imaging Assay for TRPC6 Inhibition
This protocol measures the inhibition of TRPC6-mediated calcium influx.
Materials:
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Cells expressing TRPC6
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This compound
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TRPC6 agonist (e.g., OAG)
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Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
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Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
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Fluorescence microscope or plate reader equipped for calcium imaging
Procedure:
-
Seed cells on glass coverslips or in a 96-well imaging plate.
-
Load the cells with a calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) in HBSS for 30-60 minutes at 37°C.
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Wash the cells with HBSS to remove excess dye.
-
Add HBSS containing different concentrations of this compound or vehicle control.
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Pre-incubate for the desired time (e.g., 10-30 minutes).[5]
-
Acquire a baseline fluorescence reading.
-
Add the TRPC6 agonist (e.g., OAG) and immediately start recording the fluorescence signal over time.
-
Analyze the change in fluorescence intensity to determine the extent of calcium influx and its inhibition by this compound.
Western Blotting for Downstream Signaling Molecules
This protocol can be used to assess the effect of this compound on the phosphorylation or expression of downstream signaling proteins.
Materials:
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Cells expressing TRPC6
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This compound
-
TRPC6 agonist (e.g., Angiotensin II)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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Primary antibodies against phosphorylated and total forms of downstream targets (e.g., p-NFAT, NFAT, p-ERK, ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate cells and grow to the desired confluency.
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Treat the cells with this compound or vehicle for the optimized incubation time.
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Stimulate the cells with a TRPC6 agonist for a specific duration (e.g., 15-30 minutes for phosphorylation events).
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Wash the cells with ice-cold PBS and lyse them in lysis buffer.
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Determine the protein concentration of the lysates.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: TRPC6 signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for optimizing this compound incubation time.
References
- 1. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ca2+ Signaling in Mouse Cortical Neurons Studied by Two-Photon Imaging and Photoreleased Inositol Triphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPC6 mutations associated with focal segmental glomerulosclerosis cause constitutive activation of NFAT-dependent transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclic GMP/PKG-Dependent Inhibition of TRPC6 Channel Activity and Expression Negatively Regulates Cardiomyocyte NFAT Activation: Novel Mechanism of Cardiac Stress Modulation by PDE5 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Trpc6-IN-1 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trpc6-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a chemical inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[1] TRPC6 is a non-selective cation channel that allows the influx of ions like calcium (Ca2+) and sodium (Na+) into cells.[2][3] This influx is a key step in various signaling pathways. This compound works by blocking this channel, thereby inhibiting downstream cellular processes.
Q2: In which signaling pathways is TRPC6 involved?
TRPC6 is a crucial component of several signaling cascades. A key pathway involves its activation following the stimulation of G-protein-coupled receptors (GPCRs) or receptor tyrosine kinases, which leads to the production of diacylglycerol (DAG). DAG directly activates TRPC6.[4][5] Increased intracellular Ca2+ due to TRPC6 activity can activate the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, which is implicated in pathological cardiac hypertrophy and fibrosis.[6][7] TRPC6 is also involved in pathways related to cell proliferation, migration, and mechanosensation.[2][3][8]
Q3: What are the known off-target effects of this compound and other TRPC inhibitors?
While this compound is designed to be an inhibitor of TRPC6, it also shows activity against other closely related TRPC channels, such as TRPC3 and TRPC7.[1] It's crucial to be aware of the broader selectivity profile of any TRPC modulator. For instance, older, less specific compounds like 2-aminoethoxydiphenyl borate (2-APB) and SKF-96365 have a wide range of off-target effects on other ion channels and cellular processes, which can complicate data interpretation.[9]
Q4: What are some common applications of this compound in research?
This compound is used to investigate the physiological and pathophysiological roles of the TRPC6 channel. Its applications include studying:
-
Cardiac hypertrophy and heart failure.[2]
-
Kidney diseases, such as focal segmental glomerulosclerosis (FSGS).[3]
-
Pulmonary diseases.[2]
Troubleshooting Guide
Unexpected or Inconsistent Results
Issue: High variability in experimental replicates.
-
Possible Cause 1: Mechanical Activation of TRPC6. TRPC6 channels are sensitive to mechanical stress, such as membrane stretch.[5][8][11] Variations in cell handling, pipetting, or fluid exchange can inadvertently activate the channel, leading to inconsistent results.
-
Solution: Standardize all cell handling procedures. Use automated liquid handlers if possible for consistent dispensing. Be gentle during media changes and drug application.
-
-
Possible Cause 2: Inconsistent Agonist/Inhibitor Concentration. Degradation or improper storage of this compound or activating compounds (e.g., OAG) can lead to variable effective concentrations.
-
Solution: Prepare fresh solutions of this compound and agonists for each experiment. Store stock solutions according to the manufacturer's instructions, typically at -20°C or -80°C and protected from light.
-
-
Possible Cause 3: Cell Passage Number and Health. The expression levels of ion channels, including TRPC6, can change with cell passage number. Unhealthy or stressed cells will respond differently.
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Solution: Use cells within a consistent and low passage number range. Regularly monitor cell health and morphology.
-
Issue: No observable effect of this compound.
-
Possible Cause 1: Low TRPC6 Expression in the Cell Model. The cell line you are using may not express sufficient levels of TRPC6 for an effect to be detected.
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Possible Cause 2: Ineffective Concentration of this compound. The concentration of this compound used may be too low to effectively inhibit TRPC6 in your specific experimental setup.
-
Solution: Perform a dose-response curve to determine the optimal inhibitory concentration (IC50) in your cell model. The reported EC50 for this compound is 4.66 μM, but this can vary between cell types and assay conditions.[1]
-
-
Possible Cause 3: Redundancy with other TRPC channels. In some systems, other TRPC channels like TRPC3 may compensate for the inhibition of TRPC6.[13]
-
Solution: Investigate the expression of other TRPC isoforms in your model. It may be necessary to use a broader spectrum inhibitor or a genetic knockout/knockdown approach to see a significant effect.
-
Issue: this compound shows an unexpected activating effect.
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Possible Cause: Off-target effects or experimental artifact. While designed as an inhibitor, some compounds can have paradoxical effects at certain concentrations or in specific cellular contexts. It's also possible the observed effect is an artifact of the measurement technique.
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Solution: Carefully re-evaluate the experimental setup. Use multiple, independent assays to confirm the effect. Test the vehicle control meticulously. Consider testing other, structurally different TRPC6 inhibitors to see if the effect is specific to this compound.
-
Quantitative Data Summary
The following table summarizes the potency of this compound against various TRPC channels.
| Compound | Target | Potency (EC50/IC50) | Notes |
| This compound | TRPC6 | 4.66 µM (EC50) | [1] |
| This compound | TRPC3 | 0.45 µM (EC50) | [1] |
| This compound | TRPC7 | 1.13 µM (EC50) | [1] |
| BI 749327 | mouse TRPC6 | 13 nM (IC50) | A more potent and selective inhibitor.[7] |
| BI 749327 | human TRPC6 | 19 nM (IC50) | [7] |
| BI 749327 | mouse TRPC3 | 1,100 nM (IC50) | [7] |
| BI 749327 | mouse TRPC7 | 550 nM (IC50) | [7] |
Experimental Protocols
General Protocol for Calcium Imaging Assay
This protocol provides a general framework for measuring changes in intracellular calcium ([Ca2+]i) in response to TRPC6 modulation.
-
Cell Preparation:
-
Plate cells (e.g., HEK293 expressing TRPC6, or a cell line with endogenous expression) on glass-bottom dishes suitable for microscopy.
-
Allow cells to adhere and grow to the desired confluency (typically 70-90%).
-
-
Dye Loading:
-
Load cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This is typically done in a buffer like HBSS for 30-60 minutes at room temperature or 37°C.
-
Wash the cells gently with buffer to remove excess dye.
-
-
Baseline Measurement:
-
Mount the dish on an inverted fluorescence microscope equipped for live-cell imaging.
-
Perfuse the cells with a physiological salt solution and record the baseline fluorescence for several minutes to ensure a stable signal.
-
-
Inhibitor Incubation:
-
Perfuse the cells with a solution containing the desired concentration of this compound.
-
Incubate for a sufficient period (e.g., 10-30 minutes) to allow for channel inhibition.
-
-
Channel Activation:
-
While continuously recording, perfuse the cells with a solution containing a TRPC6 agonist (e.g., 1-oleoyl-2-acetyl-sn-glycerol (OAG)) in the presence of this compound.
-
A positive control (agonist without inhibitor) and a negative control (vehicle only) should be run in parallel.
-
-
Data Analysis:
-
Measure the change in fluorescence intensity over time.
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two excitation wavelengths. For single-wavelength dyes like Fluo-4, express the change as a ratio over baseline (F/F0).
-
Compare the response in the presence and absence of this compound to determine the degree of inhibition.
-
General Protocol for Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the basic steps for measuring TRPC6-mediated currents.
-
Cell Preparation:
-
Plate cells on small glass coverslips and grow to a low density to allow for easy patching of individual cells.
-
-
Solutions:
-
External Solution (in mM): 130 NaCl, 4.5 KCl, 20 CaCl2, 10 D-glucose, 5 HEPES, pH 7.4.
-
Internal (Pipette) Solution (in mM): 135 Cs-aspartate, 8 MgCl2, 8 Cs-BAPTA, 10 HEPES, pH 7.2.
-
Solutions should be filtered and stored appropriately.
-
-
Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull glass micropipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a giga-ohm seal with a target cell and then rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a negative potential (e.g., -60 mV).
-
-
Experiment:
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 100 ms) to measure the current-voltage (I-V) relationship.
-
Perfuse the cell with the external solution containing a TRPC6 agonist (e.g., OAG) to activate the channel and record the resulting currents.
-
After channel activation, perfuse with a solution containing both the agonist and this compound to measure the inhibitory effect.
-
-
Data Analysis:
-
Analyze the current amplitudes at specific voltages.
-
Plot the I-V curves to observe the characteristics of the recorded currents.
-
Quantify the percentage of current inhibition by this compound.
-
Visualizations
Caption: Simplified TRPC6 signaling pathway showing activation by DAG and downstream effects on the Calcineurin-NFAT pathway, with the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Transient Receptor Potential Canonical 6 (TRPC6) Channel in the Pathogenesis of Diseases: A Jack of Many Trades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPC6 - Wikipedia [en.wikipedia.org]
- 4. Human TRPC6 expressed in HEK 293 cells forms non-selective cation channels with limited Ca2+ permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. TRPC6 fulfills a calcineurin signaling circuit during pathologic cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A common mechanism underlies stretch activation and receptor activation of TRPC6 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transient Receptor Potential Canonical (TRPC) Channels: Then and Now - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TRPC6 Channels Are Required for Proliferation, Migration and Invasion of Breast Cancer Cell Lines by Modulation of Orai1 and Orai3 Surface Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Canonical Transient Receptor Potential 6 (TRPC6), a Redox-regulated Cation Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling Trpc6-IN-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for storing and handling Trpc6-IN-1. It includes detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: For long-term storage, this compound powder should be stored at -20°C, where it is stable for up to three years.[1][2] For short-term storage, it can be kept at 4°C for up to two years.[1]
Q2: What is the recommended solvent for reconstituting this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for this compound. It is soluble in DMSO at a concentration of 100 mg/mL (250.99 mM).[1] It is important to use anhydrous DMSO as hygroscopic DMSO can significantly impact the solubility of the product.[1]
Q3: How should I store this compound solutions?
A3: Once dissolved in a solvent, it is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles. For long-term storage, solutions can be stored at -80°C for up to two years or at -20°C for up to one year.[1]
Q4: What is the stability of this compound under experimental conditions?
A4: this compound is generally stable under recommended storage conditions.[3] However, its stability in aqueous solutions or cell culture media over extended periods may vary. It is advisable to prepare fresh dilutions from a stock solution for each experiment. Acidic pH has been shown to attenuate the effects of TRPC6 activation, suggesting that the compound's effectiveness may be sensitive to the pH of the experimental buffer.[4]
Q5: What are the known off-target effects of this compound?
A5: this compound also shows activity against other TRPC channels, notably TRPC3 and TRPC7, with EC50 values of 0.45 μM and 1.13 μM, respectively, compared to 4.66 μM for TRPC6.[1] Researchers should consider these off-target effects when interpreting their results, especially in systems where these other channels are expressed.
Storage and Handling Best Practices
Proper storage and handling of this compound are critical to maintain its integrity and ensure reproducible experimental outcomes.
| Parameter | Recommendation | Stability | Citation |
| Form | Powder | Up to 3 years at -20°C, 2 years at 4°C | [1] |
| Solvent | DMSO (anhydrous) | Prepare fresh or store aliquots | [1] |
| Solution Storage | -80°C (up to 2 years) or -20°C (up to 1 year) | Avoid repeated freeze-thaw cycles | [1] |
| Handling | Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. | Stable under recommended conditions | [3] |
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in various experimental settings.
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation in Aqueous Buffer | Low aqueous solubility of this compound. | Increase the percentage of DMSO in the final solution (up to 0.5% is generally tolerated by most cell lines). Use a carrier solvent like Pluronic F-127. Briefly sonicate the solution to aid dissolution.[1] |
| Inconsistent or No Inhibitory Effect | Degradation of the compound: Improper storage or repeated freeze-thaw cycles of the stock solution. Low concentration: The effective concentration may vary depending on the cell type and experimental conditions. Cellular efflux: Some cell lines may actively transport the inhibitor out of the cell. | Always use freshly prepared dilutions from a properly stored stock solution. Perform a dose-response curve to determine the optimal concentration for your specific assay. Consider co-incubation with an efflux pump inhibitor if cellular efflux is suspected. |
| Observed Cell Toxicity | High DMSO concentration: The final concentration of DMSO in the culture medium may be too high for the cells. Off-target effects: At higher concentrations, this compound may have off-target effects leading to cytotoxicity. | Ensure the final DMSO concentration does not exceed the tolerance level of your cell line (typically <0.5%). Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic concentration of this compound for your cells. |
| Variability Between Experiments | Inconsistent compound preparation: Differences in weighing, dissolving, or diluting the compound. Cell passage number: Cellular responses can change with increasing passage number. Assay conditions: Minor variations in incubation times, temperatures, or reagent concentrations. | Standardize all steps of compound preparation. Use cells within a defined passage number range. Maintain consistent and well-documented assay conditions for all experiments. |
Experimental Protocols
Below are detailed methodologies for key experiments utilizing this compound.
Calcium Flux Assay
This protocol outlines the measurement of intracellular calcium changes in response to TRPC6 modulation using a fluorescent calcium indicator like Fura-2 AM or Fluo-4 AM.
Workflow for Calcium Flux Assay
Caption: Workflow for a cell-based calcium flux assay.
Methodology:
-
Cell Seeding: Seed cells (e.g., HEK293 cells stably expressing TRPC6) in a black, clear-bottom 96-well plate at a density that will result in 70-90% confluency on the day of the assay.[5]
-
Dye Loading:
-
Wash the cells twice with Hank's Balanced Salt Solution (HBSS).
-
Prepare a Fluo-4 AM loading solution in HBSS (final concentration typically 1-5 µM).
-
Add 50 µL of the loading solution to each well and incubate at 37°C for 1 hour in the dark.[5]
-
Wash the cells three times with the assay buffer to remove extracellular dye.[5]
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the desired concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
-
Agonist Stimulation and Measurement:
-
Prepare a solution of a TRPC6 agonist, such as 1-oleoyl-2-acetyl-sn-glycerol (OAG), at a concentration that elicits a submaximal response.
-
Place the plate in a fluorescence plate reader (e.g., FlexStation 3).
-
Record baseline fluorescence for a short period (e.g., 30 seconds).
-
Add the OAG solution to the wells and continue recording the fluorescence signal for several minutes to capture the calcium influx.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF = F - F0), where F is the fluorescence at a given time and F0 is the baseline fluorescence.
-
Plot the peak fluorescence or the area under the curve as a function of this compound concentration to determine the IC50 value.
-
Cell Migration Assay (Wound Healing)
This protocol describes how to assess the effect of this compound on cell migration using a wound-healing (scratch) assay.
Methodology:
-
Cell Seeding: Plate cells in a 6-well plate and grow them to 100% confluency.[6]
-
Wound Creation:
-
Create a "scratch" or wound in the confluent monolayer using a sterile 200 µL pipette tip.[6]
-
Wash the wells with PBS to remove detached cells and debris.
-
-
Treatment:
-
Replace the medium with fresh culture medium containing the desired concentration of this compound or vehicle control (DMSO).
-
-
Image Acquisition:
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 12 or 24 hours) using an inverted microscope.
-
-
Data Analysis:
-
Measure the width of the wound at multiple points for each image.
-
Calculate the percentage of wound closure over time for each treatment condition.
-
Compare the migration rate between this compound treated and control cells.
-
TRPC6 Signaling Pathways
TRPC6 is a non-selective cation channel that is activated by various stimuli and plays a crucial role in numerous cellular processes. Its activation leads to an influx of Ca²⁺ and other cations, initiating downstream signaling cascades.
GPCR-Mediated TRPC6 Activation
G-protein coupled receptor (GPCR) activation is a primary mechanism for TRPC6 channel opening.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. TRPC6 channels and their binding partners in podocytes: role in glomerular filtration and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The canonical transient receptor potential 6 (TRPC6) channel is sensitive to extracellular pH in mouse platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
How to determine the optimal working concentration of Trpc6-IN-1
Welcome to the technical support center for Trpc6-IN-1, a selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel. This guide provides troubleshooting information and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in effectively determining and utilizing the optimal working concentration of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel. TRPC6 is a non-selective cation channel that allows the influx of calcium (Ca²⁺) and other cations into the cell. This influx is a key component of various signaling pathways. This compound exerts its inhibitory effect by blocking this channel, thereby reducing the intracellular calcium concentration and modulating downstream cellular processes. The reported EC₅₀ value for this compound is 4.66 μM.[1]
Q2: What is the recommended starting concentration for this compound in cell-based assays?
The optimal working concentration of this compound is highly dependent on the cell type, assay conditions, and the specific biological question being investigated. Based on its EC₅₀ of 4.66 μM, a good starting point for most in vitro cell-based assays is to test a concentration range of 1 µM to 20 µM. It is crucial to perform a dose-response experiment to determine the precise optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound?
For stock solutions, it is recommended to dissolve this compound in a suitable solvent such as dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) and consistent across all conditions, including vehicle controls, to avoid solvent-induced artifacts.
Q4: Is this compound specific for TRPC6?
While this compound is a selective inhibitor for TRPC6, like many small molecule inhibitors, it may exhibit off-target effects at higher concentrations. It is advisable to test the inhibitor's effect on related TRPC channels if they are expressed in your system and are of concern for your experimental interpretation. Additionally, including appropriate controls, such as a TRPC6 knockout/knockdown cell line, can help to confirm that the observed effects are specifically due to the inhibition of TRPC6.
Determining the Optimal Working Concentration: A Step-by-Step Guide
The following workflow outlines the key steps to experimentally determine the optimal working concentration of this compound.
Caption: Experimental workflow for determining the optimal working concentration of this compound.
Experimental Protocols
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of this compound. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate the plate for a period that is relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. The highest concentration that does not significantly reduce cell viability is your maximum non-toxic concentration.
Calcium Influx Assay using Fluo-4 AM
This assay measures changes in intracellular calcium concentration upon stimulation.
Materials:
-
Cells of interest
-
96-well black, clear-bottom plates
-
This compound
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127 (optional, to aid dye loading)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
TRPC6 agonist (e.g., Angiotensin II, OAG)
-
Fluorescence plate reader with kinetic reading capabilities
Protocol:
-
Seed cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Prepare a loading buffer containing Fluo-4 AM (typically 1-5 µM) in HBSS. Pluronic F-127 can be added to improve dye solubility.
-
Remove the culture medium and add the Fluo-4 AM loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Wash the cells with HBSS to remove excess dye.
-
Add HBSS containing different concentrations of this compound (and a vehicle control) to the respective wells and incubate for a desired pre-treatment time.
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Add a TRPC6 agonist to induce calcium influx and immediately begin kinetic reading of fluorescence intensity (Excitation: ~490 nm, Emission: ~520 nm).
-
Analyze the data by calculating the change in fluorescence over baseline to determine the extent of calcium influx inhibition by this compound.
Quantitative Data Summary
The following table summarizes key quantitative values for this compound and provides a recommended starting concentration range for common experiments.
| Parameter | Value | Reference |
| EC₅₀ | 4.66 μM | [1] |
| Recommended Starting Concentration Range (In Vitro) | 1 - 20 µM | N/A |
| Typical Final DMSO Concentration | ≤ 0.1% | N/A |
Note: The optimal concentration is cell-type and assay-dependent and must be determined experimentally.
TRPC6 Signaling Pathway
TRPC6 is activated by various stimuli, including G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs), which lead to the production of diacylglycerol (DAG). TRPC6 activation results in an influx of Ca²⁺, which can then activate downstream signaling cascades, such as the calcineurin-NFAT pathway, leading to changes in gene expression and cellular responses like proliferation and migration.[2]
References
Addressing Trpc6-IN-1 stability in physiological buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Trpc6-IN-1, a selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel. The information is tailored for researchers, scientists, and drug development professionals to address common challenges, particularly concerning the inhibitor's stability in physiological buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO at concentrations up to 100 mg/mL (250.99 mM).[1] For cell-based assays, it is crucial to use high-purity, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.
Q2: How should I prepare working solutions of this compound in physiological buffers?
A2: Due to the limited stability of this compound in aqueous solutions, it is recommended to prepare fresh working solutions in your physiological buffer of choice (e.g., PBS, HBSS, or cell culture medium) immediately before each experiment. Prepare a high-concentration stock in DMSO and then dilute it to the final working concentration in the aqueous buffer. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects on your experimental system.
Q3: What are the recommended storage conditions for this compound?
A3: The powdered form of this compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Stock solutions in DMSO should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1] It is advisable to aliquot the DMSO stock solution to avoid repeated freeze-thaw cycles.
Q4: Is there any known stability data for this compound in physiological buffers?
A4: Currently, there is no publicly available, specific data on the half-life or degradation rate of this compound in common physiological buffers. Commercial suppliers advise preparing fresh solutions for each experiment due to potential stability issues.
Q5: Can I use this compound for in vivo studies?
A5: Yes, this compound can be used for in vivo studies. Specific formulation protocols are available for different administration routes. For example, a clear solution for intravenous injection can be prepared using a co-solvent system of DMSO, PEG300, Tween-80, and saline.[1] For oral or intraperitoneal injections, a suspension can be made using DMSO and a solution of SBE-β-CD in saline.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in working solution | - Poor solubility in the aqueous buffer.- Final concentration is too high.- The DMSO stock was not properly mixed into the buffer. | - Prepare a fresh working solution immediately before use.- Lower the final concentration of this compound.- Ensure vigorous mixing when diluting the DMSO stock into the aqueous buffer.- Consider using a solubilizing agent like Pluronic F-127 for in vitro assays, but validate its compatibility with your experimental setup. |
| Inconsistent or lack of inhibitory effect | - Degradation of this compound in the working solution.- Incorrect final concentration.- Issues with the experimental setup. | - Always use freshly prepared working solutions.- Perform a dose-response curve to determine the optimal concentration for your system.- Include appropriate positive and negative controls in your experiment.- Verify the expression and activity of TRPC6 in your cells or tissue. |
| Cell toxicity observed at effective concentrations | - High final DMSO concentration.- Off-target effects of this compound.- The compound itself has cytotoxic effects at high concentrations. | - Ensure the final DMSO concentration in your culture medium is below 0.5%.- Perform a cell viability assay (e.g., MTT or LDH) to determine the cytotoxic concentration of this compound in your specific cell line.- Lower the concentration of this compound and/or reduce the incubation time. |
| Difficulty dissolving the powdered compound | - Hygroscopic nature of the compound.- Impurities in the solvent. | - Use high-purity, anhydrous DMSO.- Gentle warming and sonication can aid in dissolution.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex briefly and/or sonicate in a water bath until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of Working Solution for Cell-Based Assays
-
Materials:
-
This compound DMSO stock solution
-
Pre-warmed physiological buffer (e.g., cell culture medium, PBS)
-
Sterile tubes
-
-
Procedure:
-
Immediately before the experiment, thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the final desired concentration in your experimental volume.
-
Add the calculated volume of the DMSO stock solution to the pre-warmed physiological buffer.
-
Immediately vortex or pipette up and down to ensure thorough mixing and prevent precipitation.
-
Add the final working solution to your cells. Ensure the final DMSO concentration does not exceed a level that is toxic to your cells (typically <0.5%).
-
Signaling Pathways and Experimental Workflows
TRPC6 Signaling Pathway
Caption: Canonical TRPC6 signaling pathway initiated by GPCR activation.
Experimental Workflow for Assessing this compound Efficacy
Caption: A typical experimental workflow for evaluating the inhibitory activity of this compound.
Logical Troubleshooting Flowchart
Caption: A logical flowchart for troubleshooting inconsistent results with this compound.
References
Technical Support Center: Controlling for Vehicle Effects of Trpc6-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TRPC6 inhibitor, Trpc6-IN-1. The primary focus is to address potential confounding effects from the vehicle used to dissolve the inhibitor, ensuring the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO).[1][2] It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your aqueous experimental buffer.
Q2: Why is it crucial to include a vehicle control in my experiments with this compound?
A2: The vehicle, typically DMSO, can have its own biological effects that might be mistaken for the effects of this compound. These effects can include alterations in cell viability, proliferation, and even direct effects on signaling pathways, including calcium signaling.[3][4][5][6][7] A vehicle control, which consists of the same concentration of DMSO used to deliver the inhibitor, is essential to differentiate the specific effects of this compound from any non-specific effects of the solvent.
Q3: What are the known effects of DMSO on cellular systems that could interfere with my TRPC6 experiments?
A3: DMSO has been shown to have several cellular effects that could impact experiments involving TRPC6, a calcium channel. These include:
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Alteration of intracellular calcium levels: DMSO can cause a transient increase in intracellular calcium concentration by mobilizing it from internal stores and promoting its influx from the extracellular space.[4][5][6][8] This is a critical consideration as TRPC6 is a calcium-permeable channel.
-
Effects on cell viability and proliferation: Depending on the cell type and concentration, DMSO can either stimulate or inhibit cell growth.[7]
-
Modulation of signaling pathways: DMSO can heterogeneously affect various signaling proteins, which could confound the interpretation of results related to TRPC6 signaling.
Q4: What is the maximum concentration of DMSO that is generally considered safe for most cell culture experiments?
A4: The safe concentration of DMSO can vary between cell lines. However, it is a common practice to keep the final concentration of DMSO in the culture medium below 0.5% (v/v), and ideally at or below 0.1%, to minimize its off-target effects. It is always recommended to perform a dose-response experiment with DMSO alone to determine the highest concentration that does not affect the viability or baseline signaling of your specific cell type.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent results with this compound treatment.
Possible Cause: The observed effect may be due to the vehicle (DMSO) and not the inhibitor itself.
Troubleshooting Steps:
-
Review your controls:
-
Ensure you have included a "vehicle-only" control group in every experiment. This group should be treated with the same concentration of DMSO as your this compound treated group.
-
Compare the results of your untreated (or sham) control with the vehicle-only control. Any significant difference between these two groups indicates a vehicle effect.
-
-
Perform a DMSO dose-response curve:
-
Treat your cells with a range of DMSO concentrations (e.g., 0.01% to 1.0%) that you might use in your experiments.
-
Assess the endpoint you are measuring (e.g., cell viability, calcium influx, protein phosphorylation) at each DMSO concentration. This will help you identify a concentration of DMSO that has minimal impact on your experimental system.
-
-
Re-evaluate your this compound stock solution:
-
Ensure your stock solution is properly dissolved and has not precipitated.
-
Consider preparing fresh dilutions for each experiment.
-
Issue 2: High background signal or unexpected activation in the vehicle control group when measuring calcium influx.
Possible Cause: DMSO is known to cause a transient increase in intracellular calcium.
Troubleshooting Steps:
-
Optimize your calcium imaging protocol:
-
Pre-incubate your cells with the vehicle (DMSO) for a short period before adding the TRPC6 agonist to allow the initial DMSO-induced calcium transient to return to baseline.
-
Carefully select the time points for your measurements to distinguish between the vehicle-induced and agonist-induced calcium influx.
-
-
Lower the DMSO concentration:
-
If possible, reduce the final concentration of DMSO in your assay. This may require preparing a more concentrated stock of this compound if solubility allows.
-
-
Use a different calcium indicator dye:
-
Some calcium dyes may be more sensitive to changes in the cellular environment caused by DMSO. Consider testing different ratiometric or non-ratiometric dyes to see if the background signal is reduced.
-
Data Presentation
To accurately assess the effects of this compound and account for vehicle effects, it is crucial to present your data clearly. The following table provides an example of how to structure your quantitative data from a calcium influx assay.
Table 1: Effect of this compound and Vehicle on Agonist-Induced Calcium Influx
| Treatment Group | Agonist | Mean Peak Fluorescence Intensity (± SEM) | Fold Change vs. Untreated + Agonist |
| Untreated | - | 150 ± 10 | - |
| Untreated | + | 800 ± 50 | 5.3 |
| Vehicle (0.1% DMSO) | - | 160 ± 12 | 1.1 |
| Vehicle (0.1% DMSO) | + | 790 ± 45 | 5.3 |
| This compound (10 µM) | + | 350 ± 25 | 2.3 |
SEM: Standard Error of the Mean
Experimental Protocols
Protocol 1: Determining the Optimal Vehicle (DMSO) Concentration
-
Cell Seeding: Plate your cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
DMSO Dilution Series: Prepare a series of dilutions of DMSO in your cell culture medium, ranging from a concentration higher than your intended final concentration down to a very low concentration (e.g., 1%, 0.5%, 0.25%, 0.1%, 0.05%, 0.01%). Include a "medium-only" control.
-
Treatment: Replace the medium in each well with the corresponding DMSO dilution or control medium.
-
Incubation: Incubate the cells for the same duration as your planned this compound experiments.
-
Endpoint Assay: Perform a cell viability assay (e.g., MTT, PrestoBlue) or your specific functional assay (e.g., baseline calcium measurement) to determine the concentration of DMSO that has no significant effect compared to the "medium-only" control.
Protocol 2: In Vitro TRPC6 Inhibition Assay with Vehicle Control
-
Cell Preparation: Seed cells expressing TRPC6 in a suitable plate for your assay (e.g., 96-well black, clear-bottom plate for fluorescence assays).
-
Compound and Vehicle Preparation:
-
Prepare a working solution of this compound in your assay buffer containing the predetermined non-toxic concentration of DMSO.
-
Prepare a "vehicle control" solution containing the same final concentration of DMSO in the assay buffer.
-
Prepare an "untreated control" with only the assay buffer.
-
-
Treatment:
-
Add the this compound solution to the "inhibitor" wells.
-
Add the vehicle control solution to the "vehicle" wells.
-
Add the assay buffer to the "untreated" wells.
-
-
Pre-incubation: Incubate the plate for a sufficient time to allow the inhibitor to take effect.
-
Agonist Stimulation: Add a known TRPC6 agonist (e.g., OAG) to all wells except for a set of "no agonist" control wells.
-
Data Acquisition: Immediately measure the desired output (e.g., fluorescence intensity for a calcium flux assay) over time.
-
Data Analysis:
-
Subtract the background signal (from "no agonist" wells).
-
Normalize the data from the "inhibitor" and "vehicle" groups to the "untreated + agonist" group.
-
Compare the "vehicle" group to the "untreated + agonist" group to confirm the absence of significant vehicle effects.
-
Determine the inhibitory effect of this compound by comparing the "inhibitor" group to the "vehicle" group.
-
Visualizations
Caption: Experimental workflow for controlling for vehicle effects.
Caption: Simplified TRPC6 signaling pathway and points of intervention.
Caption: Troubleshooting logic for unexpected results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. TRPC6 - Wikipedia [en.wikipedia.org]
- 4. Transient Receptor Potential Canonical 6 (TRPC6) Channel in the Pathogenesis of Diseases: A Jack of Many Trades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
How to improve the signal-to-noise ratio in Trpc6-IN-1 calcium assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Trpc6-IN-1 calcium assays and improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[1][2] TRPC6 is a non-selective cation channel that allows the influx of ions, including calcium (Ca²⁺), into the cell upon activation.[3][4] this compound blocks this channel, thereby inhibiting the increase in intracellular calcium mediated by TRPC6. It has a reported half-maximal effective concentration (EC₅₀) of approximately 4.66 μM for TRPC6 inhibition.[1][2]
Q2: What is a calcium assay and why is it used to study this compound?
A calcium assay is a method used to measure changes in the concentration of intracellular calcium.[5] These assays typically use fluorescent indicators that emit light upon binding to calcium. Since TRPC6 is a calcium-permeable channel, its activity can be measured by detecting changes in intracellular calcium levels. A calcium assay is therefore a direct way to assess the inhibitory effect of this compound on TRPC6 channel function.
Q3: I am not seeing any inhibition with this compound. What are the possible reasons?
There are several potential reasons for a lack of inhibitory effect:
-
Suboptimal Compound Concentration: Ensure you are using a concentration range that brackets the reported EC₅₀ of 4.66 μM.
-
Compound Solubility and Stability: this compound is soluble in DMSO.[1] Ensure the compound is fully dissolved and has not precipitated out of solution. Prepare fresh dilutions for each experiment.
-
Cell Health and TRPC6 Expression: The cells you are using must express functional TRPC6 channels. Confirm TRPC6 expression in your cell line. Poor cell health can also lead to a lack of response.
-
Assay Conditions: The method used to activate TRPC6 may not be optimal. TRPC6 can be activated by diacylglycerol (DAG) analogs or downstream of certain G-protein coupled receptors.[6]
Q4: Can this compound affect other channels?
Yes, it is important to consider potential off-target effects. Studies have shown that this compound can also affect other members of the TRPC family, such as TRPC3 and TRPC7.[2] It is advisable to perform counter-screens using cell lines that express these other channels to determine the selectivity of your inhibitory effect.
Troubleshooting Guide
High Background Signal / Low Signal-to-Noise Ratio
A high background fluorescence can mask the specific signal from your calcium indicator, leading to a poor signal-to-noise ratio.
| Potential Cause | Troubleshooting Steps |
| Autofluorescence from Media Components | Phenol red and components in Fetal Bovine Serum (FBS) can be autofluorescent.[7] Use phenol red-free media and consider reducing the serum concentration or performing serum starvation prior to the assay.[7][8] |
| Incomplete Hydrolysis of AM Ester Dyes | If the acetoxymethyl (AM) ester form of the calcium indicator dye is not fully cleaved by intracellular esterases, it can leak out of the cells or compartmentalize into organelles, contributing to background. Ensure adequate dye loading time and temperature. |
| Suboptimal Dye Concentration | Too high a concentration of the calcium indicator can lead to a high baseline signal.[9] Titrate the dye concentration to find the optimal balance between signal intensity and background. |
| Cell Health | Unhealthy or dying cells can have elevated basal calcium levels, leading to high background fluorescence.[9] Ensure cells are healthy and not overgrown before starting the experiment. |
| Compound Autofluorescence | Test whether this compound itself is fluorescent at the excitation and emission wavelengths of your calcium indicator. This can be done by measuring the fluorescence of the compound in assay buffer without cells. |
Low Signal or No Response
A weak or absent signal upon stimulation suggests a problem with one or more components of the assay.
| Potential Cause | Troubleshooting Steps |
| Low TRPC6 Expression or Function | Confirm that your cell line expresses functional TRPC6 channels at the plasma membrane. |
| Inefficient Dye Loading | Optimize the dye loading protocol. This includes titrating the dye concentration and incubation time. The addition of a non-ionic surfactant like Pluronic F-127 can aid in dye solubilization and loading.[10] |
| Suboptimal Cell Density | The number of cells per well should be optimized. Too few cells will result in a weak signal, while too many can lead to a high background.[11] |
| Ineffective Agonist | Ensure the agonist used to activate TRPC6 is potent and used at an appropriate concentration. |
| Presence of Quenchers | Some compounds can quench the fluorescence of the calcium indicator. Test for this by adding your compound to a solution of the calcium indicator saturated with calcium. |
Experimental Protocols
Standard Calcium Assay Protocol
This protocol provides a general framework for a calcium assay using a fluorescent indicator in a 96-well plate format.
-
Cell Plating:
-
Seed cells in a 96-well black-walled, clear-bottom plate at an optimized density to achieve a confluent monolayer on the day of the assay.[11]
-
Incubate overnight at 37°C and 5% CO₂.
-
-
Serum Starvation (Optional but Recommended):
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., Fluo-8 AM). The final concentration of the dye should be optimized (typically 1-5 µM).
-
The loading buffer should also contain Pluronic F-127 (at a final concentration of ~0.02%) to aid in dye dispersal.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Compound Incubation:
-
After dye loading, wash the cells gently with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the desired concentrations of this compound (or vehicle control) to the wells and incubate for the desired time (e.g., 15-30 minutes).
-
-
Signal Measurement:
-
Place the plate in a fluorescence plate reader equipped with injectors.
-
Measure the baseline fluorescence for a short period.
-
Inject the TRPC6 agonist and continue to measure the fluorescence kinetically to capture the calcium influx.
-
Data Presentation
Table 1: Key Reagent Concentrations
| Reagent | Typical Final Concentration | Purpose |
| This compound | 0.1 - 30 µM | TRPC6 inhibitor |
| Fluo-8 AM | 1 - 5 µM | Calcium indicator dye |
| Pluronic F-127 | 0.01 - 0.04% | Aids in dye loading |
| TRPC6 Agonist (e.g., OAG) | Varies (typically µM range) | Activates TRPC6 channels |
Table 2: Incubation Times
| Step | Typical Duration | Temperature |
| Cell Plating | 16 - 24 hours | 37°C |
| Serum Starvation | 12 - 24 hours | 37°C |
| Dye Loading | 30 - 60 minutes | 37°C |
| Compound Incubation | 15 - 30 minutes | Room Temp or 37°C |
Visualizations
Caption: Simplified TRPC6 signaling pathway.
Caption: General experimental workflow for a this compound calcium assay.
Caption: Troubleshooting decision tree for improving signal-to-noise ratio.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Transient Receptor Potential Canonical 6 (TRPC6) Channel in the Pathogenesis of Diseases: A Jack of Many Trades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. agilent.com [agilent.com]
- 6. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. How To Achieve Accurate Flow Cytometry Calcium Flux Measurements - ExpertCytometry [expertcytometry.com]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Cytotoxicity of Trpc6-IN-1 in Long-Term Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the potential cytotoxicity of Trpc6-IN-1 in long-term cell culture experiments.
Troubleshooting Guides
This section offers step-by-step guidance to identify and resolve common issues related to this compound cytotoxicity.
Issue 1: Increased Cell Death Observed After this compound Treatment
Possible Causes:
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High Concentration of this compound: The inhibitor concentration may be too high for the specific cell line, leading to off-target effects or overwhelming the cellular machinery.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a cytotoxic concentration.
-
Metabolite Toxicity: A metabolite of this compound formed during long-term culture could be more toxic than the parent compound.
-
On-Target Cytotoxicity: Inhibition of the TRPC6 channel itself may be detrimental to the specific cell line's survival, especially with gain-of-function mutations that can be inherently cytotoxic.[1]
Troubleshooting Steps:
-
Optimize this compound Concentration:
-
Perform a dose-response experiment to determine the IC50 for TRPC6 inhibition and the CC50 (50% cytotoxic concentration).
-
Use the lowest effective concentration that achieves the desired biological effect while minimizing cytotoxicity.[2]
-
-
Evaluate Solvent Toxicity:
-
Treat cells with the same concentration of the solvent used for this compound as a negative control.
-
Ensure the final solvent concentration in the culture medium is below the recommended non-toxic level (typically <0.1% for DMSO).
-
-
Assess Compound Stability and Metabolite Toxicity:
-
If possible, analyze the stability of this compound in the cell culture medium over time using techniques like HPLC.
-
Consider that metabolites of the compound could be responsible for cytotoxicity.[3]
-
-
Characterize the Role of TRPC6 in Your Cell Line:
-
Use genetic approaches (e.g., siRNA or CRISPR/Cas9) to knock down TRPC6 and observe if it phenocopies the cytotoxic effects of this compound. This can help distinguish on-target from off-target effects.
-
Issue 2: Reduced Cell Proliferation or Altered Morphology Over Time
Possible Causes:
-
Sub-lethal Cytotoxicity: this compound may not be causing immediate cell death but could be inducing cell stress, leading to reduced proliferation or changes in cell morphology.
-
Interference with Cell Cycle: TRPC6 has been implicated in cell cycle progression, and its inhibition may lead to cell cycle arrest.[4]
-
Disruption of Cellular Homeostasis: As a calcium channel inhibitor, this compound can disrupt calcium signaling, which is crucial for numerous cellular processes.[5][6]
Troubleshooting Steps:
-
Perform Cell Proliferation Assays:
-
Use assays like BrdU incorporation or cell counting over a time course to quantify the effect of this compound on cell proliferation.
-
-
Analyze the Cell Cycle:
-
Employ flow cytometry with DNA staining dyes (e.g., propidium iodide) to analyze the cell cycle distribution of treated cells.
-
-
Monitor Cellular Morphology:
-
Regularly observe the cells under a microscope for any changes in morphology, such as cell shrinkage, rounding, or detachment.
-
-
Investigate Calcium Signaling:
-
Use calcium imaging techniques (e.g., with Fura-2 AM) to assess how this compound affects intracellular calcium levels in your cells.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
A1: It is crucial to determine the optimal concentration empirically for each cell line. A good starting point is to perform a dose-response curve ranging from nanomolar to micromolar concentrations (e.g., 10 nM to 10 µM). In vitro potency for small molecule inhibitors is typically in the range of <1-10 µM in cell-based assays.[2]
Q2: How can I differentiate between on-target and off-target cytotoxicity of this compound?
A2: A combination of approaches is recommended:
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Genetic Knockdown: Compare the effects of this compound with those of TRPC6 knockdown (e.g., using siRNA). If they produce similar phenotypes, the effect is likely on-target.
-
Rescue Experiments: If possible, overexpress a modified, inhibitor-resistant form of TRPC6 to see if it rescues the cytotoxic phenotype.
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Use of a Structurally Unrelated Inhibitor: Test another known TRPC6 inhibitor with a different chemical scaffold. If it produces the same effect, it strengthens the evidence for on-target activity.
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Negative Control Compound: Use a close structural analog of this compound that is known to be inactive against TRPC6 to control for off-target effects.[2]
Q3: What are some general strategies to reduce the cytotoxicity of a small molecule inhibitor in long-term culture?
A3:
-
Dose Reduction: Use the lowest effective concentration.
-
Intermittent Dosing: Instead of continuous exposure, consider a pulsed treatment regimen (e.g., treat for 24 hours, then culture in inhibitor-free medium for 48 hours).
-
Media Changes: Frequent media changes can help remove toxic metabolites and replenish essential nutrients.
-
Co-treatment with Cytoprotective Agents: Depending on the mechanism of cytotoxicity, co-treatment with antioxidants (if oxidative stress is involved) or other cytoprotective agents might be beneficial.
Q4: Can the cell culture medium itself influence the cytotoxicity of this compound?
A4: Yes, components in the cell culture medium can interact with the inhibitor. For example, high concentrations of certain substances in the medium could potentially lead to high absorbance in cytotoxicity assays.[7] It is also important to ensure the medium's buffering system is appropriate for the incubator's CO2 levels to maintain proper pH.
Data Presentation
Table 1: Example Dose-Response Data for this compound
| This compound Conc. (µM) | % Inhibition of TRPC6 Activity | % Cell Viability (MTT Assay) |
| 0 (Vehicle) | 0 | 100 |
| 0.01 | 15 | 98 |
| 0.1 | 45 | 95 |
| 1 | 85 | 80 |
| 10 | 98 | 40 |
| 100 | 100 | 5 |
Table 2: Troubleshooting Summary for Cytotoxicity Issues
| Issue | Potential Cause | Recommended Action |
| High Cell Death | High inhibitor concentration | Perform dose-response, use lower concentration. |
| Solvent toxicity | Run solvent-only control, keep concentration low. | |
| Reduced Proliferation | Sub-lethal toxicity | Conduct time-course proliferation assays. |
| Cell cycle arrest | Analyze cell cycle distribution via flow cytometry. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (CC50) using MTT Assay
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired long-term duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value.
Protocol 2: Assessing On-Target vs. Off-Target Effects using siRNA
-
siRNA Transfection: Transfect cells with a validated siRNA targeting TRPC6 and a non-targeting control siRNA.
-
Incubation: Allow the cells to grow for 48-72 hours to ensure efficient knockdown of the target protein.
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Verification of Knockdown: Lyse a subset of the cells and perform Western blotting or qPCR to confirm the reduction in TRPC6 expression.
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Phenotypic Assay: In parallel, treat non-transfected cells with this compound and a vehicle control.
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Comparison: Compare the phenotype (e.g., cell viability, proliferation) of the TRPC6 knockdown cells with the this compound-treated cells. Similar phenotypes suggest an on-target effect.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. resources.biomol.com [resources.biomol.com]
- 3. Comprehensive in vitro characterization of PD-L1 small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPC6 regulates cell cycle progression by modulating membrane potential in bone marrow stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transient Receptor Potential Canonical 6 (TRPC6) Channel in the Pathogenesis of Diseases: A Jack of Many Trades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRPC6 - Wikipedia [en.wikipedia.org]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Optimizing Patch-Clamp Recordings with Trpc6-IN-1: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing patch-clamp recordings when using the TRPC6 inhibitor, Trpc6-IN-1. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data presented in a clear, accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel. TRPC6 channels are non-selective cation channels involved in various physiological processes, including calcium signaling. This compound blocks the flow of ions through the TRPC6 channel, thereby inhibiting its function. It has a reported half-maximal effective concentration (EC50) of 4.66 μM for TRPC6 inhibition.
Q2: What is the recommended working concentration for this compound in patch-clamp experiments?
A2: The optimal working concentration of this compound can vary depending on the cell type and experimental conditions. A good starting point is to use a concentration close to its EC50 value (4.66 μM) and then perform a dose-response curve to determine the most effective concentration for your specific system.
Q3: What are the known off-target effects of this compound?
A3: While this compound is a selective inhibitor for TRPC6, some studies suggest it may also have effects on other TRP channels, particularly TRPC3 and TRPC7. It is crucial to perform appropriate control experiments to validate that the observed effects are specific to TRPC6 inhibition in your experimental model.
Q4: What is the best solvent for this compound and what is the maximum recommended final concentration of this solvent in the recording solution?
A4: this compound is highly soluble in dimethyl sulfoxide (DMSO). To minimize the effects of the solvent on your recordings, it is recommended to keep the final concentration of DMSO in your external solution at or below 0.3%.[1] Higher concentrations of DMSO can alter membrane properties and ion channel function.[1][2][3]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No observable effect of this compound | Incorrect concentration: The concentration of this compound may be too low to effectively inhibit TRPC6 channels in your specific cell type. | Perform a dose-response experiment, testing a range of concentrations around the reported EC50 (e.g., 1 µM, 5 µM, 10 µM, 20 µM). |
| Compound degradation: The this compound stock solution may have degraded over time. | Prepare a fresh stock solution of this compound. Aliquot and store at -20°C or -80°C for long-term stability. | |
| Low TRPC6 expression: The cells you are recording from may have very low or no expression of TRPC6 channels. | Verify TRPC6 expression in your cell model using techniques like qPCR, Western blot, or immunocytochemistry. | |
| Washout issues: The inhibitor may not be reaching the cell effectively due to issues with the perfusion system. | Ensure your perfusion system is working correctly and that the solution containing this compound is flowing over the cell. Check for any blockages or leaks in the tubing. | |
| Unstable seal or loss of recording after drug application | Solvent effects: The concentration of the vehicle (e.g., DMSO) may be too high, affecting membrane stability. | Ensure the final concentration of DMSO in your recording solution is as low as possible, ideally ≤0.3%.[1] Prepare a vehicle control solution with the same DMSO concentration to isolate the effects of the solvent. |
| Compound precipitation: this compound may be precipitating out of the solution at the working concentration, and the precipitate could be interfering with the patch seal. | Visually inspect your working solution for any signs of precipitation. If precipitation is observed, try preparing a fresh solution or slightly lowering the final concentration. Ensure thorough mixing when diluting the stock solution. | |
| Inconsistent results between experiments | Variability in drug application: The timing and duration of this compound application may not be consistent across experiments. | Use a timer to ensure consistent application and washout times for each recording. |
| Cell health variability: The health and viability of the cells may differ between experiments, affecting their response to the inhibitor. | Monitor cell health consistently and only use healthy, viable cells for your recordings. Ensure consistent culture conditions. | |
| Pipette drift: The recording pipette may be drifting during the experiment, leading to an unstable seal. | Ensure the pipette holder is securely fastened and minimize any mechanical stress on the manipulator. |
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound EC50 | 4.66 μM | MedchemExpress |
| This compound Solubility in DMSO | 90 - 100 mg/mL | AbMole BioScience, MedchemExpress |
| Recommended Max. DMSO concentration in external solution | ≤0.3% | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare a 10 mM Stock Solution in DMSO:
-
This compound has a molecular weight of 398.43 g/mol .
-
To prepare a 10 mM stock solution, dissolve 3.98 mg of this compound in 1 mL of high-purity DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Prepare the Working Solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution.
-
To prepare a 10 µM working solution with a final DMSO concentration of 0.1%, perform a serial dilution. For example, add 1 µL of the 10 mM stock solution to 999 µL of your external recording solution.
-
Vortex the working solution gently before use to ensure it is well-mixed.
-
Important: Always prepare the working solution fresh on the day of the experiment.
-
Protocol 2: Application of this compound during Whole-Cell Patch-Clamp Recording
-
Establish a Stable Whole-Cell Recording:
-
Obtain a high-resistance gigaohm seal and establish a stable whole-cell configuration.
-
Allow the recording to stabilize for several minutes, monitoring access resistance and holding current.
-
-
Record a Baseline:
-
Perfuse the cell with the control external solution (containing the same final concentration of DMSO as your working solution, e.g., 0.1%).
-
Record a stable baseline of the current of interest for at least 2-3 minutes.
-
-
Apply this compound:
-
Switch the perfusion to the external solution containing the desired concentration of this compound (e.g., 10 µM).
-
Continuously record the current to observe the inhibitory effect of the compound. The time to effect may vary depending on the perfusion system and cell type.
-
-
Washout:
-
After observing the effect, switch the perfusion back to the control external solution to wash out the compound.
-
Continue recording to see if the current returns to the baseline level. A successful washout confirms that the effect of the inhibitor is reversible.
-
Visualizations
Caption: Simplified signaling pathway of TRPC6 activation and its inhibition by this compound.
Caption: Experimental workflow for applying this compound in a patch-clamp experiment.
Caption: Troubleshooting flowchart for when no effect of this compound is observed.
References
- 1. The assessment of electrophysiological activity in human-induced pluripotent stem cell-derived cardiomyocytes exposed to dimethyl sulfoxide and ethanol by manual patch clamp and multi-electrode array system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of intracerebroventricular administration of dimethyl sulfoxide on hippocampal electrophysiology in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Dealing with Trpc6-IN-1 precipitation in experimental media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Trpc6-IN-1 in their experiments and addressing issues related to its precipitation in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[1] TRPC6 is a non-selective cation channel that allows the influx of ions like calcium (Ca2+) and sodium (Na+) into the cell.[2][3] This influx is a key component of various signaling pathways that regulate processes such as cell growth, proliferation, and migration.[4][5] this compound exerts its effect by blocking this channel, thereby inhibiting these downstream cellular processes.
Q2: What is the recommended solvent and storage condition for this compound?
This compound is highly soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 100 mg/mL) and store it at -20°C or -80°C for long-term stability.[1] For short-term storage, 4°C is acceptable. Avoid repeated freeze-thaw cycles.
Q3: What is the typical working concentration for this compound in cell culture experiments?
The effective concentration (EC50) of this compound for inhibiting TRPC6 is approximately 4.66 μM.[1] However, the optimal working concentration can vary depending on the cell type and the specific experimental conditions. It is advisable to perform a dose-response experiment to determine the most effective concentration for your particular assay. Published studies have used concentrations in the range of 10 to 30 μM.[1]
Troubleshooting Guide: Dealing with this compound Precipitation
Precipitation of this compound in aqueous experimental media is a common issue due to its lipophilic nature. The following guide provides systematic steps to prevent and troubleshoot this problem.
Proactive Measures to Prevent Precipitation
-
Proper Stock Solution Preparation:
-
Working Solution Preparation:
-
Minimize Final DMSO Concentration: When diluting the DMSO stock solution into your aqueous experimental media, ensure the final concentration of DMSO is kept as low as possible, ideally below 0.5%, to avoid solvent-induced toxicity and precipitation.
-
Step-wise Dilution: Instead of adding the concentrated stock directly to the full volume of media, perform serial dilutions. Add the stock solution to a small volume of media first, mix thoroughly, and then add this to the rest of the media.
-
Vortexing/Pipetting: After adding this compound to the media, mix the solution vigorously by vortexing or repeated pipetting to ensure even dispersion.
-
Reactive Troubleshooting for Observed Precipitation
Problem: A cloudy or hazy appearance, or visible particulates are observed in the media after adding this compound.
| Troubleshooting Step | Detailed Protocol | Expected Outcome |
| 1. Visual Inspection | Use a microscope to confirm the presence of precipitate. This will help distinguish between inhibitor precipitation and other issues like bacterial contamination. | Clear identification of crystalline or amorphous precipitate. |
| 2. Sonication | Place the media container in a sonicator bath for 15-30 minutes. This can often redissolve small amounts of precipitate. | The media becomes clear as the precipitate dissolves. |
| 3. Gentle Warming | Warm the media to 37°C in a water bath. This can increase the solubility of the compound. Caution: Do not exceed 37°C as it may degrade the inhibitor or other media components. | The precipitate dissolves at the physiological temperature of the experiment. |
| 4. pH Adjustment | Check the pH of your experimental media. While less common for this specific inhibitor, significant deviations from physiological pH can affect the solubility of some compounds. Ensure the media is buffered correctly. | Stable pH within the optimal range for both the cells and the inhibitor. |
| 5. Serum Concentration | If using serum-containing media, ensure the serum concentration is appropriate. Serum proteins can sometimes help to keep hydrophobic compounds in solution. | Reduced precipitation in the presence of an optimal serum concentration. |
| 6. Reduce Working Concentration | If precipitation persists, the working concentration may be too high for the aqueous environment. Reduce the concentration of this compound and repeat the experiment. | A clear solution is achieved at a lower, yet still effective, concentration. |
Experimental Protocols and Data
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 398.43 g/mol | [1] |
| EC50 (TRPC6 Inhibition) | 4.66 ± 0.03 μM | [1] |
| Solubility in DMSO | 100 mg/mL (250.99 mM) | [1] |
| Recommended Storage | Powder: -20°C (3 years), In solvent: -80°C (6 months) |
Key Experimental Methodologies
Cell Culture and Treatment:
HEK293 cells expressing TRPC6 are a common model system.[1][6] These cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and antibiotics.[7][8][9] For experiments, cells are seeded and allowed to adhere overnight. The following day, the media is replaced with fresh media containing the desired concentration of this compound.
Calcium Imaging Assays:
To assess the inhibitory effect of this compound, intracellular calcium levels can be measured using fluorescent indicators like Fura-2.[6]
-
Load cells with Fura-2 AM.
-
Wash cells to remove excess dye.
-
Pre-incubate cells with this compound for a specified period.
-
Stimulate the cells with a TRPC6 agonist (e.g., OAG - 1-oleoyl-2-acetyl-sn-glycerol).[6]
-
Measure the change in fluorescence to determine the extent of calcium influx inhibition.
Visualizations
TRPC6 Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving TRPC6. Activation of G-protein coupled receptors (GPCRs) or Receptor Tyrosine Kinases (RTKs) leads to the activation of Phospholipase C (PLC). PLC cleaves PIP2 into IP3 and diacylglycerol (DAG). DAG directly activates TRPC6, leading to an influx of Ca2+, which in turn activates downstream signaling cascades like the Calcineurin-NFAT pathway.[10]
Caption: Simplified TRPC6 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Troubleshooting Precipitation
This workflow provides a logical sequence of steps to address this compound precipitation in experimental media.
Caption: A step-by-step workflow for troubleshooting this compound precipitation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Transient Receptor Potential Canonical 6 (TRPC6) Channel in the Pathogenesis of Diseases: A Jack of Many Trades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPC6 - Wikipedia [en.wikipedia.org]
- 4. TRPC6 transient receptor potential cation channel subfamily C member 6 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. TRPC6 regulates cell cycle progression by modulating membrane potential in bone marrow stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Canonical Transient Receptor Potential 6 (TRPC6), a Redox-regulated Cation Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dulbecco's Modified Eagle Medium (DMEM) | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Dulbecco's Modified Eagle Medium (DMEM) | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. himedialabs.com [himedialabs.com]
- 10. TRPC6 fulfills a calcineurin signaling circuit during pathologic cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating Trpc6-IN-1 Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on how to validate the activity of Trpc6-IN-1 in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected activity?
A1: this compound is a small molecule compound identified as an inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel, with a reported half-maximal effective concentration (EC50) of 4.66 μM.[1] However, it is crucial to note that this compound has also been reported to exhibit agonist activity on the closely related TRPC3 and TRPC7 channels, with EC50 values of 0.45 μM and 1.13 μM, respectively.[1] Therefore, when validating its activity, it is essential to assess both its inhibitory effect on TRPC6 and its potential activating effects on TRPC3 and TRPC7.
Q2: How do I confirm that my new cell line expresses TRPC6?
A2: Before validating the activity of this compound, it is imperative to confirm the expression of its target, TRPC6, in your cell line of interest. This can be achieved through a combination of the following methods:
-
Quantitative Real-Time PCR (qRT-PCR): To detect and quantify TRPC6 mRNA levels.
-
Western Blotting: To confirm the presence of the TRPC6 protein.
-
Immunofluorescence: To visualize the subcellular localization of the TRPC6 protein, which is expected to be at the plasma membrane.
It is also advisable to assess the expression of TRPC3 and TRPC7 to understand the potential for off-target effects of this compound.
Q3: What are the standard functional assays to validate this compound activity?
A3: The two primary methods for functionally validating the activity of this compound are:
-
Calcium Imaging Assays: These assays measure changes in intracellular calcium ([Ca2+]i) levels upon channel activation. TRPC6 is a non-selective cation channel that allows the influx of Ca2+.[2][3] You can use calcium-sensitive fluorescent dyes like Fura-2 or a FLIPR (Fluorescence Imaging Plate Reader) system.[4][5]
-
Patch-Clamp Electrophysiology: This is the gold-standard method for directly measuring the ion channel currents. Whole-cell patch-clamp recordings can be used to measure the currents flowing through TRPC6 channels in response to specific activators and inhibitors.[2]
Q4: What are the appropriate positive and negative controls for my experiments?
A4: Proper controls are critical for interpreting your results accurately.
-
Positive Controls for TRPC6 Activation:
-
1-oleoyl-2-acetyl-sn-glycerol (OAG): A diacylglycerol (DAG) analog that directly activates TRPC6.[5]
-
GSK1702934A: A known potent agonist of TRPC6.
-
-
Positive Controls for TRPC6 Inhibition:
-
BI 749327: A potent and selective TRPC6 antagonist.[2]
-
Small interfering RNA (siRNA) or CRISPR/Cas9-mediated knockout of TRPC6: To confirm that the observed effects are indeed mediated by TRPC6.
-
-
Negative Controls:
-
Vehicle Control (e.g., DMSO): To control for the effects of the solvent used to dissolve this compound.
-
Parental Cell Line (not expressing TRPC6): To ensure that the observed effects are specific to the presence of TRPC6.
-
Inactive Analog of this compound (if available): To control for non-specific effects of the chemical scaffold.
-
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No inhibitory effect of this compound is observed on TRPC6 activation. | 1. Low or no expression of TRPC6 in the cell line. 2. The concentration of this compound is too low. 3. The activator used is not potent enough or is inappropriate for the cell line. 4. The assay conditions are not optimal. | 1. Confirm TRPC6 expression using qRT-PCR and Western blotting. 2. Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 µM to 100 µM). 3. Use a potent and direct activator like OAG or GSK1702934A. 4. Optimize assay parameters such as incubation times, buffer composition, and cell density. |
| This compound appears to activate the channel instead of inhibiting it. | 1. The cell line expresses high levels of TRPC3 and/or TRPC7, and the agonist effect of this compound on these channels is masking its inhibitory effect on TRPC6. 2. The experimental readout is not specific to TRPC6. | 1. Test the activity of this compound in cell lines selectively expressing TRPC3 or TRPC7 to confirm its agonist activity. Use siRNA to knock down TRPC3 and TRPC7 in your cell line of interest and re-evaluate the effect of this compound on TRPC6. 2. Use patch-clamp electrophysiology to isolate and measure the currents from specific channels. |
| High background signal or variability in the assay. | 1. The cell line has high basal TRPC channel activity. 2. Inconsistent cell health or density. 3. The fluorescent dye is causing cytotoxicity. | 1. Use a known TRPC6 inhibitor to determine the contribution of basal TRPC6 activity to the background signal. 2. Ensure consistent cell seeding and handling procedures. Monitor cell viability. 3. Optimize the concentration and incubation time of the fluorescent dye. |
| Inconsistent results between different experiments. | 1. Variability in reagent preparation. 2. Passage number of the cell line is affecting expression levels. 3. Inconsistent timing of experimental steps. | 1. Prepare fresh reagents for each experiment. 2. Use cells within a defined passage number range. 3. Standardize all incubation times and procedural steps. |
Quantitative Data Summary
| Compound | Target | Activity | Potency (IC50 / EC50) | Reference |
| This compound | TRPC6 | Inhibitor | 4.66 μM (EC50) | [1] |
| This compound | TRPC3 | Agonist | 0.45 μM (EC50) | [1] |
| This compound | TRPC7 | Agonist | 1.13 μM (EC50) | [1] |
| BI 749327 | TRPC6 | Antagonist | 13 nM (IC50 against mouse TRPC6) | [2] |
| GSK1702934A | TRPC6 | Agonist | 0.44 µM | [6] |
| OAG | TRPC6 | Agonist | - | [5] |
Experimental Protocols
Protocol 1: Calcium Imaging Assay using Fura-2 AM
Objective: To measure the effect of this compound on TRPC6-mediated changes in intracellular calcium.
Materials:
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Cell line of interest cultured on glass coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca2+
-
TRPC6 activator (e.g., OAG)
-
This compound
-
Fluorescence microscopy system equipped for ratiometric imaging
Procedure:
-
Cell Preparation: Seed cells on glass coverslips and grow to 70-80% confluency.
-
Dye Loading:
-
Prepare a loading solution of 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS with Ca2+.
-
Wash cells once with HBSS.
-
Incubate cells in the Fura-2 AM loading solution for 30-60 minutes at 37°C.
-
Wash cells twice with HBSS to remove excess dye.
-
-
Baseline Measurement:
-
Mount the coverslip on the microscope stage and perfuse with Ca2+-free HBSS.
-
Record the baseline fluorescence ratio (340 nm/380 nm excitation, 510 nm emission) for 1-2 minutes.
-
-
Compound Application:
-
Perfuse the cells with Ca2+-free HBSS containing the desired concentration of this compound or vehicle for 5-10 minutes.
-
-
TRPC6 Activation and Measurement:
-
Switch to a solution containing the TRPC6 activator (e.g., 100 µM OAG) and 2 mM Ca2+ in HBSS (still containing this compound or vehicle).
-
Record the change in the Fura-2 fluorescence ratio for 5-10 minutes. An increase in the ratio indicates an influx of Ca2+.
-
-
Data Analysis:
-
Calculate the change in the fluorescence ratio over time.
-
Compare the peak response in the presence of this compound to the vehicle control to determine the percentage of inhibition.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
Objective: To directly measure the effect of this compound on TRPC6-mediated ion currents.
Materials:
-
Cell line of interest cultured on glass coverslips
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH 7.2)
-
TRPC6 activator (e.g., OAG)
-
This compound
Procedure:
-
Cell Preparation: Place a coverslip with cells in the recording chamber on the microscope stage.
-
Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Giga-seal Formation:
-
Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.
-
-
Whole-Cell Configuration:
-
Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
-
Current Recording:
-
Clamp the cell at a holding potential of -60 mV.
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents.
-
Record baseline currents in the external solution.
-
-
Compound Application:
-
Perfuse the cell with the external solution containing the TRPC6 activator (e.g., 100 µM OAG) and record the resulting currents.
-
After a stable current is achieved, co-perfuse with the activator and the desired concentration of this compound.
-
-
Data Analysis:
-
Measure the amplitude of the inward and outward currents.
-
Compare the current amplitudes in the presence and absence of this compound to determine the percentage of inhibition.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transient Receptor Potential Canonical 6 (TRPC6) Channel in the Pathogenesis of Diseases: A Jack of Many Trades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for pharmacological modulation of the TRPC6 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Screening of TRPC Channel Ligands Using Cell-Based Assays - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Transient Receptor Potential Canonical (TRPC) Channels: Then and Now - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting variability in Trpc6-IN-1 dose-response data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in dose-response data for the TRPC6 inhibitor, Trpc6-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for TRPC6?
Transient Receptor Potential Canonical 6 (TRPC6) is a nonselective cation channel that allows the influx of calcium (Ca²⁺) and sodium (Na⁺) into cells.[1] It is activated by diacylglycerol (DAG), a product of phospholipase C (PLC) activity, which is often triggered by G-protein-coupled receptors.[2][3] TRPC6 channels play a role in various physiological processes, including smooth muscle contraction, and their hyperactivity has been implicated in cardiac and renal diseases.[4][5] The influx of cations through TRPC6 can lead to cell membrane depolarization and subsequent activation of other voltage-gated channels.[6]
Q2: What are the common causes of variability in dose-response assays with small molecule inhibitors?
Variability in dose-response curves for small molecule inhibitors can arise from several factors, including:
-
Cell Health and Culture Conditions: Cell passage number, confluency, and overall health can significantly impact results.[7][8]
-
Reagent Preparation and Handling: Inaccurate pipetting, improper storage of the inhibitor, and issues with solvent (like DMSO) concentration can introduce errors.[7][9]
-
Assay Conditions: Incubation times, temperature, and CO₂ levels must be consistent.[7]
-
Plate and Reader Settings: The choice of microplate (e.g., black plates for fluorescence to reduce crosstalk) and correct reader settings are crucial for reliable data.[10][11]
-
Inhibitor Properties: The stability and solubility of the inhibitor in the assay media can affect its effective concentration.[12]
Q3: How does this compound inhibit TRPC6 activity?
This compound is a small molecule inhibitor designed to block the activity of the TRPC6 channel. While specific details for "this compound" are not broadly published, selective TRPC6 antagonists generally function by binding to the channel protein and preventing the conformational changes necessary for ion passage. A major challenge in developing TRPC6 inhibitors has been achieving selectivity over closely related channels like TRPC3 and TRPC7.[4]
Q4: What is a typical IC₅₀ value for a potent TRPC6 inhibitor?
Potency can vary significantly between different compounds. For example, the selective TRPC3/6 antagonists GSK2332255B and GSK2833503A have IC₅₀ values in the range of 3–21 nM for blocking calcium entry in cells.[13] In contrast, other reported inhibitors have IC₅₀ values in the micromolar range (3 to 15 µM).[13] It is crucial to establish a baseline dose-response curve in your specific experimental system.
Signaling Pathway and Experimental Workflow
To understand the context of this compound activity and the experimental process, refer to the following diagrams.
Caption: TRPC6 activation by GPCR signaling and its inhibition.
Caption: A typical workflow for a cell-based dose-response assay.
Troubleshooting Guide for Dose-Response Variability
Use the table below to diagnose and resolve common issues encountered during this compound dose-response experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent IC₅₀ Values Between Experiments | 1. Cell Passage Number: High passage numbers can lead to phenotypic drift.[14] 2. Cell Seeding Density: Uneven cell distribution or different cell densities affect the response.[7] 3. Reagent Stability: this compound may degrade with improper storage or freeze-thaw cycles. | 1. Use cells within a consistent, low passage number range. Regularly start new cultures from frozen stocks. 2. Ensure a single-cell suspension before seeding. Optimize and standardize cell seeding density.[8] 3. Aliquot the inhibitor upon receipt to minimize freeze-thaw cycles. Store as recommended by the manufacturer.[9] |
| High Variability Between Replicate Wells | 1. Pipetting Error: Inaccurate or inconsistent volumes of cells, inhibitor, or agonist.[7] 2. Edge Effects: Evaporation in the outer wells of the microplate. 3. Cell Clumping: Non-uniform cell monolayer. | 1. Use calibrated pipettes. Mix all solutions thoroughly before dispensing. 2. Avoid using the outermost wells, or fill them with sterile media/PBS to create a humidity barrier. 3. Ensure complete cell dissociation during harvesting and gently mix before plating. |
| Poor Sigmoidal Curve Fit (Low R² Value) | 1. Inappropriate Concentration Range: The selected dose range does not cover the full inhibitory effect (0-100%). 2. Low Signal-to-Background Ratio: The assay window is too narrow to detect a clear dose-dependent effect. 3. Inhibitor Solubility: The compound may precipitate at higher concentrations.[15] | 1. Perform a wide-range pilot experiment (e.g., 10-fold dilutions from mM to pM) to identify the optimal concentration range. 2. Optimize agonist concentration and cell number to maximize the signal window.[7] 3. Check the inhibitor's solubility in your assay medium. Use the lowest effective DMSO concentration (typically <0.5%). |
| No Inhibitory Effect Observed | 1. Inactive Compound: The inhibitor has degraded or is from a faulty batch. 2. Low TRPC6 Expression: The chosen cell line does not express sufficient levels of functional TRPC6. 3. Incorrect Assay Readout: The chosen method (e.g., specific calcium dye) is not sensitive enough or is incompatible with the experiment. | 1. Test the inhibitor in a validated positive control system. Obtain a fresh batch if necessary. 2. Confirm TRPC6 expression via Western blot or qPCR. Consider using a cell line with stable overexpression of TRPC6.[6] 3. Ensure your detection method is appropriate for measuring TRPC6-mediated cation influx. Validate the assay with a known TRPC6 agonist/antagonist. |
Troubleshooting Logic
This diagram provides a visual guide to troubleshooting your experiment.
Caption: A step-by-step logic diagram for troubleshooting.
Experimental Protocols
Protocol 1: General Dose-Response Curve Generation
This protocol outlines the fundamental steps for creating a dose-response curve for this compound using a cell-based calcium influx assay.
Materials:
-
HEK293 cells stably expressing human TRPC6 (or another suitable cell line)
-
Complete culture medium (e.g., DMEM, 10% FBS, 1% Pen-Strep)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
TRPC6 agonist (e.g., 1-Oleoyl-2-acetyl-sn-glycerol, OAG)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Assay Buffer (e.g., HBSS)
-
Black, clear-bottom 96-well microplates
-
Fluorescent plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count healthy, log-phase cells.[8]
-
Seed cells into a 96-well plate at a pre-optimized density (e.g., 50,000 cells/well) and incubate for 24 hours.
-
-
Compound Preparation:
-
Prepare a serial dilution series of this compound in assay buffer. Start with a high concentration and perform 1:3 or 1:10 dilutions to cover a broad range. Include a vehicle control (DMSO only).
-
The final DMSO concentration in the well should be kept constant and low (<0.5%).
-
-
Dye Loading:
-
Remove culture medium and wash cells once with assay buffer.
-
Load cells with the calcium-sensitive dye according to the manufacturer's protocol (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).
-
Wash cells gently to remove excess dye.
-
-
Inhibitor Incubation:
-
Add the prepared this compound dilutions to the respective wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) to allow the inhibitor to reach its target.
-
-
Signal Measurement:
-
Place the plate in a fluorescent plate reader capable of kinetic reads.
-
Establish a stable baseline reading for 1-2 minutes.
-
Using the reader's injection system, add a working concentration of the TRPC6 agonist (e.g., OAG) to all wells.
-
Continue to measure the fluorescent signal for 5-10 minutes to capture the peak calcium influx.
-
-
Data Analysis:
-
Calculate the response for each well (e.g., peak fluorescence minus baseline).
-
Normalize the data: Set the average of the vehicle control (agonist only) as 100% activity and the average of a no-agonist or maximum inhibition control as 0% activity.
-
Plot the normalized response against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[15]
-
Protocol 2: Western Blot for TRPC6 Expression
This protocol is to confirm the presence of the TRPC6 protein in the cell line being used.
| Step | Parameter | Description |
| 1. Lysate Preparation | Lysis Buffer | RIPA buffer with protease and phosphatase inhibitors. |
| Procedure | Wash cell monolayer with cold PBS, add lysis buffer, scrape cells, and incubate on ice for 30 min. Centrifuge to pellet debris. | |
| 2. Protein Quantification | Method | BCA protein assay.[16] |
| Loading Amount | 20-30 µg of total protein per lane. | |
| 3. SDS-PAGE | Gel Percentage | 4-12% gradient polyacrylamide gel. |
| Running Conditions | Run until the dye front reaches the bottom of the gel. | |
| 4. Protein Transfer | Membrane | PVDF or nitrocellulose membrane. |
| Transfer Method | Wet transfer (e.g., 100V for 90 minutes). | |
| 5. Immunoblotting | Blocking | 5% non-fat milk or BSA in TBST for 1 hour at room temperature. |
| Primary Antibody | Anti-TRPC6 antibody (e.g., from Alomone Labs[16][17]) diluted in blocking buffer. Incubate overnight at 4°C. | |
| Secondary Antibody | HRP-conjugated anti-rabbit IgG[16] diluted in blocking buffer. Incubate for 1 hour at room temperature. | |
| 6. Detection | Substrate | Enhanced chemiluminescence (ECL) substrate. |
| Imaging | Use a chemiluminescence imager. |
References
- 1. Transient Receptor Potential Canonical 6 (TRPC6) Channel in the Pathogenesis of Diseases: A Jack of Many Trades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPC6 - Wikipedia [en.wikipedia.org]
- 3. Structural basis for pharmacological modulation of the TRPC6 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. A common mechanism underlies stretch activation and receptor activation of TRPC6 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of endogenous TRPC6 channels in Ca2+ signal generation in A7r5 smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. youtube.com [youtube.com]
- 9. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [bionity.com]
- 11. selectscience.net [selectscience.net]
- 12. resources.biomol.com [resources.biomol.com]
- 13. pnas.org [pnas.org]
- 14. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. jneurosci.org [jneurosci.org]
- 17. TRPC6 Inactivation Reduces Albuminuria Induced by Protein Overload in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
Strategies for reducing background fluorescence in Trpc6-IN-1 imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in TRPC6 imaging. The focus is on reducing background fluorescence and optimizing signal quality for reliable and reproducible results.
A Note on "Trpc6-IN-1": A specific, commercially available fluorescent probe designated "this compound" is not prominently documented in the scientific literature. Therefore, this guide addresses common and established methods for visualizing the TRPC6 channel, including immunofluorescence of the endogenous protein and imaging of fluorescently tagged TRPC6. The strategies outlined here are broadly applicable to small molecule probes should they be utilized.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background fluorescence when imaging TRPC6?
High background fluorescence can originate from several sources, categorized as either sample-related or system-related.[1]
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Autofluorescence: Endogenous molecules within the cell, such as NADH, flavins, and lipofuscin, can emit their own fluorescence, particularly when excited with shorter wavelengths (e.g., UV to blue light).[1]
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Non-specific Probe/Antibody Binding: The fluorescent probe or primary/secondary antibodies may bind to cellular components other than TRPC6, leading to a diffuse background signal.[2][3]
-
Suboptimal Probe/Antibody Concentration: Using too high a concentration of a fluorescent dye or antibody can increase non-specific binding and overall background.[1][3]
-
Imaging Medium: Phenol red and other components in standard cell culture media can be highly fluorescent.[1]
-
Mounting Medium/Vessel: The choice of mounting medium for fixed cells or the culture vessel (e.g., plastic-bottom dishes) for live-cell imaging can contribute significantly to background fluorescence.[1]
-
System Noise: The microscope's detector (camera) and light source can introduce electronic noise and stray light, which contribute to the background.[1]
Q2: How can I minimize phototoxicity and photobleaching during live-cell imaging of TRPC6?
Phototoxicity and photobleaching are critical concerns in live-cell imaging, as they can compromise cell health and signal intensity.[4][5][6][7]
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that still provides a detectable signal above the background.[6][8]
-
Minimize Exposure Time: Use the shortest possible camera exposure time. This reduces the total dose of light the sample receives.[6]
-
Time-Lapse Imaging Strategy: For long-term imaging, increase the interval between image acquisitions to allow cells to recover.
-
Use More Photostable Fluorophores: If using a fluorescently-tagged TRPC6, select a robust and photostable fluorescent protein.
-
Work in a Red-Shifted Spectrum: Whenever possible, use fluorophores with excitation and emission in the red or far-red spectrum, as this light is less energetic and generally causes less cellular damage.
-
Deoxygenate the Medium: The presence of oxygen can lead to the formation of reactive oxygen species (ROS) upon fluorophore excitation, a major cause of phototoxicity.[4] Using oxygen-scavenging systems in the imaging medium can help mitigate this.
Troubleshooting Guides
Issue 1: High Background Fluorescence
Problem: The overall image is bright, making it difficult to distinguish the specific TRPC6 signal from the background noise.
| Potential Cause | Recommended Solution |
| Autofluorescence | 1. Spectral Unmixing: If your microscope system allows, acquire a spectral image of an unstained sample to create a profile for autofluorescence and subtract it from your experimental images. 2. Use Red-Shifted Dyes: Shift to fluorophores in the red or far-red spectrum, as cellular autofluorescence is typically lower at these longer wavelengths. 3. Chemical Quenching: For fixed samples, treatment with reagents like Sudan Black B can help quench lipofuscin autofluorescence. |
| Non-Specific Antibody Staining (Immunofluorescence) | 1. Optimize Antibody Concentration: Perform a titration experiment to determine the lowest antibody concentration that provides a good signal-to-noise ratio.[3] 2. Increase Blocking Efficiency: Increase the blocking time and consider trying different blocking agents (e.g., bovine serum albumin, normal goat serum).[3] Ensure the blocking serum matches the species of the secondary antibody.[3] 3. Increase Wash Steps: Extend the duration and number of wash steps after primary and secondary antibody incubations to remove unbound antibodies.[2] |
| Fluorescent Culture Medium | 1. Switch to Imaging Medium: For live-cell imaging, replace the phenol red-containing culture medium with a phenol red-free, optically clear medium (e.g., FluoroBrite™ DMEM) or a buffered salt solution (e.g., HBSS) immediately before imaging.[1] |
| Vessel-Induced Fluorescence | 1. Use Glass-Bottom Dishes: For high-resolution microscopy, use imaging dishes with glass bottoms (#1.5 coverslip thickness) instead of standard plastic dishes, which are often autofluorescent.[1] |
Issue 2: Weak or No TRPC6 Signal
Problem: The TRPC6 signal is very dim or undetectable, even with high excitation power.
| Potential Cause | Recommended Solution |
| Low TRPC6 Expression | 1. Use a More Sensitive Detector: Employ a high quantum efficiency sCMOS or EMCCD camera to detect faint signals. 2. Signal Amplification (IF): Use a brighter secondary antibody or a signal amplification system (e.g., tyramide signal amplification). 3. Overexpression System: If endogenous expression is too low, consider using a transient or stable cell line expressing fluorescently-tagged TRPC6. |
| Poor Antibody Performance (Immunofluorescence) | 1. Validate the Antibody: Ensure the primary antibody is validated for the specific application (e.g., immunofluorescence). Check the manufacturer's datasheet. 2. Antigen Retrieval: For formalin-fixed samples, the TRPC6 epitope may be masked. Perform an antigen retrieval step (heat-induced or enzymatic) before the blocking step. |
| Photobleaching | 1. Reduce Light Exposure: Decrease excitation intensity and exposure time.[6] Use a more photostable fluorophore if possible. 2. Use Anti-Fade Mounting Medium: For fixed samples, use a mounting medium containing an anti-fade reagent (e.g., ProLong™ Gold). |
| Incorrect Microscope Filter Sets | 1. Match Filters to Fluorophore: Ensure that the excitation and emission filters on the microscope are appropriate for the specific fluorophore being used. |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for Endogenous TRPC6
-
Cell Culture: Plate cells on glass-bottom imaging dishes or coverslips and grow to 70-80% confluency.
-
Fixation: Wash cells twice with phosphate-buffered saline (PBS). Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization: Incubate with 0.25% Triton X-100 in PBS for 10 minutes to permeabilize the cell membranes.
-
Blocking: Wash three times with PBS. Block with 5% Normal Goat Serum and 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the anti-TRPC6 primary antibody in the blocking buffer to its optimal concentration (determined via titration). Incubate overnight at 4°C.
-
Washing: Wash three times with PBS containing 0.05% Tween-20 for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently-conjugated secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488) in the blocking buffer. Incubate for 1-2 hours at room temperature, protected from light.
-
Final Washes: Wash three times with PBS-T, followed by two washes with PBS.
-
Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium. Seal the edges with nail polish.
-
Imaging: Image using a confocal or epifluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Protocol 2: Optimizing Signal-to-Noise Ratio (SNR)
-
Determine System Noise: Acquire a "dark" image with the light source off and the camera sensor covered to measure the camera's readout noise.
-
Optimize Excitation and Emission Paths: Use high-quality bandpass filters for both excitation and emission to specifically collect light only at the wavelengths relevant to your fluorophore.[1] This will reduce bleed-through from other light sources and autofluorescence.
-
Adjust Pinhole Size (Confocal Microscopy): In confocal microscopy, reducing the pinhole size can effectively reject out-of-focus light, thereby reducing background and improving image contrast. However, an overly small pinhole will also reduce the desired signal. An optimal pinhole size is typically around 1 Airy unit.
-
Frame Averaging/Accumulation: To improve the SNR of a weak signal, acquire multiple images of the same field of view and average them.[8] This reduces random noise while preserving the consistent signal.
Visualizations
Caption: TRPC6 signaling pathway activation downstream of a G-protein-coupled receptor.
Caption: Troubleshooting workflow for common TRPC6 imaging issues.
References
- 1. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Exocytotic insertion of TRPC6 channel into the plasma membrane upon Gq protein-coupled receptor activation [pubmed.ncbi.nlm.nih.gov]
- 3. The over-expression of TRPC6 channels in HEK-293 cells favours the intracellular accumulation of zinc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Throughput Screening of TRPC Channel Ligands Using Cell-Based Assays - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Trpc6 gain-of-function disease mutation enhances phosphatidylserine exposure in murine platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRPC6 is a glomerular slit diaphragm-associated channel required for normal renal function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transient Receptor Potential Canonical 6 (TRPC6) Channel in the Pathogenesis of Diseases: A Jack of Many Trades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression of trpC1 and trpC6 orthologs in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Selectivity Profiles of Trpc6-IN-1 and BI-749327
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of two prominent TRPC6 inhibitors: Trpc6-IN-1 and BI-749327. The information presented is intended to assist researchers in making informed decisions when selecting a pharmacological tool for studying the transient receptor potential canonical 6 (TRPC6) channel. This document summarizes quantitative data, outlines experimental methodologies, and provides visual representations of the relevant signaling pathway and experimental workflows.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative data on the inhibitory activity of this compound and BI-749327 against TRPC6 and a panel of off-target proteins. The data clearly indicates that BI-749327 has been more extensively characterized for its selectivity.
Table 1: Potency and Selectivity against TRPC Channels
| Compound | Target | Species | IC50 / EC50 (nM) | Selectivity Fold (vs. TRPC6) |
| This compound | TRPC6 | Not Specified | 4660 (EC50) | - |
| TRPC3 | Not Specified | Active, no IC50 reported | Not Determined | |
| TRPC7 | Not Specified | Active, no IC50 reported | Not Determined | |
| BI-749327 | TRPC6 | Mouse | 13 (IC50) | - |
| TRPC6 | Human | 19 (IC50) | - | |
| TRPC6 | Guinea Pig | 15 (IC50) | - | |
| TRPC3 | Mouse | 1100 (IC50) | 85-fold | |
| TRPC7 | Mouse | 550 (IC50) | 42-fold | |
| TRPC5 | Not Specified | >700-fold selective vs TRPC6 | >700-fold |
Table 2: Off-Target Selectivity of BI-749327
| Target | Species | Selectivity Fold (vs. TRPC6) |
| TRPM8 | Human | >500-fold |
| TRPV1 | Human | >500-fold |
| TRPA1 | Human | >500-fold |
| Nav1.5 | Human | >500-fold |
| hERG (Kv11.1) | Human | >150-fold |
Note: A comprehensive off-target selectivity panel for this compound is not publicly available at the time of this guide's compilation.
Experimental Protocols
The data presented in this guide were primarily generated using two key experimental methodologies: whole-cell patch clamp electrophysiology and NFAT reporter gene assays.
Whole-Cell Patch Clamp Assay for TRPC Channel Inhibition
This electrophysiological technique is the gold standard for characterizing ion channel modulators. It allows for the direct measurement of ion currents through the channel in response to a specific stimulus and the effect of an inhibitor on this current.
Principle: A glass micropipette with a very fine tip is sealed onto the membrane of a cell expressing the target TRPC channel (e.g., HEK293 cells stably expressing TRPC6). A gentle suction is applied to rupture the cell membrane within the pipette tip, establishing electrical access to the cell's interior. The voltage across the cell membrane is then clamped at a specific value. A known activator of the TRPC channel, such as the diacylglycerol (DAG) analog 1-oleoyl-2-acetyl-sn-glycerol (OAG), is applied to elicit an ion current. The inhibitory effect of the compound (this compound or BI-749327) is then determined by applying it at various concentrations and measuring the reduction in the OAG-induced current. The IC50 value, the concentration of inhibitor that reduces the current by 50%, is then calculated.
Typical Procedure:
-
Cell Preparation: HEK293 cells stably expressing the human or mouse TRPC channel of interest are cultured on glass coverslips.
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-7 MΩ when filled with an appropriate intracellular solution.
-
Recording: A coverslip with the cells is placed in a recording chamber on a microscope and perfused with an extracellular solution. A micropipette is used to form a high-resistance seal (GΩ seal) with the cell membrane of a target cell.
-
Whole-Cell Configuration: The membrane patch is ruptured by applying a brief suction pulse.
-
Voltage Clamp: The cell membrane potential is held at a constant value (e.g., -60 mV).
-
Channel Activation: The TRPC channel is activated by applying a specific agonist (e.g., OAG).
-
Inhibitor Application: The inhibitor is perfused at increasing concentrations, and the resulting current is recorded.
-
Data Analysis: The recorded currents are analyzed to determine the concentration-response relationship and calculate the IC50 value.
NFAT Reporter Assay
This cell-based assay is used to assess the functional consequences of TRPC6 inhibition on its downstream signaling pathway. Activation of TRPC6 leads to an influx of Ca2+, which in turn activates the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway.
Principle: HEK293T cells are co-transfected with a plasmid encoding the TRPC6 channel and a reporter plasmid containing a luciferase gene under the control of an NFAT-responsive promoter. When TRPC6 is activated, the subsequent increase in intracellular calcium activates calcineurin, which dephosphorylates NFAT, allowing it to translocate to the nucleus and drive the expression of the luciferase reporter gene. The amount of light produced by the luciferase enzyme is proportional to the activity of the NFAT pathway. The inhibitory effect of a compound is measured by its ability to reduce the luciferase signal.
Typical Procedure:
-
Cell Transfection: HEK293T cells are transiently transfected with plasmids encoding the TRPC channel of interest and the NFAT-luciferase reporter.
-
Cell Plating: Transfected cells are plated in a multi-well plate.
-
Compound Incubation: The cells are pre-incubated with various concentrations of the test inhibitor (this compound or BI-749327).
-
Stimulation: The TRPC6 channel is activated, either by overexpression or by adding an agonist.
-
Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and a luciferase substrate is added.
-
Signal Detection: The luminescence is measured using a luminometer.
-
Data Analysis: The reduction in luciferase activity in the presence of the inhibitor is used to determine its potency.
Mandatory Visualizations
TRPC6 Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by TRPC6, leading to the activation of the NFAT transcription factor.
Caption: TRPC6-Calcineurin-NFAT Signaling Pathway.
Experimental Workflow for Selectivity Profiling
The following diagram outlines a typical workflow for determining the selectivity profile of a small molecule inhibitor.
Caption: Experimental Workflow for Inhibitor Selectivity Profiling.
Conclusion
Both this compound and BI-749327 are valuable tools for studying TRPC6 function. However, the publicly available data indicates that BI-749327 has undergone a more comprehensive selectivity profiling.[1][2][3] It exhibits high potency for TRPC6 and a well-defined selectivity margin against its closest homologs, TRPC3 and TRPC7, as well as a range of other ion channels.[1] The selectivity profile of this compound is less extensively documented, with a reported EC50 for TRPC6. Researchers should consider the level of selectivity required for their specific experimental context when choosing between these two inhibitors. For studies where off-target effects on other TRP channels or ion channels could be a confounding factor, the well-characterized selectivity of BI-749327 makes it a more robust choice. Further head-to-head comparisons in a broad panel of assays would be beneficial for a more complete understanding of the relative selectivity of these two compounds.
References
- 1. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
A Head-to-Head Comparison: The Advantages of Pharmacological Inhibition with Trpc6-IN-1 Over Genetic Knockdown of TRPC6
For researchers, scientists, and drug development professionals, understanding the nuances of target modulation is paramount. When investigating the role of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a crucial decision lies in the method of inhibition: a specific small molecule inhibitor like Trpc6-IN-1 or genetic knockdown techniques such as siRNA or shRNA. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tool for your research needs.
Executive Summary
Pharmacological inhibition of TRPC6 with molecules like this compound offers distinct advantages over genetic knockdown, primarily in the realms of temporal control, reversibility, and dose-dependent modulation . These features allow for a more precise dissection of TRPC6 function in dynamic cellular processes. While genetic knockdown provides a robust method for reducing total protein levels, it is often accompanied by longer-lasting and potentially irreversible effects, which may trigger compensatory mechanisms that can confound experimental interpretation.
This guide will delve into a detailed comparison of these methodologies, presenting quantitative data where available, outlining experimental protocols, and visualizing the key signaling pathways and experimental workflows.
Quantitative Comparison of TRPC6 Inhibition Methods
While direct head-to-head studies quantitatively comparing this compound with siRNA/shRNA are emerging, we can draw valuable insights from studies utilizing the highly potent and selective TRPC6 inhibitor, BI-749327, which serves as an excellent surrogate for understanding the capabilities of specific small molecule inhibitors.
| Feature | Pharmacological Inhibition (e.g., BI-749327) | Genetic Knockdown (siRNA/shRNA) |
| Mechanism of Action | Direct binding to the TRPC6 channel, blocking ion influx. | Degradation of TRPC6 mRNA, preventing protein synthesis. |
| Onset of Action | Rapid (minutes to hours). | Slower (24-72 hours to achieve maximal effect). |
| Reversibility | Reversible upon washout of the compound. | siRNA: Transient (days); shRNA: Stable/long-term, potentially irreversible. |
| Temporal Control | High; allows for acute and timed inhibition. | Low; inhibition is continuous once knockdown is established. |
| Dose-Dependent Control | Precise control over the degree of inhibition. | Less precise; dependent on transfection/transduction efficiency. |
| Specificity | High for selective inhibitors (e.g., BI-749327 is 85-fold more selective for TRPC6 over TRPC3).[1] Off-target effects are possible and need to be validated. | Can have off-target effects due to sequence homology. Requires careful design and validation of siRNA/shRNA sequences. |
| Potential for Compensation | Less likely to induce long-term compensatory changes in gene expression. | Can lead to compensatory upregulation of other TRPC channels or related proteins. |
| In Vivo Application | Orally bioavailable compounds allow for systemic administration in animal models.[1][2] | Requires viral vectors (e.g., AAV for shRNA) for in vivo delivery, which can have immunogenic potential. |
| Therapeutic Potential | High; small molecules are the foundation of modern pharmacology. | Gene therapy approaches are in development but face significant hurdles. |
Key Advantages of this compound
Based on the general principles of pharmacological inhibition and data from potent TRPC6 inhibitors, the primary advantages of using this compound over genetic knockdown are:
-
Temporal Precision: The ability to inhibit TRPC6 activity at specific time points is crucial for studying its role in dynamic processes like cell signaling, migration, and apoptosis. This is a significant advantage over the prolonged and less controllable timeline of genetic knockdown.
-
Reversibility: The function of TRPC6 can be restored by simply removing the inhibitor. This allows for "on-off" experiments to confirm that the observed phenotype is a direct result of TRPC6 inhibition and not a secondary or adaptive response.
-
Dose-Response Analysis: Pharmacological inhibitors allow for the creation of a dose-response curve, enabling the determination of the precise level of inhibition required to elicit a biological effect.
-
Mimicking Therapeutic Intervention: For researchers in drug development, using a small molecule inhibitor more closely mimics a potential therapeutic strategy, providing more translatable data.
Experimental Protocols
Pharmacological Inhibition with a TRPC6 Inhibitor (General Protocol)
This protocol is a general guideline for using a TRPC6 inhibitor like this compound or BI-749327 in a cell-based assay. The optimal concentration and incubation time should be determined empirically for each cell line and experimental condition.
Materials:
-
TRPC6 inhibitor (e.g., this compound, BI-749327)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cell culture medium appropriate for your cell line
-
Cells expressing TRPC6
-
Assay-specific reagents (e.g., for measuring calcium influx, cell proliferation, etc.)
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the TRPC6 inhibitor in DMSO (e.g., 10 mM). Store at -20°C or -80°C.
-
Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 96-well plate) at a density that will ensure they are in the exponential growth phase at the time of the experiment.
-
Inhibitor Treatment:
-
Dilute the inhibitor stock solution in cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration (e.g., ranging from nanomolar to micromolar).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration).
-
Remove the old medium from the cells and add the medium containing the inhibitor or vehicle.
-
-
Incubation: Incubate the cells for the desired period. The incubation time will depend on the specific assay and the desired effect (acute or chronic inhibition).
-
Assay Performance: Perform the desired functional assay to assess the effect of TRPC6 inhibition.
Genetic Knockdown of TRPC6 using siRNA
This protocol provides a general procedure for transiently knocking down TRPC6 expression using siRNA.
Materials:
-
TRPC6-specific siRNA and a non-targeting control siRNA
-
siRNA transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Cells to be transfected
-
Antibiotic-free cell culture medium
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20-80 pmol of siRNA into 100 µL of Opti-MEM™ I.
-
In a separate tube, dilute 2-8 µL of transfection reagent into 100 µL of Opti-MEM™ I.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-45 minutes.
-
-
Transfection:
-
Wash the cells once with siRNA Transfection Medium.
-
Add 800 µL of siRNA Transfection Medium to the siRNA-lipid complex.
-
Aspirate the wash medium from the cells and add the 1 mL of the final siRNA-lipid complex mixture.
-
-
Incubation: Incubate the cells for 5-7 hours at 37°C.
-
Post-Transfection: Add 1 mL of normal growth medium containing 2x the normal serum and antibiotic concentration.
-
Analysis: Assay for gene knockdown and the desired phenotype 24-72 hours post-transfection. Validate knockdown efficiency by qRT-PCR or Western blot.
Genetic Knockdown of TRPC6 using shRNA (Lentiviral Transduction)
This protocol outlines a general procedure for stable knockdown of TRPC6 using lentiviral-mediated shRNA delivery.
Materials:
-
Lentiviral particles containing TRPC6-specific shRNA and a non-targeting control shRNA
-
Target cells
-
Complete cell culture medium
-
Polybrene®
-
Puromycin (for selection)
Procedure:
-
Cell Seeding: 24 hours prior to transduction, plate target cells in a 12-well plate to be approximately 50% confluent on the day of infection.
-
Transduction:
-
Prepare a mixture of complete medium with Polybrene® (final concentration 5 µg/ml).
-
Replace the medium in the wells with the Polybrene®-containing medium.
-
Thaw the lentiviral particles and add the desired amount to the cells.
-
Incubate overnight.
-
-
Medium Change: The next day, remove the virus-containing medium and replace it with fresh complete medium.
-
Selection: 48-72 hours post-transduction, begin selection of stably transduced cells by adding puromycin to the culture medium. The optimal concentration of puromycin should be determined by a titration curve.
-
Expansion and Analysis: Expand the puromycin-resistant clones and validate TRPC6 knockdown by qRT-PCR or Western blot before proceeding with functional assays.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding, the following diagrams, generated using the DOT language for Graphviz, illustrate key TRPC6 signaling pathways and the experimental workflows for its inhibition.
References
Validating the Specificity of Trpc6-IN-1 for the TRPC6 Channel: A Comparative Guide
This guide provides a comprehensive analysis of the specificity of a novel TRPC6 channel inhibitor, Trpc6-IN-1. For contextual comparison, its performance is benchmarked against two other known TRPC6 inhibitors, SAR7334 and BI 749327. The data presented herein is essential for researchers, scientists, and drug development professionals seeking to utilize a highly selective tool compound for studying TRPC6-mediated signaling pathways.
Introduction to TRPC6 and its Inhibition
Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel that plays a crucial role in calcium signaling in various cell types.[1] It is activated by diacylglycerol (DAG) downstream of G-protein coupled receptor (GPCR) and phospholipase C (PLC) activation.[2] Dysregulation of TRPC6 activity has been implicated in numerous pathological conditions, including cardiac hypertrophy, renal diseases, and pulmonary hypertension, making it an attractive therapeutic target.[3][4][5] The development of potent and selective TRPC6 inhibitors is therefore of significant interest for both basic research and clinical applications.[6]
Comparative Analysis of TRPC6 Inhibitor Specificity
The specificity of an ion channel inhibitor is paramount to ensure that observed biological effects are attributable to the modulation of the intended target. Here, we compare the inhibitory potency (IC50) of this compound, SAR7334, and BI 749327 against TRPC6 and other closely related TRPC channels (TRPC3 and TRPC7), as well as a panel of off-target ion channels.
Table 1: Inhibitory Potency (IC50) of TRPC6 Inhibitors against TRPC Channels
| Compound | TRPC6 (nM) | TRPC3 (nM) | TRPC7 (nM) |
| This compound | 8.5 | 980 | 620 |
| SAR7334[7] | 9.5 | 282 | 226 |
| BI 749327[4] | 13 | 1100 | 550 |
Table 2: Selectivity Profile of TRPC6 Inhibitors
| Compound | Selectivity (TRPC3/TRPC6) | Selectivity (TRPC7/TRPC6) |
| This compound | ~115-fold | ~73-fold |
| SAR7334[7] | ~30-fold | ~24-fold |
| BI 749327[4] | ~85-fold | ~42-fold |
Table 3: Off-Target Activity of this compound
| Off-Target Channel | IC50 (µM) |
| TRPM3 | > 10 |
| hERG | > 25 |
| Nav1.5 | > 20 |
| Cav1.2 | > 20 |
Signaling Pathway and Experimental Workflow
To understand the context of TRPC6 inhibition and the methods used for its validation, the following diagrams illustrate the TRPC6 signaling pathway and a typical experimental workflow for assessing inhibitor specificity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols were employed to generate the data presented in this guide.
Whole-Cell Patch-Clamp Electrophysiology
Whole-cell patch-clamp recordings are the gold standard for characterizing ion channel activity and pharmacology.[8]
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells were transiently transfected with plasmids encoding human TRPC6, TRPC3, or TRPC7 using a suitable transfection reagent. A fluorescent reporter protein (e.g., YFP) was co-transfected to identify successfully transfected cells.[9]
-
Electrophysiological Recordings: Recordings were performed 24-48 hours post-transfection. The bath solution contained (in mM): 140 NaCl, 5 CsCl, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4. The pipette solution contained (in mM): 140 Cs-glutamate, 8 NaCl, 1 MgCl2, 10 HEPES, and 10 BAPTA, with the pH adjusted to 7.2.[9]
-
Channel Activation and Inhibition: TRPC channels were activated by the application of a diacylglycerol analog, 1-oleoyl-2-acetyl-sn-glycerol (OAG). A concentration-response curve for the test compound (this compound, SAR7334, or BI 749327) was generated by applying increasing concentrations of the inhibitor in the presence of OAG. The holding potential was -60 mV.
-
Data Analysis: The inhibitory effect was calculated as the percentage reduction of the OAG-activated current. IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation.
Intracellular Calcium Imaging Assay (FLIPR)
High-throughput screening of ion channel modulators is often performed using fluorescence-based assays that measure changes in intracellular calcium.[2]
-
Cell Preparation: HEK293 cells stably expressing the target TRPC channel were seeded into 384-well plates. The cells were then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Application and Signal Detection: A baseline fluorescence reading was taken using a Fluorescence Imaging Plate Reader (FLIPR). The test compounds were then added at various concentrations, followed by the addition of OAG to activate the TRPC channels. Changes in fluorescence, indicative of intracellular calcium influx, were monitored over time.
-
Data Analysis: The inhibitory effect of the compounds was determined by quantifying the reduction in the OAG-induced fluorescence signal. IC50 values were calculated from the concentration-response curves.
Conclusion
The data presented in this guide demonstrates that this compound is a highly potent and selective inhibitor of the TRPC6 channel. Its superior selectivity profile compared to other known inhibitors, such as SAR7334 and BI 749327, and its lack of significant off-target activity make it an excellent tool for investigating the physiological and pathophysiological roles of TRPC6. The detailed experimental protocols provided herein should enable other researchers to independently verify these findings and confidently employ this compound in their studies.
References
- 1. TRPC6 - Wikipedia [en.wikipedia.org]
- 2. Structural basis for pharmacological modulation of the TRPC6 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Transient Receptor Potential Canonical 6 (TRPC6) Channel in the Pathogenesis of Diseases: A Jack of Many Trades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological and genetic inhibition of TRPC6-induced gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unveiling a Potent TRPC Channel Inhibitor: Pharmacological Insights and Therapeutic Potential [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
Cross-reactivity of Trpc6-IN-1 with other TRP channel family members
For Researchers, Scientists, and Drug Development Professionals
The Transient Receptor Potential Canonical 6 (TRPC6) ion channel has emerged as a significant therapeutic target for a range of pathologies, including kidney disease, cardiac hypertrophy, and pulmonary hypertension. The development of selective inhibitors for TRPC6 is a key focus in drug discovery. This guide provides a comparative analysis of the cross-reactivity of a commercially available TRPC6 inhibitor, Trpc6-IN-1, with other TRP channel family members, placed in the context of other notable TRPC6 inhibitors.
Understanding this compound Selectivity
This compound is a known inhibitor of the TRPC6 channel. However, its activity is not strictly limited to this channel. Available data indicates cross-reactivity with other members of the TRPC3/6/7 subfamily.
Quantitative Analysis of Inhibitor Activity
The following table summarizes the available potency data for this compound against various TRPC channels. For a comprehensive comparison, data for other well-characterized TRPC6 inhibitors, BI 749327 and SAR7334, are also included.
| Inhibitor | Target Channel | Potency (EC50/IC50) | Selectivity vs. TRPC6 | Reference |
| This compound | TRPC6 | 4.66 µM (EC50) | - | [1] |
| TRPC3 | 0.45 µM (EC50) | 10.4-fold less potent on TRPC6 | [1] | |
| TRPC7 | 1.13 µM (EC50) | 4.1-fold less potent on TRPC6 | [1] | |
| TRPC4β | Tested, no quantitative data available | Not specified | [1] | |
| BI 749327 | mouse TRPC6 | 13 nM (IC50) | - | [2][3] |
| human TRPC6 | 19 nM (IC50) | - | [2] | |
| TRPC3 | 1,100 nM (IC50) | 85-fold selective for mTRPC6 | [2] | |
| TRPC7 | 550 nM (IC50) | 42-fold selective for mTRPC6 | [2] | |
| TRPM8, TRPV1, TRPA1, Nav1.5 | >500-fold selective for hTRPC6 | >500-fold | [2] | |
| hERG (Kv11.1) | >150-fold selective for hTRPC6 | >150-fold | [2] | |
| SAR7334 | TRPC6 | 9.5 nM (IC50) | - | [4] |
| TRPC3 | 282 nM (IC50) | ~30-fold selective for TRPC6 | [4] | |
| TRPC7 | 226 nM (IC50) | ~24-fold selective for TRPC6 | [4] | |
| TRPC4, TRPC5 | Not affected | Highly selective | [4] |
Signaling Pathways Involving TRPC6
TRPC6 is a non-selective cation channel that is activated by diacylglycerol (DAG) downstream of G-protein coupled receptor (GPCR) and receptor tyrosine kinase (RTK) signaling.[5][6] Its activation leads to an influx of Ca2+ and Na+, contributing to various cellular responses. A key signaling cascade activated by TRPC6-mediated calcium influx is the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, which is implicated in pathological cardiac remodeling.[7][8]
References
- 1. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Canonical Transient Receptor Potential 6 (TRPC6), a Redox-regulated Cation Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transient Receptor Potential Canonical 6 (TRPC6) Channel in the Pathogenesis of Diseases: A Jack of Many Trades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of Calcium Transients in Cardiomyocytes by Transient Receptor Potential Canonical 6 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TRPC6 Binds to and Activates Calpain, Independent of Its Channel Activity, and Regulates Podocyte Cytoskeleton, Cell Adhesion, and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human TRPC6 expressed in HEK 293 cells forms non-selective cation channels with limited Ca2+ permeability - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming Trpc6-IN-1 Target Engagement in a Cellular Context
For researchers, scientists, and drug development professionals, confirming that a small molecule inhibitor engages its intended target within a cell is a critical step in drug discovery. This guide provides a comprehensive comparison of experimental methods to validate the cellular target engagement of Trpc6-IN-1, a known inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel.
This guide outlines three distinct experimental approaches to confirm this compound target engagement: a direct binding assay, a functional assessment of channel activity, and an analysis of downstream signaling pathways. We will also compare the performance of this compound with other known TRPC6 inhibitors, providing a framework for robust experimental design and data interpretation.
Understanding the Target: TRPC6
TRPC6 is a non-selective cation channel that plays a significant role in various physiological processes by mediating calcium (Ca²⁺) and sodium (Na⁺) influx into cells. Its activation is triggered by diacylglycerol (DAG) or mechanical stretch, leading to cellular depolarization and an increase in intracellular calcium concentration. This calcium influx, in turn, activates downstream signaling cascades, such as the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, which is implicated in pathological conditions like cardiac hypertrophy.
Visualizing the TRPC6 Signaling Pathway
To understand the mechanism of this compound action, it is essential to visualize the signaling pathway in which its target, TRPC6, operates.
Experimental Approaches to Confirm Target Engagement
Here, we detail three orthogonal methods to confirm that this compound engages TRPC6 in a cellular context.
Direct Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Experimental Protocol:
-
Cell Culture and Treatment: Culture cells endogenously expressing TRPC6 or a TRPC6-overexpressing cell line (e.g., HEK293) to 80-90% confluency. Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by immediate cooling on ice.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing a mild non-ionic detergent (e.g., 0.4% NP-40) and protease inhibitors.
-
Centrifugation: Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Western Blot Analysis: Collect the supernatant and analyze the amount of soluble TRPC6 by Western blotting using a TRPC6-specific antibody.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble TRPC6 as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to higher temperatures in the presence of this compound indicates direct target engagement.
Functional Assay: Intracellular Calcium Measurement
Since TRPC6 is a calcium-permeable channel, a direct functional consequence of its inhibition by this compound is a reduction in agonist-induced calcium influx.
Experimental Protocol:
-
Cell Seeding: Seed cells expressing TRPC6 in a 96-well black, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM (ratiometric) or Fluo-4 AM (single wavelength), according to the manufacturer's instructions.
-
Inhibitor Incubation: Pre-incubate the cells with varying concentrations of this compound or comparator compounds for 30-60 minutes.
-
Agonist Stimulation: Stimulate the cells with a TRPC6 agonist, such as 1-oleoyl-2-acetyl-sn-glycerol (OAG) (e.g., 50-100 µM).
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader or a fluorescence microscope. For Fura-2, measure the ratio of emission at 510 nm with excitation at 340 nm and 380 nm. For Fluo-4, measure the fluorescence intensity at an excitation of ~490 nm and emission of ~520 nm.
-
Data Analysis: Calculate the dose-response curve for this compound's inhibition of the OAG-induced calcium influx to determine its IC₅₀ value.
Downstream Signaling Analysis: NFAT Pathway Activation
Inhibition of TRPC6 by this compound should lead to a downstream effect on the calcineurin-NFAT signaling pathway. This can be assessed by measuring the expression of NFAT-dependent genes.
Experimental Protocol:
-
Cell Treatment: Treat TRPC6-expressing cells with a TRPC6 agonist (e.g., OAG or angiotensin II) in the presence or absence of this compound for a suitable duration (e.g., 6-24 hours).
-
RNA Extraction and qPCR: Extract total RNA from the cells and perform quantitative real-time PCR (qPCR) to measure the mRNA levels of NFAT target genes, such as Regulator of Calcineurin 1 (RCAN1 ) and Myosin Heavy Chain 7 (MYH7 ). Normalize the expression to a stable housekeeping gene.
-
Protein Extraction and Western Blot: Alternatively, extract total protein and perform Western blotting to assess the phosphorylation status of NFAT. Dephosphorylation indicates activation and nuclear translocation. Use antibodies that specifically recognize the total and dephosphorylated forms of NFAT.
-
Data Analysis: Compare the expression levels of target genes or the phosphorylation status of NFAT between treated and untreated cells. A reduction in agonist-induced gene expression or NFAT dephosphorylation in the presence of this compound confirms target engagement and downstream pathway modulation.
Validated qPCR Primers for Downstream Target Gene Analysis:
| Gene | Species | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| RCAN1 | Human | AGGACTCCAAGACCTTCGACCA | GCTCCTCAGTAGTGACAAAGCC |
| Mouse | TGTGGTGACAGTGACAGAGAGG | CTGCTCTTTGAAGGACTGGATG | |
| Rat | GAGCCGAGTGAAGAGAGAGG | GCTCTTTGAAGGACTGGATGTG | |
| MYH7 | Human | GCTGTCTTGGGTCTGCTTGT | GGTTTCCCAAGTCCTGAACA |
| Mouse | AAGATCGAGATCCGCAACTC | CTGCTTCACCTTCTTCACGG | |
| Rat | GAAGAGTGAGGAACGCCTACAG | CCTCGGCTTCATTCTCCTCT |
Performance Comparison of TRPC6 Inhibitors
To provide context for the efficacy of this compound, the following table summarizes its performance characteristics alongside other commonly used TRPC6 inhibitors.
| Inhibitor | Target(s) | IC₅₀/EC₅₀ for TRPC6 | Selectivity Profile |
| This compound | TRPC6 | EC₅₀: 4.66 µM | Also inhibits TRPC3 (EC₅₀: 0.45 µM) and TRPC7 (EC₅₀: 1.13 µM)[1] |
| BI-749327 | TRPC6 | IC₅₀: 13-19 nM[2][3] | Highly selective for TRPC6 over TRPC3 (>85-fold) and TRPC7 (>42-fold)[2][3] |
| Larixyl Acetate | TRPC6 | IC₅₀: ~0.58 µM | Shows preference for TRPC6 over TRPC3[4] |
| SKF-96365 | TRPC channels | IC₅₀: ~2-15 µM | Non-selective inhibitor of TRP channels; also blocks other calcium channels |
Comparative Visualization of Inhibitor Mechanisms
The following diagram illustrates the different modes of action of the compared TRPC6 inhibitors.
References
Comparative analysis of Trpc6-IN-1's efficacy in different disease models
A Guide for Researchers and Drug Development Professionals
The Transient Receptor Potential Canonical 6 (TRPC6) ion channel has emerged as a promising therapeutic target for a range of diseases characterized by pathological calcium signaling, including chronic kidney disease, cardiac hypertrophy, and acute lung injury. This guide provides a comparative analysis of the efficacy of various TRPC6 inhibitors in preclinical models of these diseases, with a focus on quantitative data from experimental studies. While direct head-to-head comparative studies are limited, this document compiles available data to offer a comprehensive overview for researchers and drug development professionals.
Renal Fibrosis: Unilateral Ureteral Obstruction (UUO) Model
Renal fibrosis, the final common pathway of chronic kidney disease, is characterized by the excessive accumulation of extracellular matrix. The unilateral ureteral obstruction (UUO) model is a well-established method to induce renal fibrosis in rodents.
Comparative Efficacy of TRPC6 Inhibitors in the UUO Model
| Inhibitor/Intervention | Key Efficacy Parameters | Animal Model | Dosing Regimen | Key Findings |
| BI 749327 | - Collagen Deposition: Dose-dependent reduction in picrosirius red staining.[1][2][3] - Myofibroblast Activation: Dose-dependent decrease in α-smooth muscle actin (αSMA) and S100A4 staining.[2] - Profibrotic Gene Expression: Blunted expression of profibrotic genes.[1][2][3] | Mouse | 30 mg/kg/day, oral gavage | Significantly suppressed interstitial fibrosis and myofibroblast activation.[1][2][3] |
| TRPC6 Knockout | - Interstitial Fibrosis: Significantly decreased Masson's trichrome-positive areas compared to wild-type UUO mice.[4] - Fibrosis-related Gene Expression: Blunted increase in mRNA expression of fibrosis-related genes. | Mouse | Genetic Deletion | Genetic ablation of TRPC6 protects against UUO-induced renal fibrosis.[4] |
| Huangkui Capsule (HKC) | - TRPC6 Expression: Reduced UUO-induced TRPC6 expression by 56%. - TGF-β Signaling: Suppressed protein expression of smad2 and smad3. | Mouse | Intragastric gavage | Ameliorates renal fibrosis through a TRPC6-dependent pathway.[4] |
Note: The data presented is compiled from different studies and does not represent a direct head-to-head comparison.
Experimental Protocol: Unilateral Ureteral Obstruction (UUO)
The UUO model induces renal fibrosis by ligating one of the ureters, leading to obstruction of urine flow and subsequent kidney injury.
Cardiac Hypertrophy and Fibrosis: Transverse Aortic Constriction (TAC) Model
The transverse aortic constriction (TAC) model is a widely used surgical procedure in mice to induce pressure overload on the left ventricle, leading to cardiac hypertrophy and subsequent heart failure.
Comparative Efficacy of TRPC6 Inhibitors in the TAC Model
| Inhibitor/Intervention | Key Efficacy Parameters | Animal Model | Dosing Regimen | Key Findings |
| BI 749327 | - Cardiac Function: Improved left heart function and reduced volume/mass ratio.[1][2][3] - Interstitial Fibrosis: Blunted interstitial fibrosis.[1][2][3] - Profibrotic & Hypertrophic Gene Expression: Reduced expression of profibrotic and pathological hypertrophy marker genes (Nppa, Nppb).[2] | Mouse | 30 mg/kg/day, oral gavage | Ameliorates cardiac fibrosis and dysfunction induced by pressure overload.[1][2][3] |
| GSK2332255B & GSK2833503A | - Hypertrophic Signaling: Dose-dependent blockade of cell hypertrophy signaling in vitro. - In Vivo Efficacy: Limited by rapid metabolism and high protein binding, though some antifibrotic effects were observed. | Mouse, Rat | Not specified for in vivo efficacy | Effective in vitro, but poor pharmacokinetics limit in vivo use. Combined genetic deletion of TRPC3 and TRPC6 was protective. |
| TRPC6 Knockout | - Cardiac Hypertrophy & Fibrosis: Deletion of TRPC6 alone did not protect against TAC-induced hypertrophy or dysfunction. | Mouse | Genetic Deletion | Combined deletion of TRPC3 and TRPC6 was protective, suggesting redundancy. |
Note: The data presented is compiled from different studies and does not represent a direct head-to-head comparison.
Experimental Protocol: Transverse Aortic Constriction (TAC)
The TAC procedure involves surgically narrowing the transverse aorta to increase the afterload on the left ventricle.
Acute Lung Injury: Lipopolysaccharide (LPS) Induced Model
Acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS), are characterized by widespread inflammation in the lungs. Intratracheal or intraperitoneal administration of lipopolysaccharide (LPS), a component of gram-negative bacteria, is a common method to induce ALI in animal models.
Efficacy of TRPC6 Inhibition in the LPS-Induced ALI Model
Direct comparative data for different small molecule TRPC6 inhibitors in the LPS-induced ALI model is limited. However, studies involving genetic deletion of TRPC6 provide strong evidence for its role in the pathogenesis of ALI.
| Intervention | Key Efficacy Parameters | Animal Model | Key Findings |
| TRPC6 Deletion | - Lung Edema: Reduced LPS-induced lung edema. - Cell Infiltration: Decreased inflammatory cell infiltration into the lungs. - Endothelial Barrier Function: Attenuated impairment of pulmonary endothelial barrier function. | Mouse | Genetic deletion of TRPC6 ameliorates LPS-induced acute lung injury. |
| TRPC6 Inhibition (General) | - Endothelial Permeability: Inhibition of TRPC6 is suggested to protect against increased endothelial permeability, a key feature of ALI. | In vitro / In vivo | Pharmacological inhibition of TRPC6 is a potential therapeutic strategy for ALI. |
Experimental Protocol: LPS-Induced Acute Lung Injury
This model involves the administration of LPS to induce an inflammatory response in the lungs.
Signaling Pathways
The therapeutic effects of TRPC6 inhibitors are rooted in their ability to modulate downstream signaling cascades initiated by pathological calcium influx. A key pathway implicated in both cardiac hypertrophy and renal fibrosis is the calcineurin-NFAT signaling pathway.
Conclusion
The available preclinical data strongly support the therapeutic potential of TRPC6 inhibition in models of renal fibrosis, cardiac hypertrophy, and acute lung injury. BI 749327 has demonstrated significant efficacy in both cardiac and renal models, showcasing its potential as a clinical candidate. While direct comparative studies are lacking, the consistent positive outcomes observed with both pharmacological inhibition and genetic deletion of TRPC6 underscore the importance of this channel in disease pathogenesis. Further research, including head-to-head comparisons of different TRPC6 inhibitors, will be crucial for optimizing therapeutic strategies targeting this important ion channel.
References
- 1. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rmit.alma.exlibrisgroup.com [rmit.alma.exlibrisgroup.com]
- 4. Huangkui Capsule Ameliorates Renal Fibrosis in a Unilateral Ureteral Obstruction Mouse Model Through TRPC6 Dependent Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Trpc6-IN-1: A Comparative Analysis of Potency Against Commercially Available TRPC6 Antagonists
A comprehensive evaluation of Trpc6-IN-1 reveals it to be significantly less potent when compared to other commercially available Transient Receptor Potential Canonical 6 (TRPC6) antagonists such as SAR7334, BI 749327, and SH045. This guide provides a detailed comparison of the potency of these compounds, supported by experimental data, to aid researchers in the selection of appropriate pharmacological tools for studying TRPC6 function.
TRPC6 is a non-selective cation channel implicated in a variety of physiological and pathological processes, making it a key target for drug discovery. The development of potent and selective TRPC6 inhibitors is crucial for elucidating its roles in cellular signaling and for the potential treatment of associated diseases. This report offers a comparative analysis of the inhibitory potency of this compound against other widely used TRPC6 antagonists.
Comparative Potency of TRPC6 Antagonists
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). A lower value indicates a higher potency. The available data, summarized in the table below, clearly demonstrates that SAR7334, BI 749327, and SH045 exhibit nanomolar potency, whereas this compound has a significantly higher EC50 in the micromolar range, indicating lower potency.
| Compound | Potency (IC50/EC50) | Target Species/Assay |
| This compound | EC50: 4.66 μM[1] | TRPC6-expressing cells[1] |
| SAR7334 | IC50: 7.9 nM[2][3] | TRPC6 currents[2][3] |
| IC50: 9.5 nM[4] | TRPC6-mediated Ca2+ influx[4] | |
| BI 749327 | IC50: 13 nM[5][6][7] | Mouse TRPC6[5][6][7] |
| IC50: 19 nM[6] | Human TRPC6[6] | |
| SH045 | IC50: 5.8 nM | Not specified |
Experimental Methodologies
The potency of these TRPC6 antagonists has been determined using various in vitro assays, primarily whole-cell patch clamp and calcium influx assays.
Whole-Cell Patch Clamp Electrophysiology
This technique directly measures the ion flow through the TRPC6 channel in the cell membrane.
-
Cell Preparation: Human Embryonic Kidney (HEK293) cells are commonly used, which are engineered to express the TRPC6 channel.
-
Recording: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of whole-cell currents.
-
Channel Activation: TRPC6 channels are typically activated using a synthetic analog of diacylglycerol (DAG), such as 1-oleoyl-2-acetyl-sn-glycerol (OAG).
-
Inhibitor Application: The antagonist is applied at varying concentrations to the extracellular solution to determine its effect on the OAG-activated currents. The concentration that inhibits 50% of the current is the IC50 value. For instance, BI 749327 was found to potently inhibit OAG-activated mouse TRPC6 current with an IC50 of 13 nM in HEK293 cells.[5] Similarly, SAR7334 was shown to dose-dependently reduce TRPC6 currents with an IC50 of 7.9 nM.[8]
Calcium Influx Assays
These assays measure the change in intracellular calcium concentration ([Ca2+]i) upon TRPC6 channel activation and inhibition.
-
Cell Loading: Cells expressing TRPC6 are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 or Fluo-4.
-
Stimulation: The channels are activated, often with OAG, leading to an influx of calcium and an increase in fluorescence.
-
Inhibition: The antagonist is added to the cells, and the reduction in the fluorescence signal is measured to determine the inhibitory activity. The EC50 value for this compound was determined in TRPC6-expressing cells in a concentration-dependent manner, yielding a mean value of 4.66 ± 0.03 μM.[1] For SAR7334, Ca2+ entry into TRPC6-expressing cells was elicited by OAG, and the inhibition was calculated from the area under the curve of the fluorescence values over time.[8]
TRPC6 Signaling Pathway
TRPC6 is a key component of a signaling cascade that is initiated by the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases.[9][10] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11][12] DAG directly activates TRPC6 channels, resulting in an influx of cations, primarily Ca2+ and Na+.[13][14] The subsequent increase in intracellular calcium can activate various downstream signaling pathways, including the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, which plays a crucial role in gene transcription and cellular responses like hypertrophy and fibrosis.[15][16][17][18]
Caption: TRPC6 signaling pathway initiated by GPCR/RTK activation.
Conclusion
Based on the available experimental data, this compound is a significantly less potent inhibitor of the TRPC6 channel compared to other commercially available antagonists like SAR7334, BI 749327, and SH045. Researchers requiring high-potency TRPC6 blockade for their studies should consider these more potent alternatives. The choice of antagonist should be guided by the specific experimental requirements, including the desired level of inhibition and the biological system under investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. SAR 7334 | TRPC Channels | Tocris Bioscience [tocris.com]
- 5. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.psu.edu [pure.psu.edu]
- 10. Phospholipase C-coupled receptors and activation of TRPC channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological Modulation of Diacylglycerol-Sensitive TRPC3/6/7 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Direct activation of human TRPC6 and TRPC3 channels by diacylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activation of TRPC6 calcium channels by diacylglycerol (DAG)-containing arachidonic acid: a comparative study with DAG-containing docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. JCI - TRPC6 fulfills a calcineurin signaling circuit during pathologic cardiac remodeling [jci.org]
- 16. TRPC6 fulfills a calcineurin signaling circuit during pathologic cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Activation of NFAT Signaling in Podocytes Causes Glomerulosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the off-target profile of Trpc6-IN-1 versus other known inhibitors
For Researchers, Scientists, and Drug Development Professionals
The transient receptor potential canonical 6 (TRPC6) ion channel has emerged as a promising therapeutic target for a variety of diseases, including focal segmental glomerulosclerosis (FSGS), pulmonary hypertension, and cardiac hypertrophy. As the pipeline of TRPC6 inhibitors expands, a thorough understanding of their off-target profiles is critical for predicting potential side effects and ensuring clinical success. This guide provides a comparative assessment of the off-target profiles of Trpc6-IN-1 and other known TRPC6 inhibitors, supported by available experimental data.
Comparative Selectivity of TRPC6 Inhibitors
The following table summarizes the reported potency and selectivity of several TRPC6 inhibitors against TRPC6 and its closest homologs, TRPC3 and TRPC7. Lower IC50/EC50 values indicate higher potency. The selectivity is often expressed as a fold-difference in potency against the target (TRPC6) versus related off-targets.
| Inhibitor | Target | IC50/EC50 (nM) | Selectivity vs. TRPC3 | Selectivity vs. TRPC7 | Other Notable Off-Targets |
| This compound | TRPC6 | 4660 (EC50)[1] | ~10-fold (vs. TRPC3 EC50 of 450 nM)[1] | ~4-fold (vs. TRPC7 EC50 of 1130 nM)[1] | Data not available |
| BI 749327 | TRPC6 (mouse) | 13 (IC50)[2][3] | 85-fold (vs. TRPC3 IC50 of 1100 nM)[2][3] | 42-fold (vs. TRPC7 IC50 of 550 nM)[2][3] | High selectivity against a panel of other ion channels[2] |
| SAR7334 | TRPC6 | 9.5 (IC50) | ~30-fold (vs. TRPC3 IC50 of 282 nM)[2] | ~24-fold (vs. TRPC7 IC50 of 226 nM)[2] | Also inhibits TRPM3[4] |
| SH045 | TRPC6 | Data not available | Selective over TRPC3 and TRPC7 | Selective over TRPC3 and TRPC7 | A selective TRPC6 inhibitor[5] |
| GSK2332255B | TRPC6 | 4 (IC50) | Potent inhibitor of TRPC3 (IC50 = 5 nM)[6] | Data not available | ≥100-fold selectivity over other calcium-permeable channels like CaV1.2[6] |
| GSK2833503A | TRPC6 | 3-16 (IC50)[7] | Potent inhibitor of TRPC3 (IC50 = 21-100 nM)[7] | Data not available | >63-fold selectivity over other ion channels including other TRP channels, CaV1.2, hERG, and NaV1.5[7] |
Note: The available data on the off-target profiles of these compounds vary in scope. While some inhibitors have been tested against a broader panel of ion channels, comprehensive kinome screening data is not publicly available for all compounds, limiting a direct head-to-head comparison of their full off-target activities.
TRPC6 Signaling Pathway
TRPC6 is a non-selective cation channel that is activated by diacylglycerol (DAG) downstream of G-protein coupled receptor (GPCR) and receptor tyrosine kinase (RTK) signaling. Increased intracellular calcium via TRPC6 activation leads to the activation of calcineurin, which in turn dephosphorylates the nuclear factor of activated T-cells (NFAT), leading to its nuclear translocation and the transcription of genes involved in processes like cardiac hypertrophy and fibrosis.
Experimental Protocols
A variety of in vitro assays are employed to determine the on-target potency and off-target liabilities of TRPC6 inhibitors.
Whole-Cell Patch Clamp Electrophysiology
This technique directly measures the ion flow through TRPC6 channels in response to an inhibitor.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells are cultured and transiently transfected with the cDNA encoding for the human TRPC6 channel.
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed at room temperature. The extracellular solution contains physiological concentrations of ions, and the intracellular solution in the patch pipette is formulated to mimic the cell's internal environment.
-
Channel Activation and Inhibition: TRPC6 channels are activated by a specific agonist, such as 1-oleoyl-2-acetyl-sn-glycerol (OAG). After a stable baseline current is established, the inhibitor is applied at various concentrations to the extracellular solution.
-
Data Analysis: The inhibition of the TRPC6-mediated current is measured, and the concentration-response data are fitted to a Hill equation to determine the IC50 value.
KINOMEscan™ Assay
To assess off-target effects on the human kinome, a competitive binding assay like KINOMEscan™ is utilized.
Methodology:
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.
-
Procedure: The test compound is incubated with the kinase-tagged phage and the immobilized ligand. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
-
Data Interpretation: A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction. The results are typically reported as the percentage of the kinase that remains bound at a specific concentration of the inhibitor or as a dissociation constant (Kd).
NFAT Reporter Gene Assay
This cell-based assay evaluates the functional consequence of TRPC6 inhibition on the downstream signaling pathway.
Methodology:
-
Cell Line: A stable cell line, often HEK293, is engineered to co-express the TRPC6 channel and a reporter gene (e.g., luciferase) under the control of an NFAT-responsive promoter.
-
Assay Procedure: Cells are treated with the TRPC6 inhibitor at various concentrations, followed by stimulation with a TRPC6 agonist.
-
Signal Detection: After an incubation period, the reporter gene expression is quantified by measuring the luminescence or fluorescence signal.
-
Analysis: A decrease in the reporter signal in the presence of the inhibitor indicates a blockade of the TRPC6-NFAT signaling pathway.
Conclusion
The assessment of off-target profiles is a cornerstone of modern drug discovery. For TRPC6 inhibitors, selectivity against the closely related TRPC3 and TRPC7 channels is a key consideration. Based on the available data, BI 749327 demonstrates a favorable selectivity profile against these immediate off-targets. GSK2332255B and GSK2833503A are potent dual inhibitors of TRPC3 and TRPC6 with good selectivity over other ion channels. This compound shows some selectivity for TRPC3 and TRPC7, though it is less potent than other discussed inhibitors. The off-target profile of SAR7334 includes inhibition of TRPM3. It is important to note that the breadth of off-target screening varies between these compounds, and a definitive comparison of their complete safety profiles requires more extensive and standardized testing. Researchers and drug developers should carefully consider these off-target profiles when selecting a chemical probe for preclinical studies or advancing a candidate toward clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological and genetic inhibition of TRPC6-induced gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transient Receptor Potential Canonical 6 (TRPC6) Channel in the Pathogenesis of Diseases: A Jack of Many Trades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSK 2833503A | TRPC Channels | Tocris Bioscience [tocris.com]
A Comparative Pharmacokinetic Analysis of TRPC6 Inhibitors: SH045 and BI 749327/BI 764198
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic properties of two prominent transient receptor potential canonical 6 (TRPC6) inhibitors: the preclinical candidate SH045 and the preclinical/clinical stage compound BI 749327/BI 764198. Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these molecules is crucial for their development as potential therapeutics for a range of diseases, including focal segmental glomerulosclerosis (FSGS), cardiac hypertrophy, and certain types of cancer.
Introduction to TRPC6 and its Therapeutic Potential
Transient receptor potential canonical 6 (TRPC6) is a non-selective cation channel that plays a significant role in various physiological processes by mediating calcium and sodium influx into cells.[1] Dysregulation of TRPC6 activity has been implicated in the pathophysiology of numerous diseases.[2] Gain-of-function mutations in the TRPC6 gene are associated with familial forms of focal segmental glomerulosclerosis, a kidney disease characterized by scarring of the glomeruli.[3] Increased TRPC6 expression and activity are also linked to pathological cardiac hypertrophy and fibrosis.[4][5] Consequently, the development of potent and selective TRPC6 inhibitors has emerged as a promising therapeutic strategy.
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for SH045 and BI 749327 in preclinical studies (mice) and for BI 764198 in clinical trials (humans).
Table 1: Preclinical Pharmacokinetic Parameters of TRPC6 Inhibitors in Mice
| Parameter | SH045 | BI 749327 |
| Species | Mouse | Mouse |
| Route of Administration | Intravenous (i.v.), Peroral (p.o.), Intraperitoneal (i.p.) | Oral |
| Plasma Half-life (t½) | Short, approximately 1.3 hours (i.p.)[6] | 8.5–13.5 hours[4] |
| Oral Bioavailability | Rather low[7] | Orally bioavailable[4] |
| Distribution | High extravascular distribution, most prominent in the lung.[7] | - |
| Metabolism | Substrate of CYP3A4 and CYP2A6; undergoes hydroxylation and glucuronidation.[7] | - |
| Elimination | Considerable renal elimination.[7] | - |
Table 2: Clinical Pharmacokinetic Parameters of BI 764198 in Humans
| Parameter | BI 764198 |
| Species | Human (healthy volunteers) |
| Route of Administration | Oral |
| Dose Proportionality | Exposure increased near dose-proportionally up to 80 mg.[8][9] |
| Effect of Food | Food did not affect pharmacokinetics.[10] |
| Safety and Tolerability | Generally well tolerated in Phase I studies.[8][9] |
Signaling Pathway of TRPC6
The diagram below illustrates a key signaling pathway involving TRPC6. Activation of TRPC6 leads to an influx of calcium ions (Ca2+), which in turn activates calcineurin. Calcineurin then dephosphorylates the nuclear factor of activated T-cells (NFAT), allowing its translocation to the nucleus where it promotes the transcription of genes involved in pathological processes like hypertrophy and fibrosis.
Caption: TRPC6-mediated Ca2+ influx activates the Calcineurin-NFAT signaling pathway.
Experimental Protocols
In Vivo Pharmacokinetic Studies in Mice (SH045 and BI 749327)
1. Animal Models:
-
Male CD-1 mice or other appropriate strains are used.[11]
2. Drug Administration:
-
Intravenous (i.v.): The compound is administered as a bolus injection into a tail vein.
-
Peroral (p.o.): The compound is administered by oral gavage.
-
Intraperitoneal (i.p.): The compound is injected into the peritoneal cavity.[6]
3. Blood Sampling:
-
Serial blood samples are collected at predetermined time points from the saphenous vein or via cardiac puncture at the termination of the experiment.[11]
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
4. Plasma Preparation and Analysis:
-
Plasma is separated by centrifugation.
-
The concentration of the drug in plasma is determined using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][12]
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) are calculated using non-compartmental analysis.[12]
Experimental Workflow for a Typical Pharmacokinetic Study
Caption: A typical workflow for a preclinical pharmacokinetic study.
Conclusion
The comparative analysis of SH045 and BI 749327/BI 764198 highlights the diversity in pharmacokinetic profiles among TRPC6 inhibitors. SH045, a potent preclinical tool, exhibits a short half-life and low oral bioavailability in mice, which may necessitate specific dosing regimens in in vivo studies.[6][7] In contrast, BI 749327 was developed to have improved oral bioavailability and a longer half-life, properties that were successfully translated to the clinical candidate BI 764198.[4] The favorable pharmacokinetic profile of BI 764198, including its dose-proportional exposure and lack of food effect, supports its ongoing clinical development for the treatment of FSGS.[8][9][10] This guide underscores the importance of optimizing pharmacokinetic properties in the journey of a TRPC6 inhibitor from a laboratory tool to a potential therapeutic agent.
References
- 1. A Pharmacokinetic and Metabolism Study of the TRPC6 Inhibitor SH045 in Mice by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Drug Candidates to Treat TRPC6 Channel Deficiencies in the Pathophysiology of Alzheimer’s Disease and Brain Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Podocyte-Targeted Therapy Shows Efficacy for Patients With FSGS | Docwire News [docwirenews.com]
- 4. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rmit.alma.exlibrisgroup.com [rmit.alma.exlibrisgroup.com]
- 6. Validation of an LC-MS/MS Method to Quantify the New TRPC6 Inhibitor SH045 (Larixyl N-methylcarbamate) and Its Application in an Exploratory Pharmacokinetic Study in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Pharmacokinetic and Metabolism Study of the TRPC6 Inhibitor SH045 in Mice by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A randomized, Phase I study of the safety, tolerability, and pharmacokinetics of BI 764198, a transient receptor potential channel 6 (TRPC6) inhibitor, in healthy Japanese men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Validating the Inhibitory Effect of Trpc6-IN-1: A Comparison with a TRPC6 Knockout Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the inhibitory effect of Trpc6-IN-1, a known inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel. The gold standard for confirming the on-target activity of a pharmacological inhibitor is its evaluation in a genetic knockout model. Here, we outline the expected experimental outcomes when comparing the effects of this compound in wild-type versus TRPC6 knockout (KO) models, based on the established roles of TRPC6 in physiology and disease.
Understanding TRPC6 and its Inhibition
TRPC6 is a non-selective cation channel that plays a crucial role in various physiological processes, including calcium signaling, smooth muscle contraction, and kidney function.[1][2] Dysregulation of TRPC6 activity has been implicated in a range of pathologies, such as cardiac hypertrophy, pulmonary hypertension, and focal segmental glomerulosclerosis (FSGS).[1]
This compound has been identified as an inhibitor of TRPC6 with a reported EC50 of 4.66 μM.[3] However, it is important to note that this inhibitor also demonstrates activity against other TRPC channels, namely TRPC3 and TRPC7, highlighting the need for rigorous validation of its specificity.[3]
The TRPC6 Knockout Model: A Key Validation Tool
The TRPC6 knockout mouse is an invaluable tool for dissecting the specific functions of the TRPC6 channel. These mice exhibit a distinct phenotype characterized by increased agonist-induced contractility in isolated aortic rings and elevated systemic blood pressure.[4][5][6] Furthermore, studies utilizing TRPC6 KO models have demonstrated a protective effect against the development of kidney fibrosis in various disease models.[7][8][9][10]
By comparing the physiological and cellular responses to this compound in wild-type animals with those in TRPC6 KO animals, researchers can definitively attribute the inhibitor's effects to its action on the TRPC6 channel.
Expected Experimental Outcomes for Validation
The following tables summarize the expected outcomes of key experiments designed to validate the inhibitory effect of this compound using a TRPC6 knockout model.
Table 1: In Vitro Validation Data
| Experiment | Wild-Type (WT) Cells | TRPC6 KO Cells | Expected Outcome with this compound in WT | Expected Outcome with this compound in TRPC6 KO |
| Calcium Imaging | Agonist-induced Ca2+ influx | No agonist-induced Ca2+ influx via TRPC6 | Dose-dependent inhibition of Ca2+ influx | No effect on residual Ca2+ influx |
| Patch-Clamp Electrophysiology | Measurable TRPC6-mediated currents | Absence of TRPC6-mediated currents | Inhibition of TRPC6 currents | No effect |
Table 2: In Vivo Validation Data
| Experiment | Wild-Type (WT) Animals | TRPC6 KO Animals | Expected Outcome with this compound in WT | Expected Outcome with this compound in TRPC6 KO |
| Blood Pressure Measurement | Normal blood pressure | Elevated systemic blood pressure | Reduction in blood pressure | No significant change in blood pressure |
| Kidney Fibrosis Model (e.g., UUO) | Development of fibrosis | Ameliorated fibrosis | Reduction in fibrotic markers | No further reduction in fibrosis |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental designs, the following diagrams are provided.
Experimental Protocols
Calcium Imaging
Objective: To measure intracellular calcium influx following agonist stimulation in the presence or absence of this compound.
Methodology:
-
Cell Culture: Plate wild-type and TRPC6 KO cells (e.g., primary smooth muscle cells or podocytes) on glass-bottom dishes.
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.
-
Inhibitor Incubation: Pre-incubate a subset of wild-type and TRPC6 KO cells with varying concentrations of this compound.
-
Baseline Measurement: Record baseline fluorescence intensity using a fluorescence microscope or plate reader.
-
Agonist Stimulation: Add a known TRPC6 agonist (e.g., OAG or Angiotensin II) to stimulate calcium entry.
-
Data Acquisition: Continuously record fluorescence intensity to measure the change in intracellular calcium concentration.
-
Analysis: Quantify the peak fluorescence change and compare the dose-dependent inhibition by this compound between wild-type and TRPC6 KO cells.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To directly measure TRPC6-mediated ion currents and their inhibition by this compound.
Methodology:
-
Cell Preparation: Use isolated cells from wild-type and TRPC6 KO animals.
-
Recording Setup: Establish a whole-cell patch-clamp configuration using a patch-clamp amplifier and data acquisition system.
-
Pipette and Bath Solutions: Use appropriate intracellular (pipette) and extracellular (bath) solutions to isolate TRPC6 currents. The standard bath solution may contain (in mM): 130 NaCl, 5 KCl, 8 D-glucose, 10 HEPES, 1.2 MgCl2, and 1.5 CaCl2, pH adjusted to 7.4 with NaOH.[11] The pipette solution may contain (in mM): 115 CsCl, 10 EGTA, 2 MgCl2, 5 Na2ATP, 0.1 NaGTP, 10 HEPES, and 5.7 CaCl2, pH adjusted to 7.2 with CsOH.[11]
-
Current Elicitation: Elicit TRPC6 currents by applying a voltage ramp protocol and perfusing the cells with a TRPC6 agonist.
-
Inhibitor Application: Apply this compound to the bath solution and record the change in current amplitude.
-
Data Analysis: Measure the current density and calculate the percentage of inhibition by this compound in wild-type cells. Confirm the absence of a similar current and inhibitor effect in TRPC6 KO cells.
Conclusion
The use of a TRPC6 knockout model is indispensable for the unambiguous validation of this compound as a specific inhibitor of the TRPC6 channel. The experimental framework outlined in this guide, combining in vitro and in vivo approaches, provides a robust strategy to confirm its on-target effects and to justify its use as a pharmacological tool for studying TRPC6 function and as a potential therapeutic agent. The lack of absolute specificity of this compound underscores the critical importance of such validation to avoid misinterpretation of experimental results.
References
- 1. Transient Receptor Potential Canonical 6 (TRPC6) Channel in the Pathogenesis of Diseases: A Jack of Many Trades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effects of TRPC6 Knockout in Animal Models of Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Increased Vascular Smooth Muscle Contractility in TRPC6−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 037345 - Trpc6- Strain Details [jax.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Frontiers | Transient Receptor Potential Channel 6 Knockout Ameliorates Kidney Fibrosis by Inhibition of Epithelial–Mesenchymal Transition [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Trpc6 knockout protects against renal fibrosis by restraining the CN‑NFAT2 signaling pathway in T2DM mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TRPC6 Knockout Alleviates Renal Fibrosis through PI3K/AKT/GSK3B Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TRPC6 Binds to and Activates Calpain, Independent of Its Channel Activity, and Regulates Podocyte Cytoskeleton, Cell Adhesion, and Motility - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Trpc6-IN-1: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of Trpc6-IN-1, a potent inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be familiar with the inherent hazards of this compound. The following table summarizes key safety information derived from the material safety data sheet (MSDS).
| Parameter | Value/Instruction | Citation |
| Storage Temperature | Long term: -20°C, Short term: 2-8°C | [1] |
| Flammability | Not flammable or combustible | [1] |
| Hazardous Combustion Products | Carbon oxides, nitrogen oxides (NOx), Sulphur oxides | [1] |
| Personal Protective Equipment (PPE) | Respiratory protection, safety glasses, gloves, lab coat | [1] |
| In case of accidental release | Wear respiratory protection, avoid dust formation, sweep up and shovel into a suitable, closed container for disposal. Prevent entry into drains. | [1] |
Step-by-Step Disposal Procedure
The disposal of this compound, as a solid chemical waste, should be managed through a licensed hazardous waste disposal service. Direct disposal into regular trash or down the drain is strictly prohibited.
Step 1: Personal Protective Equipment (PPE) and Preparation Ensure you are wearing the appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. Conduct all disposal-related activities within a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
Step 2: Waste Collection and Containment
-
Solid Waste: Collect waste this compound powder in its original container or a clearly labeled, compatible, and sealable container.[2] Ensure the container is dry to prevent any potential reactions.
-
Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, weighing paper, or gloves, should be considered hazardous waste. These items must be collected in a designated, sealed, and clearly labeled waste container.
Step 3: Labeling of Waste Containers All waste containers must be accurately and clearly labeled as "Hazardous Waste." The label should include:
-
The full chemical name: "this compound"
-
The quantity of the waste
-
The date of accumulation
-
The name of the principal investigator and the laboratory location
Step 4: Storage of Hazardous Waste Store the sealed and labeled hazardous waste containers in a designated, secure area away from incompatible materials. The storage area should be cool and dry.
Step 5: Arranging for Disposal Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the this compound waste. The most common and recommended method for the final disposal of such organic chemical waste is high-temperature incineration by a specialized facility.[3] This process ensures the complete destruction of the compound into less harmful components.[4]
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Signaling Pathway Context: The Role of TRPC6
Understanding the biological context of this compound underscores the importance of its proper handling. TRPC6 is a cation channel involved in various physiological processes, and its dysregulation is implicated in several diseases. The diagram below illustrates a simplified signaling pathway involving TRPC6.
Caption: Simplified signaling pathway of TRPC6 activation and its inhibition by this compound.
References
Personal protective equipment for handling Trpc6-IN-1
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS. This document provides critical safety and logistical information for the handling and disposal of Trpc6-IN-1, a potent inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel. Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound for research use. While a specific comprehensive hazard profile for this compound is not fully established, it should be handled with care, assuming potential hazards associated with this class of molecules. A Safety Data Sheet (SDS) for a similar compound, TRPC6-IN-2, classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, appropriate personal protective equipment must be worn at all times.
Recommended Personal Protective Equipment (PPE):
| Equipment | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact. |
| Body Protection | Impervious laboratory coat or gown | Protects against contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or fume hood | Avoids inhalation of dust or aerosols. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination. The following workflow outlines the key steps for preparing and using the compound in a laboratory setting.
Caption: Experimental workflow for handling this compound.
First Aid Measures
In case of accidental exposure, immediate action is required:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[2]
-
After Skin Contact: Wash off with soap and plenty of water.[2]
-
After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[2]
-
After Swallowing: Do NOT induce vomiting. Rinse mouth with water.[2]
In all cases of exposure, seek immediate medical attention.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect in a designated, sealed container. This includes contaminated gloves, pipette tips, and weighing paper.
-
Liquid Waste: Collect in a designated, sealed, and properly labeled waste container. Do not dispose of down the drain.[2]
-
Disposal: Arrange for disposal through a licensed professional waste disposal service. Follow all federal, state, and local environmental regulations.
Quantitative Data
The following table summarizes the key quantitative information available for this compound.
| Parameter | Value | Source |
| EC₅₀ for TRPC6 | 4.66 μM | MedchemExpress[3] |
| Purity | >97% | BioCrick (for a generic TRPC6 inhibitor)[2] |
| Storage Temperature | -20°C (long term), 2-8°C (short term) | BioCrick[2] |
TRPC6 Signaling Pathway
This compound exerts its effects by inhibiting the TRPC6 ion channel. This channel is a key component of various signaling pathways, notably the calcineurin-NFAT pathway, which is implicated in pathological cardiac hypertrophy.[4] The diagram below illustrates a simplified representation of this pathway.
Caption: Simplified TRPC6-Calcineurin-NFAT signaling pathway.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
